Chemical Structure of Celastrol: A quinone methyl triterpenoid [1]. Major Hurdles:
The following table compares the performance of various advanced delivery systems for this compound, highlighting their key characteristics and pharmacokinetic improvements.
Table 1: Formulation Strategies and Pharmacokinetic Enhancements for this compound
| Formulation Strategy | Key Characteristics (Size, PDI, EE%, DL%) | Pharmacokinetic Outcomes & Bioavailability | Primary Application Focus | Reference |
|---|---|---|---|---|
| This compound-loaded Liposomes (Cel-LPs) | Size: 72.20 ± 27.99 nm; PDI: 0.267; EE%: 78.77 ± 5.69%; DL%: 5.83 ± 0.42% [2]. | t1/2: 11.71 hr; MRT: 7.98 hr; Vz/F: 44.63 L/kg [2]. Enhanced solubility and sustained release [2]. | Rheumatoid Arthritis [2] | [2] |
| Silk Fibroin Nanoparticles (CL-SFNP) | Information not specified in search results. | Oral Absolute Bioavailability (F): Pure CL: 3.14% CL-SFNP: 7.56% (p < 0.05) [3]. Significant increase in AUC after IV and oral administration [3]. | Pre-clinical pharmacokinetic evaluation, oncology [3] | [3] | | Nucleic Acid Aptamer-Celastrol Conjugate (NACC) | Water solubility: >17.8 mg/mL (vs. ~0.014 mg/mL for pure CL) [1]. | Higher in vitro potency (IC50 of 70 nM vs. 200 nM for pure CL at 48h in PANC-1 cells). Selective tumor targeting, reduced liver/kidney accumulation [1]. | Pancreatic Cancer [1] | [1] |
This method outlines the lipid thin-layer-hydration-extrusion technique used to prepare Cel-LPs [2].
This method is optimized for the sensitive and reliable quantification of this compound in biological matrices for oral bioavailability studies [3].
Understanding this compound's complex mechanism of action is crucial for its development. Recent strategies have moved beyond identifying single targets to mapping its multi-target profile.
Diagram 1: Multi-target profile of this compound, including known and potential novel targets identified via DBPP [4] [1] [5].
DBPP is an innovative strategy that combines PROTAC technology with quantitative proteomics to identify multiple targets of natural products like this compound [4].
Diagram 2: DBPP workflow using this compound-based PROTACs and quantitative proteomics for target identification [4].
Significant progress has been made in addressing the inherent pharmacokinetic limitations of this compound. Advanced formulation strategies like liposomes, nanoparticles, and targeted conjugates have demonstrated marked improvements in solubility, circulation time, and oral bioavailability, while also mitigating toxicity profiles. The application of innovative chemical biology techniques, such as DBPP, is rapidly illuminating the complex multi-target mechanism of action of this compound, which underpins its diverse pharmacological activities.
Future work should focus on the clinical translation of the most promising delivery systems, combined with a deeper exploration of the therapeutic implications of newly discovered targets. This dual approach holds significant promise for unlocking the full clinical potential of this potent natural product.
Celastrol fights cancer by simultaneously targeting multiple cellular processes critical for tumor survival and progression. The table below summarizes the key mechanisms and their molecular effectors.
| Mechanism of Action | Key Molecular Effectors & Pathways | Cancer Types Studied |
|---|---|---|
| Inhibition of Proliferation & Cell Cycle Arrest | ↓ Cyclin D1, CDK2, CDK4; ↑ p21, p27; Arrest at G1, S, or G2/M phases [1] | Ovarian cancer, Multiple myeloma, Colon cancer, Gastric cancer, Osteosarcoma [1] |
| Induction of Apoptosis | ↑ ROS; ↑ Bax/Bcl-2 ratio; Activation of caspases (-3, -8, -9) and PARP; Death Receptor (e.g., DR5) pathway; Mitochondrial (CytC release) pathway [1] [2] | Non-small cell lung cancer (NSCLC), Glioma, Osteosarcoma, Acute promyelocytic leukemia, Thyroid cancer [3] [1] [2] |
| Inhibition of Metastasis & Invasion | Suppression of STAT3 activation and transcription; Downregulation of IL-6; Inhibition of JAK2/STAT3 signaling [4] [3] | Gastric cancer, Ovarian cancer [4] |
| Induction of ER Stress | Activation of PERK, IRE1, ATF4; ↑ CHOP, Bip; Unfolded Protein Response (UPR) [3] [1] | NSCLC, Osteosarcoma, Cervical cancer [3] [1] |
| Suppression of Angiogenesis & Immunomodulation | Inhibition of YAP/VEGF signaling; Reduction of prostaglandin E2 (PGE2) [5] [6] | Pancreatic cancer, Breast cancer (models) [5] [6] |
These pathways do not operate in isolation but are highly interconnected. The following diagram illustrates the core network through which this compound exerts its anti-cancer effects, with reactive oxygen species (ROS) playing a central role.
This compound's core anti-cancer network. The diagram integrates key targets like PRDX1 inhibition and STAT3 pathway suppression, with ROS as a pivotal mediator [4] [7] [3].
The potency of this compound varies across different cancer types. The following table provides a summary of its half-maximal inhibitory concentration (IC50) and key experimental models.
| Cancer Type | Cell Line(s) | Reported IC50 / Effective Concentration | In Vivo Model (Dosage) |
|---|---|---|---|
| Pancreatic Cancer | Miapaca-2, BxPC-3 | ~7.3 - 7.8 µM (48h) [5] | Not specified in results |
| Non-Small Cell Lung Cancer (NSCLC) | H460, PC-9, H520 | IC50 range: ~1 - 4 µM (48h, MTT assay) [3] | Nude mice xenograft (1-2 mg/kg, i.p.) [3] |
| Thyroid Cancer | MDA-T32, KTC-1, TT, OCUT-2C | Significant growth inhibition at 1-2 µM (CCK-8) [2] | Nude mice xenograft (1-2 mg/kg) [2] |
| Gastric & Ovarian Cancer | Various | STAT3-dependent growth inhibition [4] | Mice, no obvious toxicity at 1.5 mg/kg/day for 15 days [4] |
To evaluate this compound's anti-cancer activities, researchers employ a suite of standardized assays. Key methodologies are detailed below.
Cytotoxicity and Proliferation Assays
Apoptosis Analysis
Metastasis and Invasion Assays
Significant hurdles remain for the clinical translation of this compound. The table below outlines the main challenges and innovative solutions being pursued.
| Challenge | Impact on Therapy | Emerging Strategies |
|---|---|---|
| Systemic Toxicity (e.g., hepatotoxicity) | Narrow therapeutic window, limits safe dosing [8] [9] | Development of novel derivatives (e.g., CP1) with higher selectivity and lower toxicity [7] |
| Poor Water Solubility | Low bioavailability, hinders drug delivery [9] | Nanocarrier systems (e.g., polydopamine-based NPs, liposomes) to improve solubility and tumor accumulation [9] [6] |
| Off-Target Effects | Undesired cytotoxicity to normal cells [9] | Targeted conjugates (e.g., Nucleic Acid Aptamer-Celastrol Conjugate) for selective tumor targeting [9] |
The experimental workflow for developing and testing one such advanced delivery system, a this compound-loaded nanocomplex, is visualized below.
Workflow for evaluating this compound-loaded nanocomplexes. The process spans from synthesis and physical characterization to in vitro and in vivo biological activity assessment [6].
To fully realize the therapeutic potential of this compound, future work should focus on:
The table below summarizes the key molecular mechanisms and experimental findings of celastrol's neuroprotective effects.
| Disease/Condition | Experimental Model | Key Molecular Targets & Pathways | Observed Neuroprotective Effects | Citation |
|---|---|---|---|---|
| Alzheimer's Disease (AD) | Transgenic (APP/PS1) mice; SH-SY5Y cells | ↓ BACE-1; ↓ NF-κB; ↑ HSF-1; ↑ HSPs (HSP70); ↓ Aβ; ↓ tau hyperphosphorylation [1] | Reduced Aβ plaques & improved synaptic function [1] | [1] |
| Parkinson's Disease (PD) | MPTP-induced mouse model; SH-SY5Y cells | ↑ HSP70; ↓ TNF-α/NF-κB; induces autophagy via MAPK pathways; activates Nrf2 pathway [1] | Attenuated loss of dopaminergic neurons; reduced oxidative stress & improved motor function [1] | [1] |
| Cerebral Ischemia/Stroke | Transient global cerebral ischemia (tGCI/R) rat model | Inhibits HMGB1/NF-κB pathway; ↓ TNF-α, IL-1β, IL-6; ↑ IL-10; ↓ MDA; ↑ GSH, SOD, CAT [2] | Reduced neuronal apoptosis, improved spatial learning/memory, inhibited glial activation [2] | [2] |
| Diabetic Neuropathy | STZ-induced diabetic rat model | ↓ NF-κB, IKKα, TNF-α, IL-1β, IL-6; ↑ PI3K/AKT/GSK-3β signaling; ↓ Aβ; ↑ PSD-95, SYT1 [3] | Improved glucose tolerance, insulin sensitivity, synaptic plasticity & memory [3] | [3] |
| Multiple Sclerosis (MS) | Experimental Autoimmune Encephalomyelitis (EAE) mouse/rat model | Modulates MAPK (p38, ERK); restores Th17/Treg balance; ↓ Th1 cytokines; ↑ Th2 cytokines; ↓ NF-κB [1] | Attenuated demyelination, inflammatory infiltration & optic neuritis [1] | [1] |
| Huntington's Disease (HD) | 3-NP-induced rat model; HeLa & PC12 cells | ↑ HSP70; ↓ striatal lesion volumes; ↓ polyglutamine aggregation & toxicity [1] | Reduced astrogliosis & neurotoxicity [1] | [1] |
For researchers looking to replicate or build upon these findings, here are the experimental details from key studies:
In vivo (Animal Studies):
In vitro (Cell Studies):
The following diagrams, generated using DOT language, illustrate the primary molecular pathways through which this compound exerts its neuroprotective effects.
This compound's core neuroprotective mechanisms target inflammation, oxidative stress, and protein misfolding.
General workflow for in vivo studies evaluating this compound's neuroprotective effects.
While the preclinical data is promising, several challenges remain for clinical translation [4] [5]:
Celastrol (3-hydroxy-9β,13α-dimethyl-2-oxo-24,25,26-trinoroleana-1(10),3,5,7-tetraen-29-oic acid) is a pentacyclic triterpenoid compound first isolated from the root bark of Tripterygium wilfordii Hook.f., a plant traditionally used in Chinese medicine for treating inflammatory and autoimmune conditions [1] [2]. This bioactive compound has garnered significant research attention over the past decade due to its potent anti-obesity effects and multi-target pharmacological profile against various metabolic disorders. This compound's chemical structure features a quinone methide group that enables it to form covalent Michael adducts with nucleophilic thiol groups of protein cysteine residues, thereby altering protein functions and modulating various inflammatory and metabolic signaling pathways [3]. The compound exhibits a diverse pharmacological spectrum encompassing anti-inflammatory, antioxidant, anti-cancer, immunomodulatory, and metabolic regulatory activities, positioning it as a promising multi-target therapeutic candidate for complex metabolic diseases [2] [3] [4].
The rising global prevalence of metabolic diseases, including obesity, type 2 diabetes (T2D), atherosclerosis (AS), and metabolic dysfunction-associated steatotic liver disease (MASLD), has accelerated research into novel therapeutic interventions that address the underlying pathophysiological mechanisms rather than just symptoms [2] [3]. This compound's ability to simultaneously modulate multiple pathological processes—including chronic inflammation, insulin resistance, dyslipidemia, and oxidative stress—makes it particularly valuable for treating interconnected metabolic disorders that typically require complex combination therapies [2] [3]. This technical guide comprehensively examines this compound's molecular mechanisms, efficacy across various metabolic conditions, experimental methodologies, and current challenges in therapeutic development, providing researchers and drug development professionals with a thorough scientific foundation for future investigations.
This compound exerts its therapeutic effects through modulation of multiple critical signaling pathways involved in metabolic regulation, inflammation, and cellular stress response. The compound functions as a multi-target agent that interacts with various protein targets and signaling cascades to restore metabolic homeostasis [2] [3].
Table 1: Key Molecular Targets and Signaling Pathways of this compound in Metabolic Diseases
| Molecular Target/Pathway | Effect of this compound | Biological Outcome | Experimental Evidence |
|---|---|---|---|
| NF-κB signaling | Inhibition via IκBα stabilization | Reduced pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) | In vitro studies in macrophages; animal models of diabetes and MASLD [2] [3] |
| AMPK activation | Phosphorylation and activation | Enhanced glucose uptake, improved insulin sensitivity, increased fatty acid oxidation | HFD-induced obesity models; cellular studies in hepatocytes [2] |
| PPARγ signaling | Modulation of transcriptional activity | Regulation of adipogenesis, lipid metabolism, and insulin sensitization | 3T3-L1 adipocyte differentiation; hepatic steatosis models [5] |
| SREBP-1c | Downregulation | Reduced lipogenesis and hepatic steatosis | HFD-induced MASLD models [1] |
| Galaninergic system | Modulation of GalR1, GalR2, GalR3 expression | Reduced food intake, improved energy metabolism | Western diet-induced obesity models [1] |
| NLRP3 inflammasome | Inhibition | Reduced caspase-1 activation and IL-1β maturation | Macrophage cultures; animal models of atherosclerosis [3] |
| PI3K/Akt pathway | Modulation | Improved insulin signaling, glucose homeostasis | Diabetic nephropathy models; insulin-resistant cell lines [6] |
The anti-inflammatory properties of this compound represent one of its most extensively documented mechanisms, primarily mediated through inhibition of the NF-κB pathway. This compound effectively suppresses the activation of IκB kinase (IKK), preventing IκBα degradation and subsequent nuclear translocation of NF-κB dimers, thereby reducing the expression of numerous pro-inflammatory genes involved in metabolic inflammation [2] [3]. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis that promotes glucose uptake and fatty acid oxidation while inhibiting cholesterol and triglyceride synthesis [2]. This dual modulation of inflammatory and metabolic pathways enables this compound to address fundamental pathological processes underlying multiple metabolic diseases.
Diagram 1: this compound's multi-target effects on key signaling pathways in metabolic diseases. This compound primarily inhibits pro-inflammatory pathways (NF-κB, NLRP3) while activating metabolic regulators (AMPK, PPARγ) to restore metabolic homeostasis [2] [3] [5].
This compound demonstrates significant hepatoprotective effects in experimental models of MASLD, addressing multiple aspects of the disease pathophysiology including hepatic steatosis, inflammation, and fibrosis [1] [7] [4]. The therapeutic efficacy of this compound in MASLD involves several interconnected mechanisms:
Lipid Metabolism Regulation: this compound administration reduces hepatic triglyceride accumulation and de novo lipogenesis through downregulation of SREBP-1c and its target genes involved in fatty acid synthesis [1]. Simultaneously, it enhances fatty acid β-oxidation via AMPK activation, promoting lipid clearance from hepatocytes [4].
Bile Acid Metabolism Modulation: Recent research reveals that this compound reactivates the alternative bile acid synthesis pathway by upregulating CYP7B1 expression through coordinated activation of FXR and LXR nuclear receptors [7]. This regulation shifts bile acid composition toward more hydrophilic species, particularly increasing the ratio of non-12-hydroxylated to 12-hydroxylated bile acids, which improves hepatobiliary function and reduces lipotoxicity.
Inflammation and Oxidative Stress Reduction: this compound suppresses hepatic inflammation by inhibiting Kupffer cell activation and reducing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) through NF-κB pathway inhibition [3] [4]. Additionally, it enhances antioxidant defenses by activating Nrf2 signaling, reducing oxidative stress and subsequent liver injury [4].
Table 2: Efficacy of this compound in Preclinical MASLD/MASH Models
| Model System | Dosage Regimen | Key Outcomes | Molecular Mechanisms |
|---|---|---|---|
| Western diet-fed mice (16-20 weeks) | 1-3 mg/kg/day for 4 weeks | ↓ Liver weight, ↓ hepatic steatosis, improved glucose tolerance, reduced MASLD-to-MASH progression | Modulation of galanin receptors (GalR1, GalR2, GalR3); reduced lipid peroxidation [1] |
| HFD-induced mouse model | 1-5 mg/kg/day for 8-12 weeks | ↓ Body weight, improved insulin sensitivity, reduced hepatic inflammation and fibrosis | AMPK activation; NF-κB inhibition; SREBP-1c downregulation [4] |
| MCD diet-induced MASH model | 0.5-2 mg/kg every other day for 6 weeks | Attenuated steatosis, ballooning, and inflammatory infiltration; reduced fibrosis | CYP7B1-mediated bile acid pathway regulation; FXR/LXR activation [7] |
| OA-induced hepatic steatosis in HepG2 cells | 0.1-1 μM for 24-48 hours | Reduced lipid accumulation; improved insulin sensitivity | PPARγ modulation; enhanced glucose uptake [5] |
The anti-obesity properties of this compound were first systematically documented in 2015, revealing its potent effects on reducing food intake and body weight in diet-induced obese mice [4]. Subsequent research has elucidated several mechanisms underlying these effects:
Leptin Sensitization: this compound functions as a potent leptin sensitizer, enhancing hypothalamic leptin signaling and restoring leptin's anorexigenic effects in leptin-resistant states associated with obesity [4]. This action reduces food intake and promotes weight loss independently of caloric restriction.
Adipose Tissue Modulation: this compound suppresses adipocyte differentiation and promotes lipolysis in white adipose tissue while stimulating browning of white fat through activation of the hypothalamus-sympathetic nervous system axis [1] [4]. These effects enhance energy expenditure and reduce fat mass accumulation.
Gut-Kidney Axis Regulation: In diabetic kidney disease models, this compound ameliorates renal injury by modulating the gut-kidney axis, improving intestinal barrier integrity through upregulation of tight junction proteins (occludin, ZO-1), and reshaping gut microbial composition [8]. These changes reduce systemic inflammation and improve renal function.
The anti-diabetic effects of this compound extend beyond weight reduction to include direct improvement of insulin sensitivity and glucose homeostasis. This compound enhances insulin signaling through multiple mechanisms, including inhibition of PTP1B (a negative regulator of insulin receptor signaling), activation of the PI3K/Akt pathway, and reduction of inflammatory pathways that impair insulin action [3] [6]. In db/db mice, a model of type 2 diabetes, this compound treatment significantly improves glycemic control, reduces insulin resistance, and ameliorates diabetic complications including nephropathy [8] [6].
This compound exhibits protective effects against atherosclerosis through multiple mechanisms that target both metabolic and inflammatory components of the disease. Experimental studies demonstrate that this compound:
Reduces Foam Cell Formation: this compound suppresses ox-LDL uptake by macrophages and reduces foam cell formation, a critical early event in atherogenesis, through downregulation of scavenger receptors (e.g., CD36) and inhibition of intracellular cholesterol ester accumulation [3].
Improves Endothelial Function: this compound enhances endothelial nitric oxide synthase (eNOS) activity and reduces endothelial inflammation by inhibiting adhesion molecule expression (VCAM-1, ICAM-1), thereby improving vascular function and reducing leukocyte adhesion to the endothelium [3].
Stabilizes Atherosclerotic Plaques: this compound promotes plaque stability by reducing matrix metalloproteinase (MMP) expression and activity while increasing collagen content in advanced atherosclerotic lesions, potentially preventing plaque rupture and acute cardiovascular events [3].
Table 3: Standardized Experimental Protocols for this compound Research
| Experimental Model | Induction Method | This compound Treatment | Key Readouts |
|---|---|---|---|
| Hepatic steatosis (HepG2 cells) | 1 mM oleic acid for 48 hours | 0.1-1 μM for 24-48 hours | Oil Red O staining; triglyceride content; glucose uptake (2-NBDG assay) [5] |
| Adipocyte differentiation (3T3-L1 cells) | IBMX (0.5 mM), dexamethasone (1 μM), insulin (2 μM), rosiglitazone (0.5 μM) | 0.2-1 μM during differentiation | Oil Red O staining; adipogenic gene expression (PPARγ, C/EBPα) [5] |
| HCC models (HepG2, Huh7) | None (native cancer cells) | 1-10 μM for 24-72 hours | Cell viability (CCK-8); ferroptosis markers (GSH, lipid ROS, iron levels) [9] |
| Macrophage inflammation (RAW264.7) | LPS (100 ng/mL) for 24 hours | 0.5-2 μM for 24 hours | Pro-inflammatory cytokine levels (TNF-α, IL-6); NF-κB activation [3] |
Animal studies represent a critical component in evaluating this compound's efficacy and safety for metabolic diseases. The most commonly employed models include:
Diet-Induced Obesity Models: C57BL/6J mice fed a high-fat diet (HFD, 45-60% kcal from fat) or Western-type diet for 12-20 weeks to induce obesity, insulin resistance, and hepatic steatosis [1] [4]. This compound is typically administered during the last 4-8 weeks of diet feeding at doses ranging from 1-5 mg/kg/day via oral gavage or intraperitoneal injection.
Genetic Models: db/db mice (leptin receptor-deficient) or ob/ob mice (leptin-deficient) as models of severe obesity and type 2 diabetes [8] [6]. These models are particularly useful for studying diabetic complications such as nephropathy.
MASLD/MASH Models: More advanced disease models include methionine-choline deficient (MCD) diet or Western diet supplemented with high fructose/glucose in drinking water to induce steatohepatitis with significant inflammation and fibrosis [7]. Treatment durations in these models typically range from 4-12 weeks.
The therapeutic efficacy of this compound in these models is evaluated through comprehensive metabolic phenotyping, including body weight and food intake monitoring, glucose and insulin tolerance tests, serum biochemistry (lipid profile, liver enzymes, adipokines), tissue histopathology (H&E, Oil Red O, Sirius Red staining), and molecular analyses of key signaling pathways in metabolic tissues [1] [7] [4].
Despite its promising therapeutic potential, this compound faces significant challenges that must be addressed before clinical translation. The most pressing issues include:
Limited Oral Bioavailability: this compound exhibits poor aqueous solubility and unfavorable pharmacokinetic properties, including rapid metabolism and elimination, which limit its systemic exposure and tissue distribution [2] [3]. Advanced formulation strategies such as nanoparticle-based delivery systems, liposomal encapsulation, and structural analogs with improved pharmaceutical properties are currently under investigation to overcome these limitations.
Dose-Dependent Toxicity: this compound demonstrates a narrow therapeutic window with potential hepatotoxicity and nephrotoxicity at higher doses [2] [3]. The compound's electrophilic quinone methide moiety can form covalent adducts with cellular thiols, leading to off-target effects and cellular stress. Structure-activity relationship studies aim to identify or design analogs with improved safety profiles while maintaining efficacy.
Specificity and Selectivity Issues: As a multi-target agent, this compound interacts with numerous proteins and pathways, raising concerns about unintended biological consequences [3]. Target identification approaches, including chemical proteomics and network pharmacology, are being employed to better understand this compound's polypharmacology and identify its most therapeutically relevant targets.
Several important research directions merit further investigation to advance this compound toward clinical application:
Clinical Validation: Despite extensive preclinical evidence, clinical studies in humans remain limited. Well-designed clinical trials are necessary to establish this compound's efficacy, optimal dosing, and safety profile in patients with metabolic diseases [2] [4].
Combination Therapy Strategies: Given the multifactorial nature of metabolic diseases, this compound's potential as part of combination therapy with existing medications (e.g., metformin, SGLT2 inhibitors, GLP-1 receptor agonists) warrants systematic investigation to identify synergistic effects and reduce individual drug doses [3].
Targeted Delivery Approaches: The development of tissue-specific delivery systems could enhance this compound's therapeutic index by increasing its concentration in target organs (e.g., liver, adipose tissue) while reducing exposure to sensitive tissues [2] [3].
Biomarker Development: Identification of predictive biomarkers for treatment response would facilitate patient stratification and personalized medicine approaches, potentially improving clinical outcomes [6].
1. Chemical Identity and Source this compound, also known as tripterine, is a pentacyclic quinone-methide triterpenoid (C₂₉H₃₈O₄) with a molecular weight of 450.619 g·mol⁻¹ [1]. It is a crystalline solid with a melting point of 213 °C [1]. This bioactive compound is primarily isolated from the root bark of the traditional Chinese medicinal plant Tripterygium wilfordii Hook. F. (Thunder God Vine) [1] [2].
2. Key Pharmacological Activities this compound exhibits a remarkably broad spectrum of bioactivities, making it a promising candidate for drug development. The table below summarizes its primary pharmacological effects and the associated molecular mechanisms based on recent preclinical studies.
| Pharmacological Activity | Observed Effects / Molecular Mechanisms | Key Supporting Research Models |
|---|---|---|
| Anti-Atherosclerotic | Promotes macrophage autophagy via AMPK/ULK1 pathway; reduces plaque formation; improves lipid metabolism; attenuates inflammation [3]. | ApoE⁻/⁻ mice fed a high-fat diet; ox-LDL treated macrophages [3]. |
| Anti-Obesity | Enhances leptin sensitivity; activates HSF1-PGC1α transcriptional axis; improves obesity and metabolic dysfunction [4] [2]. | Diet-induced obesity (DIO) mice [4]. |
| Renoprotective | Modulates gut-kidney axis; improves intestinal barrier integrity (upregulates occludin/ZO-1); activates PPAR signaling pathway; regulates lipid metabolism [5]. | db/db mouse model of diabetic kidney disease (DKD) [5]. |
| Anti-Fibrotic | Activates SIRT1/PGC-1α/Nrf2 axis to inhibit oxidative damage; suppresses TGF-β1/Smad2/3 signaling pathway [6]. | Rat subconjunctival injury model; TGF-β1-activated human pterygium fibroblasts [6]. |
| Anticancer | Modulates multiple targets (HIF-1α, STAT3, HSPs, proteasomes); induces immunogenic cell death; in TNBC, reprograms immunosuppressive microenvironment & downregulates membrane-bound and extracellular vesicle PD-L1 [4] [7]. | In vitro cancer cell lines; nude mouse xenograft models; orthotopic 4T1 tumor models (for TNBC) [4] [7]. |
| Anti-Inflammatory & Antioxidant | Inhibits IKK-NF-κB signaling; covalently binds cysteine residues on target proteins; activates HSF1 (heat shock response) [1]. | Various in vitro and in vivo inflammation models [1]. |
3. Major Research Challenges and Nanotechnology Solutions The clinical translation of this compound is significantly hindered by its inherent physicochemical and pharmacokinetic limitations [4] [2]. The table below outlines these challenges and the innovative nanocarrier strategies being developed to overcome them.
| Challenge | Description | Nanocarrier Delivery Solutions |
|---|---|---|
| Poor Solubility & Permeability | Practically insoluble in water, leading to low oral bioavailability [4]. | Polymer micelles, liposomes, nanoparticles, nanogels to improve dissolution and absorption [4]. |
| Low Bioavailability | Oral administration in rats shows low systemic exposure (Cmax: 66.93 ± 10.28 μg/L) and slow absorption (Tmax: 6.05 ± 1.12 h) [4]. | Nanoformulations enhance systemic exposure and can enable alternative administration routes [4] [7]. |
| Toxicity & Narrow Therapeutic Window | Exhibits dose-dependent cytotoxicity and organ toxicity (e.g., hepatorenal toxicity) [4] [1]. | Targeted delivery systems (e.g., ligand-functionalized nanocarriers) can concentrate the drug at the disease site, reducing off-target effects [4]. |
| Short Plasma Half-Life | Rapid clearance from systemic circulation (e.g., CL: 1.29 ± 0.15 L/h/kg in rats) [4]. | Nanosystems (e.g., PEGylated liposomes) prolong circulation time [4]. |
The following diagrams illustrate two critical signaling pathways through which this compound exerts its therapeutic effects, as identified in recent studies.
1. This compound in Atherosclerosis: Macrophage Autophagy Pathway This diagram shows the mechanism by which this compound attenuates atherosclerosis by promoting autophagy in macrophages within arterial plaques [3].
2. This compound in Fibrosis: Oxidative Damage Inhibition Pathway This diagram outlines the mechanism by which this compound alleviates subconjunctival fibrosis by activating a key antioxidant signaling axis [6].
To advance this compound research, consider these fronts:
Research has shown that celastrol's therapeutic effects are primarily mediated through the modulation of key inflammatory and cellular stress pathways. The diagram below illustrates the core signaling pathways targeted by this compound.
Core signaling pathways targeted by this compound.
Preclinical studies across diverse disease models have substantiated this compound's historical uses and revealed new applications. Key experimental findings are summarized in the table below.
| Disease Area | Experimental Model | Reported Efficacy & Key Mechanisms | Citations |
|---|---|---|---|
| Rheumatoid Arthritis (RA) | Rat adjuvant arthritis (AA); Mouse collagen-induced arthritis (CIA); Human RA fibroblast-like synoviocytes (RA-FLS) | Reduced arthritis severity, modulated pro-inflammatory cytokines/chemokines, rebalanced Th17/Treg cells, inhibited synovial fibroblast invasion, protected against bone/cartilage damage. | [1] [2] |
| Multiple Sclerosis (MS) | Experimental autoimmune encephalomyelitis (EAE) in mice/rats | Modulated Th17 responses, shifted Th1 toward Th2 response, increased anti-inflammatory IL-10, inhibited NF-κB and TLR2 expression. | [1] |
| Systemic Lupus Erythematosus (SLE) | BW F1 mice; BALB/c mice | Decreased urine protein excretion, TGF-β production, and serum autoantibody levels. | [1] |
| Obesity / Metabolic Disease | Diet-induced obese (DIO) mice; db/db mice | Potent leptin sensitizer: reduced food intake and body weight, increased energy expenditure. Improved insulin resistance and lipid metabolism. | [3] [1] |
| Neurodegenerative Diseases | MPTP mouse model (Parkinson's); Transgenic models (Alzheimer's) | Protected against neuronal apoptosis, reduced oxidative stress and pro-inflammatory cytokines, induced neuroprotective heat-shock proteins. | [1] |
| Cancer | Various in vitro cancer cell lines and in vivo animal models | Induced apoptosis, inhibited proliferation, migration, invasion, and angiogenesis via PI3K/Akt, NF-κB, Bcl-2/Bax, and ROS/JNK pathways. | [4] [1] |
For researchers aiming to investigate this compound's mechanisms, the following established protocols provide a methodological foundation.
1. Assessing Anti-Inflammatory Activity via NF-κB Pathway Inhibition
2. Evaluating Anti-Cancer Efficacy through Apoptosis Induction
3. Investigating Leptin Sensitization for Obesity
Despite its potent activity, this compound faces significant challenges for clinical application. The search for viable solutions is a major focus of contemporary research, as visualized below.
Major research challenges and strategic solutions for this compound.
Celastrol, a quintacyclic triterpenoid derived from Tripterygium wilfordii Hook F (Thunder God Vine), has emerged as a promising multi-target therapeutic agent with diverse pharmacological activities. Recent bibliometric analysis reveals a rapidly evolving research landscape, with annual publications growing at 12.8% since 2018, compared to 5.6% during 2009-2017 [1]. This substantial growth reflects increasing scientific interest in this compound's unique therapeutic potential across multiple disease domains, including cancer, metabolic disorders, autoimmune conditions, and inflammatory diseases [1] [2] [3]. The following technical guide provides a comprehensive analysis of current research trends, experimental methodologies, and clinical translation challenges, serving as an essential resource for researchers and drug development professionals working with this promising natural compound.
Research output on this compound has demonstrated remarkable growth patterns over the past decades, transitioning from a niche research topic to a rapidly expanding field with significant clinical implications [1].
Table 1: Global this compound Research Output (1997-2023)
| Parameter | Value | Context & Analysis |
|---|---|---|
| Total Publications | 1,282 papers | Source: Web of Science Core Collection (1997-2023) [1] |
| Total Citations | 42,768 citations | Average of 33.36 citations per paper [1] |
| Phase 1 (Pre-2008) | ~6 papers/year | Nascent research phase with limited investigation [1] |
| Phase 2 (2009-2017) | 48 papers/year | Growth rate: 5.6%; Total citations: 11,655 [1] |
| Phase 3 (2018-2023) | 157 papers/year | Accelerated growth rate: 12.8%; Citations surged to 27,131 [1] |
| Top Contributing Countries | China, USA, South Korea | Based on publication volume; USA leads in citations/paper (64.53) [1] |
Geographic analysis reveals concentrated research efforts in Asia and North America, with China, the United States, and South Korea ranking as the top three contributing nations [1]. Interestingly, while China leads in publication volume, the United States demonstrates the highest average citation rate per paper at 64.53, followed by South Korea (47.41) and India (43.14) [1]. This citation pattern suggests significant international recognition and impact of research originating from these countries.
The scope of this compound research has expanded substantially from initial anti-inflammatory applications to diverse therapeutic areas, driven by its multi-target characteristics and broad pharmacological profile [1].
Table 2: Evolution of this compound Research Focus Areas
| Research Phase | Time Period | Primary Research Focus | Key Discoveries & Developments |
|---|---|---|---|
| Initial Phase | Pre-2008 | Anti-inflammatory properties | Traditional use basis; limited mechanistic studies [1] |
| Expansion Phase | 2006-2007 | Proteasome inhibition & cancer | Identified as natural proteasome inhibitor; recognized by Cell as top natural product [1] [4] |
| Diversification Phase | 2009-2017 | Anti-cancer, anti-obesity, neuroprotection | Mechanism exploration across multiple diseases [1] |
| Current Integration Phase | 2018-present | Multi-disease applications & toxicity mitigation | Network biology approaches; focus on efficacy enhancement and toxicity reduction [1] |
The research landscape has evolved from foundational studies to increasingly sophisticated investigations that leverage advanced technologies such as network biology, molecular simulation, and targeted delivery systems [1] [5]. Current trending topics include dose-dependent immunotoxicity mechanisms, nano-delivery strategies, and metabolic regulation through specific pathways such as bile acid synthesis [2] [6] [5].
This compound demonstrates significant potential in cancer prevention and treatment through multiple mechanisms, with proteasome inhibition representing a cornerstone of its anti-cancer activity:
Proteasome Inhibition: this compound potently and preferentially inhibits the chymotrypsin-like activity of both purified 20S proteasome (IC₅₀ = 2.5 μmol/L) and cellular 26S proteasome in human prostate cancer cells at concentrations of 1-5 μmol/L [4]. This inhibition results in accumulation of ubiquitinated proteins and natural proteasome substrates (IκB-α, Bax, and p27), leading to apoptosis induction [4].
In Vivo Efficacy: In vivo studies using PC-3 tumor-bearing nude mice demonstrated significant tumor growth inhibition (65-93%) following this compound administration (1-3 mg/kg/d, i.p., 1-31 days) [4]. Tissue analysis confirmed proteasomal activity inhibition and apoptosis induction in tumor tissues [4].
Multi-Target Approach: Beyond proteasome inhibition, this compound modulates additional targets including HIF-1α, STAT3, heat shock proteins, and matrix metalloproteinases, contributing to its broad anti-cancer potential [5].
Recent research has elucidated this compound's promising effects in metabolic dysfunction-associated steatohepatitis (MASH) through regulation of bile acid metabolism:
Bile Acid Pathway Modulation: this compound ameliorates MASH by regulating the CYP7B1-mediated alternative bile acid synthetic pathway, resulting in a rebalancing of 12-OH and non-12-OH bile acids [2]. This pathway modulation occurs through coordinated activation of FXR and LXR, ultimately mitigating liver injury [2].
Therapeutic Efficacy: In Western diet (WD) and high-fat diet (HFD)-induced mouse models of MASH, this compound treatment significantly improved liver morphology, liver function, and lipid metabolism parameters, reducing liver-to-body weight ratio and ameliorating dyslipidemia [2].
Multi-Target Mechanism: The therapeutic effects in MASH involve a complex mechanism wherein this compound reactivates the suppressed alternative bile acid pathway by upregulating CYP7B1 expression through coordinated activation of FXR and LXR [2].
This compound demonstrates potent immunomodulatory effects across various autoimmune conditions, though with notable dose-dependent considerations:
Broad-Spectrum Efficacy: this compound exhibits therapeutic potential in rheumatoid arthritis (RA), psoriasis (PS), multiple sclerosis (MS), systemic lupus erythematosus (SLE), and ulcerative colitis (UC) [3]. Its mechanisms include inhibition of key inflammatory pathways such as NF-κB and NLRP3 inflammasome activation, suppression of proinflammatory cytokine production, and modulation of immune cell differentiation [3].
Dose-Dependent Immunotoxicity: Recent studies reveal that this compound exhibits dose-dependent immunotoxic effects mediated through the PI3K-Akt signaling pathway [6]. High-dose this compound (10 mg/kg) causes histopathological damage in immune organs including thymic lymphocyte depletion and splenic tissue necrosis, while low doses offer protective effects by blocking this signaling pathway [6].
Molecular Targets: Key targets in this compound's immunomodulatory effects include critical genes in the PI3K-Akt signaling pathway (Egfr, Pik3c, Akt3), with high-dose administration upregulating these genes and promoting inflammatory responses [6].
Emerging research highlights this compound's potential in addressing drug-resistant bacterial infections:
Multi-Faceted Antibacterial Activity: this compound demonstrates antibacterial, anti-biofilm, anti-virulence, and synergistic antibacterial properties when combined with conventional antibiotics [7].
Novel Targets: Recent identification of specific bacterial targets including Δ1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH), Filamenting temperature-sensitive mutant Z (FtsZ), and GdpP provides mechanistic insights into its antibacterial effects [7]. Through these targets, this compound disrupts bacterial structure (cell walls and membranes), inhibits macromolecular synthesis (protein, RNA, and DNA), and interferes with metabolic pathways [7].
Dual Immunomodulatory Action: this compound exerts coordinated effects on host-pathogen interactions by suppressing critical bacterial virulence factors (staphyloxanthin and chemotaxis inhibitory protein of S. aureus) while simultaneously activating host immune pathways including Nrf1, NF-κB, and MAPK signaling [7].
Robust experimental models have been established to evaluate this compound's efficacy across various disease contexts:
Atherosclerosis Model [8]:
MASH Models [2]:
Immunotoxicity Assessment [6]:
Complementary in vitro systems provide mechanistic insights at cellular and molecular levels:
Macrophage Autophagy Studies [8]:
Hepatocyte Studies [2]:
Network Toxicology [6]:
This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways. The following diagram illustrates two key mechanisms recently elucidated in cardiovascular and immunotoxicity research:
Diagram 1: Key signaling pathways modulated by this compound showing atheroprotective effects via AMPK/ULK1-mediated autophagy and dose-dependent immunotoxicity through PI3K-Akt signaling.
Despite promising pharmacological activities, this compound faces significant challenges in clinical translation due to inherent physicochemical and pharmacokinetic limitations:
Table 3: Clinical Challenges and Innovative Solutions
| Challenge | Impact | Solution Strategies |
|---|
| Poor aqueous solubility (13.25 ± 0.83 μg/mL at 37°C) [5] | Low intestinal absorption efficiency | Structural modifications (piperazine, PEG at C-3, C-20, C-29) [5] Nano-delivery systems (polymeric micelles, liposomes, nanoparticles) [5] | | Low oral bioavailability (Absolute bioavailability: 17.06% in rats) [5] | Limited systemic exposure | Nano-enabled drug delivery systems (NDDSs) for passive/active targeting [5] Stimuli-responsive carriers (pH, GSH, temperature) [5] | | Dose-dependent toxicity (Immunotoxicity at ≥10 mg/kg) [6] | Narrow therapeutic window | Precision dosing strategies [6] Targeted delivery to minimize off-target effects [5] | | Short plasma half-life (Rapid clearance: 1.29 ± 0.15 L/h/kg in rats) [5] | Frequent dosing requirements | Sustained-release formulations [5] Prolonged circulation nanocarriers [5] | | Gender-dependent metabolism (Higher absorption in female rats) [5] | Variable pharmacokinetics | Personalized dosing regimens [5] CYP450 profile consideration [5] |
Recent advances in nano-delivery strategies show particular promise for overcoming these limitations:
Active Targeting Systems: Utilize specific interactions including aptamers, antigen/antibody binding, receptor-mediated uptake, and membrane targeting through nanocarriers such as polymer micelles, solid lipid nanoparticles, and liposomes [5].
Passive Targeting Approaches: Leverage enhanced permeability and retention (EPR) effect and tumor microenvironment-specific features using polymeric nanomaterials, protein nanoparticles, and nanogels [5].
Stimuli-Responsive Materials: Designed to undergo specific changes in response to biological stimuli (temperature, pH, laser irradiation, enzymatic activity) for targeted drug release at disease sites [5].
Based on current trends and identified research gaps, several promising directions emerge for future this compound research:
Efficacy and Toxicity Balance: Future research should focus on enhancing the effectiveness and reducing the toxicity of this compound, particularly through structural modifications and advanced delivery systems [1] [5].
Integrated Methodologies: Given this compound's multi-target characteristics, integrating methods such as network biology and molecular simulation will provide novel perspectives for research and development [1].
Clinical Translation Focus: Increased emphasis on addressing physicochemical constraints through innovative nano-delivery strategies will be essential for successful clinical translation [5].
Precision Medicine Applications: Research into individualized dosing regimens based on metabolic differences and specific disease contexts represents a promising frontier [6] [5].
The commercial and research efforts for celastrol are concentrated in specific global regions and therapeutic areas. The following table summarizes this distribution:
| Aspect | Details |
|---|---|
| Major Market Regions [1] | North America, Europe, and the Asia-Pacific (APAC) region. APAC is noted as the fastest-growing market. |
| Key Manufacturers [1] | Primarily located in China, including Xi'an Lyphar Biotech, Shaanxi Undersun Biomedtech, Xian Biof Bio Technology, and others. |
| Primary Applications [1] | Pharma and Healthcare is the dominant application segment, followed by Beverages and others. |
| Prominent Research Areas | Metabolic & Inflammatory Diseases [2] [3], Reproductive Health [4], and Cardiovascular Diseases [5] [6]. |
Recent scientific research has elucidated several key molecular pathways through which this compound exerts its effects. The diagram below synthesizes the primary mechanisms identified across recent studies:
Overview of this compound's multi-target mechanisms of action based on recent preclinical research.
The pathways highlighted above are central to the following areas of investigation:
To illustrate the methodological depth of current research, here is a detailed protocol from a recent study on ovarian aging [4], which provides a robust model for in vivo and in vitro analysis.
| Aspect | Protocol Details |
|---|---|
| Animal Model | Female C57BL/6J mice (3-week-old young and 12-month-old middle-aged). |
| Treatment Groups | Young mice: Control and four this compound dose groups (0.5, 1, 3, 6 mg/kg). Middle-aged mice: Control and this compound (3 mg/kg). |
| Administration | Intraperitoneal injection every other day for three weeks. Control groups received an equivalent volume of DMSO. |
| Key Assessments | Ovarian morphology: Follicle development and count. Molecular analysis: Transcriptomic sequencing of ovarian tissue. Cell culture: Porcine granulosa cells (GCs) and oocytes, treated with 0.5 μM this compound for 24 hours. Functional validation: Microinjection of IRS1 overexpression/knockdown vectors into porcine oocytes. | | Mechanism Probe | Use of lentiviral vectors for in vivo IRS1 overexpression (LV-IRS1) and knockdown (sh-IRS1) to confirm the target. |
This compound (also known as tripterine), a quinone methide triterpene extracted from the root of Tripterygium wilfordii (Thunder God Vine), has garnered significant research interest due to its potent anti-inflammatory, anti-autoimmune, anti-cancer, anti-oxidant, and neuroprotective activities [1] [2]. Despite its broad therapeutic potential, the clinical translation of this compound is severely hindered by several inherent limitations, primarily its poor aqueous solubility (approximately 13.25 µg/mL at 37°C), low oral bioavailability (absolute bioavailability ~17.06% in rats), and dose-limiting systemic toxicities including hepatotoxicity, cardiotoxicity, and nephrotoxicity [1] [3] [4]. Nano-delivery systems have emerged as a powerful strategy to overcome these challenges by improving solubility, enhancing bioavailability, enabling tumor targeting via the Enhanced Permeability and Retention (EPR) effect, and reducing off-target organ toxicity [5] [4].
The table below summarizes the primary types of nano-delivery systems developed for this compound, their key characteristics, and reported therapeutic applications.
Table 1: Overview of this compound Nano-Delivery Systems and Their Applications
| Nanocarrier Type | Key Composition | Particle Size (nm) | Therapeutic Application | Key Outcome/Advantage |
|---|---|---|---|---|
| Polymeric NPs [6] | Poly(ε-caprolactone) (PCL), Pluronic F-127 | ~200-300 | Prostate Cancer | Dose-dependent cytotoxicity (IC₅₀ < 2 µM); modulation of apoptotic proteins. |
| Polymeric Micelles [1] | Various amphiphilic copolymers | ~14-90 | Cancer, Rheumatoid Arthritis, Atherosclerosis | Improved solubility; targeted delivery to inflammatory sites; inhibition of NF-κB. |
| Lipid-Based Carriers [1] [7] | Lipids, phospholipids, cholesterol | ~50 | Ovarian Cancer, Atherosclerosis | Active tumor targeting (e.g., via transferrin); promotion of lipophagy and reverse cholesterol transport. |
| Recombinant HDL [7] | Apolipoprotein A-I mimetic peptide (D4F), lipids | ~80-100 | Early Atherosclerosis | Active targeting to scavenger receptor BI (SR-BI) on foam cells; excellent biocompatibility. |
| Self-Assembled NPs [8] | This compound only (solvent/anti-solvent) | 50-900 (tunable) | Cancer (e.g., Breast Cancer) | Simple, carrier-free preparation; enhanced tumor accumulation; reduced systemic toxicity. |
| ER-Targeting NPs [9] | PLGA, DSPE-PEG-TSE | ~150-200 | Melanoma Immunotherapy | Specific endoplasmic reticulum targeting; induces immunogenic cell death (ICD). |
This protocol is adapted from the method used by Sanna et al. for prostate cancer applications [6].
3.1.1 Materials and Reagents
3.1.2 Formulation Procedure
3.1.3 Characterization and Quality Control
This protocol is adapted from Wang et al. for targeted delivery to macrophage foam cells [7].
3.2.1 Materials and Reagents
3.2.2 Formulation Procedure
3.2.3 Characterization
This simple, carrier-free protocol is adapted from Liu et al. [8].
3.3.1 Materials
3.3.2 Formulation Procedure
3.3.3 Key Parameters
The therapeutic efficacy of nano-formulated this compound is mediated through the modulation of key cellular signaling pathways. The diagram below illustrates the primary molecular mechanisms involved in its anti-cancer and anti-inflammatory effects.
Diagram 1: Key signaling pathways modulated by this compound in cancer and inflammatory diseases. Nano-delivery enhances the engagement of these targets by improving this compound bioavailability and facilitating organelle-specific delivery (e.g., ER targeting [9]).
The experimental workflow for developing and evaluating a this compound nano-formulation, from preparation to in vivo validation, is outlined below.
Diagram 2: General workflow for the development and evaluation of this compound nano-delivery systems.
Table 2: Key Quantitative Findings from this compound Nano-Formulation Studies
| Formulation | Model System | Key Efficacy Metric | Key Toxicity/Safety Finding |
|---|---|---|---|
| PCL Nanoparticles [6] | Prostate Cancer Cells (PC3, LNCaP) | IC₅₀ < 2 µM; Enhanced cytotoxicity vs. free drug at low/medium doses. | Improved tolerability expected due to encapsulation; no direct data provided. |
| Nucleic Acid Aptamer-Celastrol Conjugate (NACC) [3] [10] | Pancreatic Cancer (PANC-1 cells & in vivo) | IC₅₀: 70 nM (48h) vs. 200 nM for free drug. Significant tumor growth suppression. | Selective tumor targeting; reduced accumulation in liver and kidney. |
| Self-Assembled this compound NPs [8] | Breast Cancer (MCF-7 cells & in vivo) | Enhanced anti-cancer efficacy in vitro. Significant tumor growth inhibition in vivo. | Reduced systemic toxicity; mice tolerated lethal dosage when formulated as NPs. |
| CEL-rHDL [7] | Atherosclerosis (in vitro & in vivo) | Decreased lipid storage in foam cells via lipophagy activation. Promoted reverse cholesterol transport. | Mitigated off-target toxicity due to active targeting to foam cells. |
| ER-Targeting NPs (TSE-CEL/NP) [9] | Melanoma (B16F10 cells & in vivo) | Induced immunogenic cell death (ICD). Activated DCs and CD8+ T cells. Strong anti-tumor immune response. | Targeted delivery to ER reduces unintended side effects. |
Nano-delivery systems present a viable and promising strategy to overcome the major pharmacokinetic and toxicity challenges associated with this compound. As detailed in these application notes, a variety of platforms—including polymeric nanoparticles, lipid-based carriers, and innovative self-assembled systems—have successfully enhanced this compound's solubility, bioavailability, and therapeutic index in preclinical models for cancer, inflammatory diseases, and atherosclerosis [1] [4] [7]. The future clinical translation of these formulations will hinge on scaling up manufacturing processes under Good Manufacturing Practice (GMP) conditions, conducting comprehensive regulatory safety and toxicology studies, and designing targeted clinical trials that leverage the specific advantages of each nano-delivery platform.
This compound (CeT), also known as tripterine, is a pentacyclic triterpenoid compound first isolated from the root bark of Tripterygium wilfordii, a plant used in traditional Chinese medicine. This natural product has attracted significant research interest due to its broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-fibrosis, immunomodulation, antioxidation, and neuroprotective effects. Despite its considerable therapeutic potential, the clinical application of this compound has been severely hindered by several inherent limitations related to its physicochemical properties. This compound exhibits extremely poor aqueous solubility (approximately 13.25 ± 0.83 μg/mL at 37°C), low oral bioavailability (absolute bioavailability of only 17.06% in rat models), short plasma half-life, and significant cytotoxicity and organ toxicity at therapeutic doses. These drawbacks are primarily attributed to its rigid pentacyclic triterpenoid structure, which contains numerous nonpolar carbon atoms and limited hydrophilic functional groups, despite the presence of C-3 and C-29 hydroxyl groups and a C-20 carboxyl group.
The pharmacokinetic profile of this compound varies significantly across species, further complicating its clinical development. In rats, orally administered this compound exhibits a peak plasma concentration (Cmax) of 66.93 ± 10.28 μg/L, achieved within 6.05 ± 1.12 hours (Tmax). In Beagle dogs, the systemic exposure is even lower (Cmax = 35.64 ± 9.54 μg/L) with faster absorption (Tmax = 2.62 ± 0.69 hours), while rabbits show a different profile altogether (Cmax = 149.24 ± 31.21 ng/mL, Tmax = 1.00 ± 0.07 hours). These interspecies differences highlight the complexity of this compound metabolism and the necessity for careful formulation strategies. The low oral bioavailability is mainly attributed to the first-pass elimination effect, where the drug is extensively metabolized in the gastrointestinal tract and liver before reaching systemic circulation.
Table 1: Pharmacological Challenges of Native this compound
| Parameter | Value | Significance |
|---|---|---|
| Aqueous Solubility | 13.25 ± 0.83 μg/mL at 37°C | Limits absorption and bioavailability |
| Absolute Oral Bioavailability | 17.06% (rat model) | Low systemic exposure |
| Cytotoxicity Threshold | >1 μM (in vitro) | Narrow therapeutic window |
| Plasma Half-Life | 8-10 hours | Requires frequent dosing |
| In Vivo Toxicity | Thymocyte necrosis, hepatocellular infiltration at ≥7.5 mg/kg | Dose-limiting side effects |
Polymeric micelles represent one of the most promising nanocarrier systems for addressing the delivery challenges associated with this compound. These nanocarriers typically consist of amphiphilic block copolymers that self-assemble in aqueous solutions to form core-shell structures with a hydrophobic inner core (for encapsulating lipophilic drugs like this compound) and a hydrophilic outer shell (providing steric stabilization in biological environments). The core-shell architecture enables significant improvement in this compound's water solubility, protects it from premature degradation, prolongs its circulation time, and enhances its accumulation at target sites through either passive or active targeting mechanisms. The small size of polymeric micelles (typically 10-200 nm) allows them to exploit the enhanced permeability and retention (EPR) effect for passive targeting to tumor tissues, which exhibit leaky vasculature and impaired lymphatic drainage.
Recent advances in polymeric micelle design have incorporated stimuli-responsive elements that enable triggered drug release in response to specific pathological conditions. These "smart" micelles can be engineered to respond to various tumor microenvironment (TME) characteristics, including acidic pH (6.5-6.9 vs. normal pH 7.4), elevated glutathione (GSH) levels (2-10 mM in tumor cells vs. 2-20 μM in normal cells), reactive oxygen species (ROS), or specific enzymes. Additionally, active targeting ligands can be conjugated to the micelle surface to promote receptor-mediated endocytosis by specific cell types, further enhancing targeting precision and therapeutic efficacy while reducing off-target effects.
The selection of appropriate amphiphilic polymers is critical for developing effective this compound-loaded micelles. Commonly used polymers include Pluronic block copolymers (PEO-PPO-PEO), poly(ethylene glycol)-block-poly(ester) derivatives, and other synthetic or natural amphiphilic polymers. These polymers must demonstrate appropriate hydrophilic-lipophilic balance (HLB), low critical micelle concentration (CMC) for stability upon dilution in biological fluids, and biocompatibility. For instance, Pluronic F127 and D-α-tocopheryl polyethylene glycol succinate (TPGS) have been extensively utilized due to their FDA-approved status, well-established safety profiles, and ability to form stable micelles.
Mixed micelle systems comprising multiple polymers have emerged as particularly effective for this compound delivery. These systems leverage the synergistic properties of different polymers to enhance drug loading, improve stability, and incorporate targeting functionalities. For example, a dual-targeted mixed micelle system combining hyaluronic acid (HA) and folic acid (FA) modifications on a PF127/TPGS base (CLS-HF/MLs) demonstrated significantly improved targeting capability toward cancer cells overexpressing CD44 and folate receptors. Similarly, poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) micelles have shown promise due to their oxidation-sensitive properties, which facilitate triggered drug release in the oxidative environments of inflamed tissues or cellular endolysosomes.
Table 2: Representative Polymeric Micelle Systems for this compound Delivery
| Polymer System | Size (nm) | Drug Loading (%) | Encapsulation Efficiency (%) | Key Features |
|---|---|---|---|---|
| PF127/TPGS-HA/FA (CLS-HF/MLs) | 120 | 15.9 | 89.52 | Dual targeting (CD44 & folate receptors) |
| PEG-b-PPS | 20-50 | ~10 | >90 | Oxidation-sensitive, macrophage targeting |
| Pluronic-based nanomicelles | 117 | 22.8 | 100.3 | High drug loading, rod-like morphology |
| Cholesterol end-capped poly(OEGMA) | 100-300 | Up to 29.2 | N/R | Thermo-responsive, cyclodextrin-triggered release |
Rigorous physicochemical characterization is essential for ensuring the quality, reproducibility, and performance of this compound-loaded polymeric micelles. The primary parameters to evaluate include particle size and distribution, surface charge (zeta potential), morphology, drug loading capacity, and encapsulation efficiency. Particle size and polydispersity index (PDI) are typically determined by dynamic light scattering (DLS), which provides information about the hydrodynamic diameter and size distribution of the micelles. A PDI value below 0.3 generally indicates a monodisperse population, which is desirable for consistent biological behavior. Zeta potential measurements help predict the colloidal stability of the micellar formulation, with values above ±30 mV typically indicating good physical stability due to electrostatic repulsion.
Micellar morphology is commonly assessed using transmission electron microscopy (TEM) or atomic force microscopy (AFM), which provide visual confirmation of micelle size, shape, and structural integrity. For this compound-loaded PEG-b-PPS micelles, cryo-TEM has revealed spherical morphologies with diameters between 20-50 nm, consistent with DLS measurements. Drug loading capacity and encapsulation efficiency are typically quantified using high-performance liquid chromatography (HPLC) after appropriate separation of unencapsulated drug. A validated RP-HPLC method with a linear quantification range of 20-200 μg/mL (correlation coefficient >0.999) has been successfully applied for this compound quantification, demonstrating good accuracy (99.763%), precision (0.521%), and recovery (99.63%).
The stability profile of this compound-loaded micelles must be evaluated under both storage conditions and physiological simulants. Storage stability assessments typically involve monitoring changes in particle size, PDI, zeta potential, and drug content over time (e.g., 8 weeks) at different temperatures (4°C, 25°C). For the CLS-HF/MLs system, these parameters remained stable for up to 8 weeks, indicating satisfactory storage stability. In vitro release studies are performed using dialysis methods in physiologically relevant media (e.g., PBS at pH 7.4, acetate buffer at pH 5.0-6.5) to simulate normal physiological and tumor microenvironment conditions, respectively. The inclusion of surfactants (e.g., 0.1-0.5% w/v Tween 80) in the release medium helps maintain sink conditions for the hydrophobic this compound.
The release kinetics of this compound from polymeric micelles typically follow a biphasic pattern characterized by an initial burst release (attributed to surface-associated drug) followed by a sustained release phase (resulting from diffusion and micelle degradation). Stimuli-responsive micelles demonstrate accelerated drug release under specific triggers. For example, PEG-b-PPS micelles exhibit oxidation-responsive release due to the conversion of hydrophobic PPS blocks to hydrophilic poly(sulfoxide) or poly(sulfone) in the presence of reactive oxygen species. Similarly, micelles incorporating pH-sensitive linkers (e.g., hydrazone, acetal) or GSH-cleavable disulfide bonds show enhanced drug release under acidic or reducing conditions, respectively, mimicking the tumor microenvironment.
This compound-loaded polymeric micelles have demonstrated remarkable anti-tumor efficacy across various cancer models. In a particularly impressive study on 4T1 breast tumor-bearing mice, dual-targeted CLS-HF/MLs micelles achieved near-complete tumor ablation with minimal side effects. This exceptional anti-tumor activity was attributed to enhanced cellular uptake through CD44 and folate receptor-mediated endocytosis, prolonged systemic circulation, and improved tumor accumulation. The pharmacokinetic profile of these targeted micelles showed dramatic improvements over free this compound, with the area under the curve (AUC) and half-life (t½) values increased by approximately 7.36-fold and 4.71-fold, respectively. These enhancements translate to superior drug exposure at the target site while minimizing systemic distribution and associated toxicity.
The mechanistic basis for this compound's anti-cancer effects involves modulation of multiple signaling pathways, including inhibition of NF-κB signaling, suppression of heat shock protein 90 (HSP90), activation of the mitochondrial apoptosis pathway, and regulation of microRNA expression (e.g., down-regulation of microRNA-21 in gastric cancer). Encapsulation in polymeric micelles not only improves this compound's delivery but also expands its therapeutic index by reducing non-specific cytotoxicity. For instance, this compound-loaded PEG-b-PPS micelles reduced the cytotoxicity of free this compound while simultaneously expanding the lower concentration range for effective NF-κB inhibition by nearly 50,000-fold, representing a dramatic enhancement in therapeutic window.
Beyond oncology applications, this compound-loaded polymeric micelles show significant promise for inflammatory diseases, including atherosclerosis. In studies on ldlr−/− mice with established atherosclerosis, this compound-loaded PEG-b-PPS micelles significantly reduced TNF-α secretion after LPS stimulation and decreased the number of neutrophils and inflammatory monocytes within atherosclerotic plaques. Most importantly, these changes correlated with a reduction in plaque area, suggesting potential disease-modifying effects. The targeted delivery of this compound to inflammatory macrophages within plaques enhances its therapeutic efficacy while minimizing systemic exposure, addressing a key limitation of conventional anti-inflammatory therapies.
The versatility of polymeric micelle platforms enables their adaptation for various therapeutic applications by modulating surface properties, incorporating different targeting ligands, or engineering specific release characteristics. For neurological applications, micelles functionalized with blood-brain barrier targeting ligands could potentially overcome this compound's limited brain penetration. Similarly, for autoimmune diseases, micelles targeting specific immune cell subsets could enhance this compound's immunomodulatory effects while reducing broad immunosuppression. The ability to co-encapsulate this compound with other therapeutic agents (e.g., chemotherapeutics, immunomodulators, or nucleic acids) in polymeric micelles further expands potential combination therapy approaches.
The thin-film hydration method represents one of the most widely used and reliable techniques for preparing this compound-loaded polymeric micelles. The following protocol describes the preparation of dual-targeted CLS-HF/MLs micelles, which can be adapted for other polymer systems with appropriate modifications:
Step 1: Polymer Synthesis and Functionalization - Synthesize TPGS-HA conjugate by activating the carboxylic group of TPGS with EDC/NHS chemistry followed by reaction with the hydroxyl group of hyaluronic acid (10 kDa). Similarly, synthesize PF127-FA conjugate by reacting the hydroxyl group of Pluronic F127 with activated folic acid. Purify conjugates by dialysis and lyophilization. Confirm successful conjugation by ¹H NMR spectroscopy.
Step 2: Thin Film Formation - Accurately weigh this compound (8.5-9 mg), TPGS-HA (12.5 mg), and PF127-FA (12.5 mg) into a round-bottom flask. Dissolve the mixture in 10 mL of anhydrous methanol:chloroform (1:1 v/v). Remove organic solvents completely by rotary evaporation under reduced pressure (40°C, 60 rpm) to form a thin, uniform drug-polymer film on the flask walls. Further dry the film under vacuum overnight to ensure complete solvent removal.
Step 3: Hydration and Micelle Formation - Hydrate the thin film with 11-17 mL of pre-warmed phosphate-buffered saline (PBS, pH 7.4) at 60°C while rotating at 100 rpm for 2 hours. Allow the hydration process to continue without agitation for an additional 30 minutes to ensure complete film hydration and micelle self-assembly.
Step 4: Size Reduction and Sterilization - Subject the resulting micellar dispersion to probe sonication (50 W, 30 s pulses with 30 s rest intervals) for 5 minutes on an ice bath to reduce particle size and homogenize the dispersion. Sterilize the final formulation by filtration through a 0.22 μm cellulose acetate membrane filter. Store at 4°C until further use.
A thorough characterization protocol is essential for ensuring batch-to-batch consistency and predicting in vivo performance:
Particle Size, PDI, and Zeta Potential - Dilute the micellar dispersion 1:20 with filtered (0.45 μm) distilled water or PBS. Measure particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS) with a detection angle of 173° at 25°C. Perform measurements in triplicate.
Encapsulation Efficiency and Drug Loading - Separate unencapsulated this compound by ultrafiltration using Amicon Ultra centrifugal filters (MWCO 10 kDa) at 10,000 × g for 15 minutes. Dilute the micelle-containing retentate with acetonitrile (1:1) to disrupt micelles and release encapsulated drug. Analyze this compound content by validated RP-HPLC using a C18 column (4.6 × 150 mm, 5 μm) with mobile phase acetonitrile:water (75:25, v/v) containing 0.1% formic acid, flow rate 1.0 mL/min, detection wavelength 425 nm, and injection volume 20 μL. Calculate encapsulation efficiency (EE%) and drug loading (DL%) using standard formulas.
In Vitro Release Profile - Place 1 mL of micellar formulation in a dialysis membrane (MWCO 12-14 kDa) against 50 mL of release medium (PBS pH 7.4 and acetate buffer pH 5.0, both containing 0.5% w/v Tween 80) at 37°C with gentle shaking (50 rpm). At predetermined time intervals, withdraw 1 mL of release medium and replace with fresh pre-warmed medium. Analyze this compound content by HPLC as described above. Plot cumulative release versus time and fit to various kinetic models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to elucidate release mechanisms.
Figure 1: Workflow for Preparation and Quality Control of this compound-Loaded Polymeric Micelles
The translational pathway for this compound-loaded polymeric micelles from laboratory research to clinical application requires careful attention to regulatory considerations, including quality by design (QbD) principles, good manufacturing practice (GMP) compliance, and comprehensive safety assessment. While polymeric micelles offer significant advantages for this compound delivery, several challenges remain to be addressed. These include scale-up production issues, long-term stability concerns, potential immune responses to repeated administration, and the need for more predictive disease models for efficacy evaluation.
Future research directions should focus on the development of multi-functional micellar systems that combine targeting, imaging, and therapeutic capabilities. The integration of real-time imaging modalities (e.g., fluorescence, MRI contrast agents) would enable therapeutic monitoring and personalization of treatment regimens. Additionally, exploring combination therapies incorporating this compound with other therapeutic agents in a single micellar system could enhance therapeutic outcomes through synergistic effects. As our understanding of disease biology advances, particularly regarding tumor microenvironment heterogeneity and immune cell interactions, next-generation this compound micelles can be engineered with greater sophistication for precision medicine applications.
Figure 2: Rationale for Developing this compound-Loaded Polymeric Micelles: From Challenges to Applications
Celastrol, a quinone methide triterpenoid isolated from Tripterygium wilfordii, has emerged as a promising scaffold for drug development due to its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-obesity effects. Despite its promising bioactivity profile, this compound's clinical translation has been hampered by its poor aqueous solubility, limited bioavailability, and dose-dependent toxicity. To address these limitations, extensive structure-activity relationship (SAR) studies have been conducted, primarily focusing on chemical modifications at key molecular positions to enhance pharmacological properties while reducing adverse effects. This application note provides a comprehensive compilation of synthetic protocols, biological evaluation methodologies, and key research findings on this compound derivatives, offering researchers in drug discovery a practical guide for advancing this compound-based therapeutic candidates.
The strategic modification of this compound's structure has yielded derivatives with improved target specificity, enhanced potency, and reduced toxicity profiles compared to the parent compound. Recent studies have identified several key signaling pathways modulated by these derivatives, including STAT3, HIF-1α, PI3K-Akt, and PRDX1 pathways, which play critical roles in cancer progression and metabolic diseases. This document synthesizes experimental protocols and structure-activity relationship data from recent investigations to facilitate the rational design and development of optimized this compound derivatives for specific therapeutic applications.
The C-29 carboxylic acid position represents the most frequently modified site on this compound due to its versatility for chemical derivatization and significant impact on biological activity. The following protocols describe reliable methods for generating diverse derivatives at this position:
Amide Bond Formation with Amino Acid Esters [1]
Triazole-Based Derivatives [2]
Esterification with Alkyl Halides [3]
While less common than C-29 modifications, derivatization at the C-3 position can significantly influence this compound's bioactivity and physicochemical properties:
Allylation of C-3 Hydroxyl [3]
Table 1: Summary of Synthetic Modifications for this compound Derivatives
| Modification Site | Reaction Type | Key Reagents | Typical Yield Range | Representative Derivatives |
|---|---|---|---|---|
| C-29 carboxylic acid | Amide formation | EDC·HCl, HOBt, amino acid esters | 47-55% | Compound 11 [1] |
| C-29 carboxylic acid | Esterification | Alkyl halides, NaHCO₃ | 51-80% | Compound 1a, 1b [3] |
| C-29 carboxylic acid | Triazole conjugation | Azide intermediates, CuSO₄, sodium ascorbate | 52-68% | C6 derivative [2] |
| C-3 hydroxyl | Alkylation | Allyl bromide, NaHCO₃ | ~51% | Pristimerin analogs [3] |
| Multiple sites | Structure-based design | Various based on virtual screening | Variable | CP1-PRDX1 inhibitor [4] |
MTT Cytotoxicity Assay [1] [2]
Clonogenic Assay [5]
Sphere Formation Assay [5]
Surface Plasmon Resonance (SPR) Analysis [3]
Molecular Docking and Dynamics Simulations [3] [4]
In Silico ADMET Prediction [3]
Hemocompatibility Assessment [6]
In Vivo Toxicity Evaluation [7] [5]
Table 2: Biological Activity of Selected this compound Derivatives Against Cancer Cell Lines
| Derivative | Modification Type | Cancer Cell Lines Tested (IC₅₀, μM) | Primary Molecular Target | In Vivo Efficacy |
|---|---|---|---|---|
| 4m [3] | C-29 amide | HCT-116 (0.16), A549 (0.23), HepG2 (0.19) | STAT3 | Significant tumor growth inhibition in HCT-116 xenograft |
| 11 [1] | Amino acid conjugate | AGS (0.44), HCT-116 (0.78), HepG2 (0.76) | Caspase-3 | Not reported |
| C6 [2] | Quinoline-triazole | HIF-1α inhibition (IC₅₀ = 0.05) | HIF-1α | Potent inhibition of tumor growth in murine model |
| Cel-N [5] | Not specified | SKOV3 (0.14), A2780 (0.25) | STAT3 | Strong antitumor efficacy with minimal toxicity |
| CP1 [4] | Structure-based design | A549 (0.08*), HepG2, MCF-7 | PRDX1 | No significant hepatotoxicity or nephrotoxicity |
| Compound W [2] | Aromatic phenyl | Multiple cell lines (0.1-1.2) | Telomerase | Higher anticancer activity than this compound |
Note: *IC₅₀ value for CP1 represents nM concentration (0.08 nM) rather than μM; all other values in μM.
Recent studies have identified several this compound derivatives with potent STAT3 inhibitory activity that surpasses the parent compound. Compound 4m, synthesized through C-29 modifications, demonstrated enhanced binding affinity for STAT3 protein compared to this compound in SPR analysis (Kᴅ = 0.42 μM vs 1.76 μM for this compound) [3]. This derivative effectively suppressed STAT3 phosphorylation at both Tyr705 and Ser727 residues, downregulated downstream target genes (Bcl-2, Cyclin D1, Survivin), and induced G1 cell cycle arrest and apoptosis in HCT-116 colorectal cancer cells. Notably, 4m exhibited significant anti-tumor effects in colorectal cancer organoids, demonstrating its potential in targeting patient-derived models that better recapitulate human disease [3].
Similarly, the derivative Cel-N displayed exceptional potency against ovarian cancer cells (IC₅₀ = 0.14-0.25 μM) through regulation of the STAT3 pathway [5]. Cel-N effectively suppressed cancer stemness by reducing the percentage of CD44+CD24- and ALDH+ cells, inhibited colony and sphere formation, and induced ROS production. In mouse xenograft models, Cel-N demonstrated potent antitumor efficacy with minimal systemic toxicity, representing a significant improvement over this compound's therapeutic window [5].
The hypoxia-inducible factor pathway represents another promising target for this compound derivatives. Compound C6, featuring a 3-hydroxyquinoline moiety introduced at the C-29 position, exhibited remarkable HIF-1α inhibitory activity (IC₅₀ = 0.05 μM) without obvious cytotoxicity [2]. This derivative inhibited HIF-1α protein accumulation under hypoxic conditions, suppressed VEGF secretion, and disrupted the interaction between HIF-1α and its molecular chaperone HSP90. In vivo studies demonstrated that C6 potently inhibited tumor growth in murine models without significant toxicity, suggesting its potential as a targeted anti-cancer agent against hypoxic tumors [2].
Structure-based virtual screening identified CP1 as a highly potent and selective PRDX1 inhibitor (IC₅₀ = 0.08 ± 0.01 nM) with significant antiproliferative effects against multiple cancer cell lines [4]. This derivative exhibited >1000-fold selectivity for PRDX1 over other PRDX family members and kinases, functioning as a non-competitive inhibitor with strong binding affinity (Kḍ = 0.06 ± 0.001 nM). Molecular dynamics simulations confirmed the stability of the CP1-PRDX1 complex, while in vivo studies revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses, addressing this compound's primary limitation of off-target toxicity [4].
A critical advancement in this compound derivative development has been the separation of efficacy from toxicity. Multiple studies have demonstrated that strategic structural modifications can reduce adverse effects while maintaining or enhancing therapeutic potential. The dose-dependent immunotoxicity of this compound, mediated through the PI3K-Akt signaling pathway, can be modulated through appropriate chemical modifications [7]. While high-dose this compound (10 mg/kg) caused significant histopathological damage in thymus and spleen of mice, several derivatives demonstrated improved safety profiles at equimolar concentrations [5].
Table 3: Signaling Pathways Targeted by this compound Derivatives
| Signaling Pathway | Biological Role in Cancer | Key Derivatives | Mechanism of Action | Therapeutic Application |
|---|---|---|---|---|
| STAT3 [3] [5] | Cell proliferation, survival, stemness maintenance | 4m, Cel-N | Inhibits phosphorylation at Tyr705 and Ser727; downregulates downstream genes | Colorectal cancer, ovarian cancer |
| HIF-1α [2] | Angiogenesis, metabolic adaptation, metastasis | C6 | Disrupts HIF-1α/HSP90 interaction; inhibits VEGF secretion | Hypoxic solid tumors |
| PRDX1 [4] | ROS regulation, oxidative stress protection | CP1 | Non-competitive inhibition; induces oxidative stress | Lung, liver, breast cancer |
| PI3K-Akt [7] | Cell survival, growth, metabolism | Various | Dose-dependent modulation; low doses suppress, high doses activate | Metabolic diseases, inflammation |
| Caspase-3 [1] | Apoptosis execution | 11 | Activates caspase-3-dependent apoptosis | Gastric cancer, hepatocellular carcinoma |
The structure-activity relationship studies of this compound reveal several key principles for rational derivative design. The C-29 carboxylic acid group represents the most versatile position for modifications, accommodating amide formation, esterification, and conjugation with various pharmacophores without significant loss of activity [1] [2] [8]. Introduction of amino acid esters at this position enhances water solubility and membrane permeability while potentially enabling targeted delivery through amino acid transporters overexpressed in cancer cells [1].
The quinone methide moiety in the A-ring is crucial for biological activity, particularly for targeting proteins with reactive cysteine residues [8]. Modifications that preserve this electrophilic center while fine-tuning its reactivity often maintain or enhance potency while reducing off-target effects. Additionally, incorporation of heterocyclic systems such as triazoles and quinolines can improve target specificity and pharmacokinetic properties through additional molecular interactions with target proteins [2].
Several strategies have emerged to address this compound's inherent toxicity. Structural modifications that reduce non-specific protein binding while maintaining target affinity have successfully improved therapeutic indices [4] [5]. The development of nanoparticle formulations using PEG derivatives has demonstrated enhanced stability, controlled release profiles, and reduced hemolytic activity compared to free this compound [6]. PEG-C18/CSL nanoparticles showed superior drug-loading capacity (87.3%) and moderate release kinetics, resulting in enhanced cytotoxicity against cancer cells with reduced membrane toxicity (hemolytic rate <20%) [6].
The evolving landscape of this compound derivative research points to several promising directions. PROTAC (Proteolysis Targeting Chimeras) technology could be employed to convert this compound derivatives into targeted protein degraders, potentially enhancing potency and specificity. Combination therapies with established chemotherapeutic agents may leverage the multi-target nature of this compound derivatives to overcome drug resistance. Further exploration of natural product hybrids that combine this compound with other bioactive natural product scaffolds may yield novel compounds with synergistic activities and improved safety profiles.
This compound derivatives represent a promising class of therapeutic agents with demonstrated efficacy against various cancer types through modulation of critical signaling pathways. The synthetic protocols and biological evaluation methods outlined in this application note provide researchers with practical tools for advancing this compound-based drug discovery. Strategic modifications at the C-29 position, particularly through amide bond formation with amino acid esters and click chemistry-derived triazole conjugations, have yielded derivatives with enhanced potency, improved selectivity, and reduced toxicity profiles compared to the parent compound. As research in this field continues to evolve, the integration of structure-based design approaches with advanced drug delivery systems holds significant promise for translating this compound derivatives into clinically viable therapeutics.
This compound, a quinone methide triterpenoid derived from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has emerged as one of the most promising natural products in oncology drug development due to its potent multi-target anticancer activity against various cancer types. Extensive research has demonstrated that this compound exerts its antitumor effects through diverse molecular mechanisms, including induction of apoptosis and autophagy, cell cycle arrest, inhibition of metastasis and angiogenesis, anti-inflammatory effects, and modulation of oxidative stress. This compound has been shown to target multiple critical signaling pathways such as NF-κB, HSP90, JAK2/STAT3, PI3K/AKT, and various MAPK pathways, making it particularly attractive for overcoming drug resistance in cancer therapy [1] [2].
Despite its promising anticancer activities, this compound faces significant clinical translation challenges that have limited its therapeutic application. The compound suffers from poor aqueous solubility (13.25 ± 0.83 mg/ml at 37°C), which complicates formulation development and often requires potentially toxic solvents like Cremophor for administration. Additionally, this compound exhibits low oral bioavailability (approximately 17.06% in rats) due to a combination of poor solubility, extensive metabolism, and unfavorable tissue distribution. Most concerning is its narrow therapeutic window and dose-limiting toxicities, including hepatotoxicity, cardiotoxicity, nephrotoxicity, and potential effects on the hematopoietic system. The effective anticancer doses in various xenograft models (typically 3-5 mg/kg) are very close to the toxic doses, with studies reporting mortality at doses as low as 4 mg/kg in some models [1].
Rational combination therapy has emerged as a strategic approach to overcome the limitations of this compound monotherapy while enhancing its anticancer efficacy. By combining this compound with other therapeutic agents at lower, less toxic doses, researchers have achieved synergistic effects that not only improve therapeutic outcomes but also reduce the adverse effects associated with higher doses of this compound. The strategic rationale for these combinations typically involves targeting complementary pathways, overcoming resistance mechanisms, or leveraging this compound's ability to sensitize cancer cells to other treatments [1].
Table 1: Promising this compound Combination Therapies in Cancer Research
| Combination Partner | Cancer Type | Key Findings | Proposed Mechanisms | References |
|---|---|---|---|---|
| ErbB2-targeted therapies (Trastuzumab, Lapatinib) | ErbB2-overexpressing breast cancer | Strong synergy with 48-fold reduction in this compound IC50; significant tumor growth inhibition in xenograft models | HSP90 inhibition leading to ErbB2 degradation; ROS induction; Michael acceptor functionality importance | [3] |
| PARP inhibitors (Olaparib) | Prostate cancer | Enhanced DNA damage (γH2AX increase); superior antitumor effects in vitro and in vivo | HSP90AB1 inhibition; PI3K/AKT pathway suppression; increased sensitivity to PARP inhibition | [4] |
| Taxanes (Paclitaxel/Taxol) | Drug-resistant breast cancer | Reversal of multidrug resistance; significant tumor growth inhibition in MCF-7/Taxol models | P-gp inhibition; PI3K/AKT/NF-κB/HIF-1α pathway suppression; reduced TUBB3 and Tau expression | [5] |
| Other natural compounds (Triptolide) | Various cancer cell lines | Synergistic growth inhibition; G2/M cell cycle arrest; apoptosis induction with increased ROS | Complementary mechanisms; HSP70/HSP27 modulation; enhanced client protein degradation | [6] |
Objective: To evaluate the synergistic anticancer activity of this compound in combination with ErbB2-targeted therapies (Trastuzumab, Lapatinib) in ErbB2-overexpressing breast cancer models.
Materials and Reagents:
Experimental Procedure:
Cell Culture and Maintenance:
Dose-Response and IC₅₀ Determination:
Synergy Assessment:
Mechanistic Studies:
Data Analysis and Interpretation:
Objective: To investigate the enhanced anticancer efficacy of this compound combined with PARP inhibitors in prostate cancer models.
Materials and Reagents:
Experimental Procedure:
Cell Viability and Colony Formation Assay:
DNA Damage Assessment:
Western Blot Analysis:
Data Analysis and Interpretation:
This compound exerts its synergistic effects in combination therapies through modulation of multiple interconnected signaling pathways that regulate cancer cell survival, proliferation, and death. The compound's multi-target nature enables it to simultaneously attack cancer cells through several mechanisms, making it particularly effective in combination regimens. Understanding these pathways is essential for rational design of combination therapies and for identifying predictive biomarkers of response [2] [7].
The following diagram illustrates the key molecular pathways modulated by this compound in combination therapies and the experimental workflow for evaluating these mechanisms:
Diagram: Molecular Pathways and Experimental Workflow for this compound Combination Therapy Mechanism Studies
HSP90 Inhibition: this compound binds to HSP90, disrupting its chaperone function and leading to the ubiquitin-mediated degradation of multiple oncogenic client proteins including ErbB2, AKT, c-Raf, and survivin. This simultaneously disrupts multiple signaling pathways essential for cancer cell survival. The combination with ErbB2-targeted therapies is particularly synergistic because this compound induces ErbB2 degradation while targeted therapies block its function [3] [4].
ROS Induction: this compound significantly elevates intracellular ROS levels through its Michael acceptor functionality, which reacts with cellular thiols and disrupts redox homeostasis. Cancer cells, which already have elevated basal ROS levels, are particularly vulnerable to further ROS increases, leading to oxidative damage to proteins, lipids, and DNA. This enhances the efficacy of DNA-damaging agents and targeted therapies [3] [6].
JAK2/STAT3 Pathway Inhibition: Recent studies demonstrate that this compound directly targets the JAK2/STAT3 signaling pathway, inhibiting STAT3 phosphorylation and nuclear translocation. This pathway is crucial for cancer cell proliferation, survival, and immune evasion. The inhibition of JAK2/STAT3 contributes to the anti-metastatic effects of this compound and enhances the efficacy of immunomodulatory agents [7].
PI3K/AKT Pathway Suppression: this compound inhibits the PI3K/AKT pathway, a central regulator of cell survival and growth that is frequently hyperactivated in cancer. This inhibition sensitizes cancer cells to various targeted therapies and chemotherapy agents. In combination with PARP inhibitors, PI3K/AKT pathway inhibition enhances DNA damage response and synthetic lethality [5] [4].
NF-κB Pathway Inhibition: this compound inhibits NF-κB signaling by modifying a reactive cysteine on IκB kinase α, preventing IκB degradation and subsequent NF-κB nuclear translocation. This pathway inhibition reduces the expression of anti-apoptotic genes and inflammatory cytokines, contributing to enhanced apoptosis and chemosensitization [3].
Nanoparticle-based delivery systems have emerged as powerful strategies to overcome the limitations of this compound, particularly its poor solubility, rapid metabolism, and non-specific toxicity. These advanced formulations can enhance bioavailability, improve tumor-specific delivery, and reduce off-target effects through various mechanisms, including enhanced permeability and retention (EPR) effect, active targeting, and controlled release profiles [8] [1].
Table 2: Advanced Nanoformulation Strategies for this compound Delivery
| Formulation Type | Key Characteristics | Advantages | Efficacy Findings | References |
|---|---|---|---|---|
| GA-modified liposomes (GA/LIP-CEL) | Glycyrrhizic acid replaces cholesterol; 122.48 ± 5.37 nm size; high drug loading (87.75%) | Enhanced stability; sustained release; improved cellular uptake; reduced normal cell toxicity | Reduced IC₅₀ in BT549 cells; enhanced apoptosis; mitochondrial dysfunction; DNA damage | [8] [9] |
| This compound-albumin nanoparticles | Albumin-based nanoformulation; improved pharmacokinetics | Reduced accumulation in off-target organs; decreased systemic toxicity | Significant tumor growth inhibition with reduced side effects | [1] |
| CSO-conjugated nanoparticles (Cel-CSO/Taxol NPs) | Chitosan oligosaccharide conjugation; ~153 nm size; pH/time-dependent release | P-gp inhibition; reversal of multidrug resistance; dual drug delivery | Overcame Taxol resistance in MCF-7/Taxol cells; PI3K/AKT/NF-κB pathway inhibition | [5] |
| Liposomal formulations | Conventional liposomes with high encapsulation efficiency | Improved solubility; prolonged circulation; passive tumor targeting | Enhanced antitumor efficacy in various cancer models | [1] |
Objective: To prepare and characterize glycyrrhizic acid-modified liposomes for improved this compound delivery (GA/LIP-CEL).
Materials and Reagents:
Formulation Procedure:
Thin-Film Hydration Method:
Characterization Methods:
Quality Control Parameters:
Understanding this compound's toxicity profile is essential for designing safe and effective combination therapies. The compound exhibits a narrow therapeutic window, with effective anticancer doses (typically 1-5 mg/kg in animal models) very close to toxic doses. Reported toxicities include hepatotoxicity, cardiotoxicity, nephrotoxicity, hematopoietic system toxicity, and potential effects on fertility. The variability in reported toxic doses (LD₅₀ ranging from 20.5 mg/kg to 40% mortality at 4 mg/kg in some studies) highlights the importance of careful dose optimization in preclinical models [1].
Several strategies have emerged to mitigate this compound's toxicity while maintaining its anticancer efficacy:
Combination with Protective Agents: Glycyrrhizic acid, in addition to its formulation benefits, has demonstrated hepatoprotective and nephroprotective properties that can counter this compound's organ toxicity. This makes GA-modified formulations particularly advantageous for reducing systemic toxicity [8].
Nanoformulation Approaches: Advanced delivery systems can significantly reduce this compound's toxicity by limiting distribution to non-target tissues. For example, this compound-albumin nanoparticles successfully reduced accumulation in off-target organs and decreased systemic toxicity in preclinical models [1].
Dose Optimization and Scheduling: Intermittent dosing schedules (e.g., administration every third day instead of daily) have demonstrated reduced toxicity while maintaining antitumor efficacy in xenograft models. In one study, 2 mg/kg this compound administered every third day showed significant tumor growth inhibition with only modest weight loss (~7%) and no mortality [3].
Objective: To evaluate the in vivo safety profile of this compound combination therapies in rodent models.
Materials and Reagents:
Experimental Procedure:
Study Design:
Clinical Observations:
Hematological and Clinical Chemistry:
Histopathological Analysis:
Data Analysis and Interpretation:
This compound combination therapy represents a promising approach in oncology that leverages the multi-target nature of this natural product while mitigating its limitations through rational combinations and advanced formulations. The synergistic interactions observed with targeted therapies, chemotherapy agents, and other natural compounds highlight the potential of this compound to enhance current treatment paradigms, particularly for difficult-to-treat and drug-resistant cancers.
Future research directions should focus on several key areas:
The protocols and application notes provided in this document offer a foundation for researchers to systematically evaluate this compound combination therapies and contribute to the development of this promising natural product into clinically viable cancer treatments.
The table below summarizes effective concentrations and key mechanisms of celastrol from recent in vitro studies.
| Cell Type / Model | Effective Concentration Range | Key Findings / Mechanisms | Citation |
|---|---|---|---|
| Glioma Cells (U251, U87-MG, C6) | 0.3 - 10 µM | Induced G2/M phase arrest, apoptosis, and autophagy via ROS/JNK activation and Akt/mTOR inhibition. [1] | |
| Hepatocellular Carcinoma (HepG2) | 2 - 4 µM | Inhibited proliferation and induced ferroptosis by downregulating GSTM1. [2] | |
| Porcine Granulosa Cells | 0.5 µM | Regulated cell proliferation and apoptosis; enhanced oocyte maturation. [3] | |
| Mouse Spleen T Lymphocytes & EL-4 Cells | 25 - 200 nM | Inhibited Th17 cell differentiation and related cytokine expression (IL-17A, RORγt). [4] | |
| Primary Mouse Hepatocytes | Information in paper | Improved anti-inflammatory and antioxidant status; induced Sirt1 expression. [5] | |
| Macrophages / Foam Cells | Information in paper | Promoted autophagy via the AMPK/ULK1 pathway, reducing inflammation and lipid accumulation. [6] |
Here are detailed methodologies for key experiments investigating this compound's effects, which you can adapt for your research.
This protocol is widely used, as referenced in studies on HCC and glioma cells [2] [1].
This protocol outlines the process for evaluating this compound's immunomodulatory effects [4].
These methods are used to confirm and quantify ferroptosis, as applied in HCC studies [2].
To help you visualize the core experimental workflows and mechanisms of action, the following diagrams summarize the key processes.
To ensure successful and reliable experiments with this compound, please consider the following points:
I hope these detailed application notes and protocols provide a solid foundation for your research on this compound. Should you require further details on a specific model or assay, please feel free to ask.
Celastrol, a bioactive triterpenoid from Tripterygium wilfordii, shows potent anti-inflammatory, anti-obesity, and neuroprotective effects in preclinical studies. However, its effects are highly dose-dependent, with a narrow therapeutic window. Low doses often show efficacy, while high doses can cause significant toxicity, particularly to immune organs [1]. The table below summarizes dosing regimens from recent studies for various disease models.
Table 1: this compound Dosing in Animal Models for Various Conditions
| Disease Model | Species/Sex | Administration Route | Dosage Regimen | Key Efficacy Findings | Key Toxicity Findings | Primary Signaling Pathways Implicated | Citation |
|---|---|---|---|---|---|---|---|
| Immunotoxicity | C57BL/6J Mice | Not Specified | 10 mg/kg | N/A (Toxic dose) | Histopathological damage in thymus/spleen; lymphocyte depletion | PI3K-Akt pathway activation | [1] |
| Ovarian Aging | C57BL/6J Mice (Female) | Intraperitoneal (i.p.) | 0.5, 1, 3, 6 mg/kg every other day for 3 weeks | 3 mg/kg promoted follicle development, enhanced oocyte maturation | Not reported at effective doses | IRS1/PI3K/AKT pathway | [2] |
| Abdominal Aortic Aneurysm (AAA) | Ldlr-/- Mice (Male & Female) | Oral (Diet) | 10 mg/kg/day for 5 weeks | Promoted AAA incidence (ablated sexual dimorphism) | Increased aortic MMP9 activation, medial elastin degradation | Not Specified | [3] |
| Diet-Induced Obesity | C57BL/6 Mice (Male) | Intraperitoneal (i.p.) | 100 μg/kg/day for 8 weeks | Improved endothelial function, reduced ER stress | Not reported at this dose | AMPK pathway activation | [4] |
| Diabetic Cardiomyopathy | SD Rats (Male) | Intraperitoneal (i.p.) | 50 μg/kg/day for 4 weeks | Reduced p38 MAPK expression, anti-inflammatory effects | Not reported at this dose | MAPK pathway (p38) modulation | [5] |
| Myocardial Infarction | Mice | Oral Gavage | 4 mg/kg, single dose pre-injury, then daily | Improved left ventricular function, reduced infarct size | Not reported at this dose | Heat Shock Response (HSR) activation | [6] |
This protocol details the treatment of female mice to study reproductive aging, a model that can be adapted for other chronic conditions.
This protocol is for long-term, oral administration of this compound in conjunction with a disease-inducing stimulus.
The following diagram summarizes the dose-dependent mechanistic findings and experimental workflows from the reviewed literature.
> Diagram Title: this compound's Dose-Dependent Effects and Experimental Workflow
This compound (also known as tripterine), a quinone methyl triterpenoid, is one of the most plentiful active molecules extracted from the root of Tripterygium wilfordii Hook F. This natural compound has demonstrated exceptional pharmacological activities against various diseases, including inflammatory conditions, obesity, cancer, and bacterial infections [1] [2]. Its multifaceted mechanisms involve regulating diverse targets such as NF-κB signaling, inducing apoptosis in cancer cells, and activating mitophagy in neurodegenerative diseases [1]. Despite these promising therapeutic properties, the clinical application of this compound is severely limited by its poor aqueous solubility (approximately 6.2-13.25 μg/mL at 37°C), low oral bioavailability, and undesired off-target cytotoxicity [3] [4] [5].
The poor biopharmaceutical properties of this compound present significant challenges in formulation development. Pharmacokinetic studies have shown that after oral administration to beagle dogs, the plasma concentration-time profile of this compound fits a one-compartment model with an elimination half-life (t~1/2~) of 2.93 ± 0.29 hours [4]. The absolute bioavailability of this compound after oral administration in female rats was only 17.06%, which may be attributed to its low water solubility, extensive metabolism, and wide tissue distribution [4]. To address these limitations, various drug delivery strategies have been explored to enhance this compound's solubility, improve its bioavailability, and reduce its toxicity profiles.
Solubility enhancement technologies for this compound can be broadly classified into two main categories: direct chemical modification and indirect carrier-based systems. Direct chemical modification involves covalent attachment of functional groups to the this compound molecule, primarily at the 29th carboxylic acid position, to alter its physicochemical properties [6]. Indirect carrier systems utilize various nanocarriers or absorption enhancers to encapsulate or adsorb this compound, improving its dissolution and absorption characteristics without modifying the chemical structure itself [1] [2]. The selection of an appropriate strategy depends on factors such as the intended route of administration, desired release profile, scalability, and target disease pathology.
Table 1: Comprehensive overview of this compound solubility enhancement strategies and their performance characteristics
| Strategy | Specific Approach | Solubility Improvement | Key Advantages | Reported Applications |
|---|---|---|---|---|
| Direct Chemical Modification | Nucleic acid aptamer-celastrol conjugate | >17.8 mg/mL (from 0.014 mg/mL) [1] | Active targeting, reduced liver toxicity | Pancreatic cancer [1] |
| Ester derivatives (position C-29) | 11.8 μg/mL (from 6.2 μg/mL) [6] | Improved anticancer activity, simpler synthesis | Broad-spectrum cancers [6] | |
| Nanocarrier Systems | Nanosuspensions | Significant improvement in dissolution (69.20% within 48 h) [3] | High drug loading (86.83%), suitable for oral and IV administration | Breast cancer [3] |
| Self-assembled nanomedicine (with erianin) | Markedly improved solubility [7] | Carrier-free, high drug-loading capacity, combinatorial therapy | Breast cancer [7] | |
| Silver-modified ceria nanoparticles | Enhanced water solubility [8] | Passive accumulation in inflamed joints, ROS scavenging | Rheumatoid arthritis [8] | |
| PEG-b-PCL nanopolymeric micelles | Improved hydrophilicity [9] | Extended release, enhanced retinoblastoma inhibition | Retinoblastoma [9] | |
| Other Delivery Systems | Solid self-microemulsifying dispersible tablets | Enhanced solubility and absorption [5] | Fast disintegration, improved bioavailability, patient compliance | Oral delivery [5] |
| Chitosan microencapsulated porous starch | Improved intestinal absorption [4] | Prolonged intestinal retention, mucoadhesion | Oral delivery [4] |
Principle: This method utilizes an antisolvent precipitation technique to achieve high drug-loading this compound nanosuspensions (CSL-NSps) stabilized with poloxamer 188 (P-188) [3]. The method relies on the rapid precipitation of this compound when an organic solution is introduced into an aqueous phase, forming nanoscale particles stabilized by amphiphilic polymers.
Materials and Equipment:
Step-by-Step Procedure:
Characterization and Quality Control:
Principle: This protocol describes the preparation of a carrier-free nano-drug through self-assembly of this compound and erianin using nanoprecipitation [7]. The method exploits the hydrophobic interactions between the two natural compounds to form stable nanoparticles with high drug-loading capacity and minimal excipient use.
Materials and Equipment:
Step-by-Step Procedure:
Characterization and Quality Control:
Principle: This protocol involves developing solid self-microemulsifying dispersible tablets that combine the advantages of liquid self-microemulsifying drug delivery systems (SMEDDS) with the convenience of solid dosage forms [5]. The formulation spontaneously forms oil-in-water microemulsions with droplet sizes <200 nm upon contact with gastrointestinal fluids.
Materials and Equipment:
Step-by-Step Procedure:
Liquid SMEDDS preparation:
Adsorption process:
Granulation and tableting:
Characterization and Quality Control:
Particle size and zeta potential analysis should be performed using dynamic light scattering (DLS) with a Zetasizer Nano ZS instrument [3]. Samples should be appropriately diluted with deionized water to obtain optimum scattering intensity. Measurements should be performed in triplicate at 25°C. Morphological examination is conducted using transmission electron microscopy (TEM) [3]. Samples should be prepared by placing a drop of diluted nanosuspension on a copper grid, negative staining with 2% uranyl acetate, and air-drying before observation.
Crystallinity assessment through X-ray diffraction (XRD) is essential to confirm the transformation of crystalline this compound to amorphous state in nanosuspensions [3]. Patterns should be recorded using an X-ray diffractometer with Cu-Kα radiation at 40 kV and 100 mA over a 2θ range of 3°-80°. Drug loading and encapsulation efficiency should be determined using HPLC after appropriate extraction procedures [3] [4].
Dissolution testing should be performed using the dialysis method [3]. Place the formulation equivalent to 1 mg this compound in a dialysis bag (MWCO: 14,000 Da) immersed in release medium (phosphate buffer, pH 7.4, or acetate buffer, pH 5.0) at 37°C with gentle shaking. Withdraw samples at predetermined time intervals and replace with fresh medium. Analyze this compound content using HPLC. The stability evaluation should include both short-term and long-term studies [3]. Store formulations at 4°C and 25°C, monitoring physical stability, particle size, PDI, and drug content at predetermined intervals for up to 3 months.
Figure 1: Strategic framework for this compound solubility enhancement showing direct modification and indirect carrier system approaches with their respective advantages
Figure 2: Experimental workflow for preparing this compound nanosuspensions using the antisolvent precipitation method
The solubility enhancement strategies outlined in these application notes provide researchers with multiple validated approaches to overcome the significant biopharmaceutical challenges associated with this compound. The selection of an appropriate method should be guided by the specific application, considering factors such as target disease, desired route of administration, scalability requirements, and toxicity concerns. The protocols presented herein have demonstrated significant improvements in this compound's solubility, bioavailability, and therapeutic efficacy while reducing off-target toxicity, bringing this promising natural compound closer to clinical application.
This compound (also known as tripterine) is a quinone methide triterpenoid isolated from the root extract of Tripterygium wilfordii Hook F, a traditional Chinese medicine commonly known as "thunder god vine" [1]. This natural compound has garnered significant attention over the past two decades due to its potent pharmacological activities against a diverse range of diseases, including cancer, inflammatory conditions, autoimmune disorders, obesity, and neurodegenerative diseases [2] [3]. As one of the most abundant bioactive components in Tripterygium wilfordii, with content reaching approximately 1% in dry biomass, this compound offers substantial advantages for pharmaceutical development compared to other active ingredients from the same plant that are present in much lower quantities [4].
The molecular structure of this compound (C29H38O4, molecular weight: 450.61) features a pentacyclic triterpene framework with a quinone moiety, which contributes to its broad biological activity [4]. This compound exhibits a pale brown to orange-red crystalline appearance with a melting point of 219-230°C and a boiling point of 647.5°C at 760 mmHg pressure [4]. Despite its promising therapeutic potential, this compound faces significant clinical translation challenges due to its poor aqueous solubility (approximately 0.044 mg/mL at 25°C), which classifies it as a BCS class IV compound (exhibiting low solubility and low permeability), along with inadequate oral bioavailability, and dose-limiting systemic toxicities including hepatotoxicity, cardiotoxicity, and nephrotoxicity [1] [2] [3]. This comprehensive document provides detailed application notes and experimental protocols to overcome these limitations through advanced targeted delivery strategies.
The clinical application of this compound is primarily constrained by its unfavorable physicochemical properties, which lead to suboptimal pharmacokinetic profiles. The compound exhibits extremely low water solubility (less than 0.014 mg/mL, approximately 30 μM), significantly limiting its absorption and distribution [2] [3]. Additionally, this compound demonstrates poor oral bioavailability due to extensive first-pass metabolism and P-glycoprotein efflux, necessitating higher doses to achieve therapeutic concentrations that often result in unacceptable toxicity profiles [5] [4]. The narrow therapeutic index further complicates dosing regimens, with effective doses (3-5 mg/kg in mouse models) approaching toxic levels [1].
This compound administration is associated with dose-dependent systemic toxicities that have prevented its clinical adoption despite promising efficacy in preclinical studies. These adverse effects include:
The following table summarizes the major challenges in this compound delivery:
Table 1: Major Challenges in this compound Delivery and Their Implications
| Challenge Category | Specific Limitations | Clinical Implications |
|---|
| Physicochemical Properties | Low water solubility (<0.044 mg/mL) [1] High lipophilicity (log P > 5) Quinone structure susceptible to metabolic reduction | Poor formulation flexibility Limited administration routes Rapid clearance and metabolism | | Pharmacokinetic Issues | Poor oral bioavailability (<10%) [5] Extensive first-pass metabolism Rapid elimination (t₁/₂ = 2-4 h) [6] | Frequent high dosing required Unpredictable exposure Poor target tissue accumulation | | Toxicity Profile | Narrow therapeutic index [1] Hepatotoxicity at >3 mg/kg [2] Cardiotoxicity and nephrotoxicity [1] | Safety concerns in clinical trials Limited dosing options Requires careful therapeutic monitoring |
Various nano-delivery systems have been developed to address the limitations of native this compound, with the primary goals of enhancing solubility, improving bioavailability, reducing off-target toxicity, and enabling targeted delivery to disease sites. These platforms can be broadly categorized into direct chemical modifications and indirect encapsulation approaches [2] [3]. Direct chemical modifications involve covalent conjugation of this compound with targeting moieties such as nucleic acid aptamers, dendrimers, or glucolipid complexes, while indirect approaches utilize various nanocarriers for physical encapsulation including liposomes, polymeric nanoparticles, nanosuspensions, and biomimetic systems [2].
The selection criteria for appropriate delivery systems depend on multiple factors, including the intended route of administration, target tissue or cell type, desired release kinetics, and scalability considerations. For cancer therapy, systems that leverage the enhanced permeability and retention (EPR) effect are particularly valuable for passive tumor targeting, while active targeting strategies incorporate ligands that recognize receptors overexpressed on specific cell types [1]. For autoimmune diseases, systems that preferentially accumulate in inflamed tissues through extravasation at sites of enhanced vascular permeability offer significant advantages [5] [4].
Table 2: Comparison of this compound Nano-Delivery Systems
| Delivery System | Composition | Particle Size (nm) | Drug Loading | Key Advantages | Therapeutic Applications |
|---|---|---|---|---|---|
| Liposomes [6] | Soy lecithin, Cholesterol, DSPE-PEG2000 | 72.2 ± 28.0 | 5.83 ± 0.42% | Prolonged circulation (t₁/₂ = 11.71 h), Sustained release, Excellent biocompatibility | Rheumatoid arthritis, Cancer therapy |
| Nanosuspensions [7] | Pure drug core, Poloxamer 188 stabilizer | 147.9 ± 5.8 | 86.83% | Extremely high drug loading, Simple preparation, Suitable for oral and IV administration | Breast cancer, Various solid tumors |
| Polymeric Nanoparticles [8] | Polydopamine, Bovine serum albumin, Manganese dioxide | 100-200 | ~20% (estimated) | Multifunctional platform, TME responsiveness, Combination therapy capability | Cancer immunotherapy, Painless tumor therapy |
| Aptamer-Drug Conjugates [2] | Nucleic acid aptamer-celastrol covalent conjugate | Molecular conjugate | ~90% (covalent) | Active targeting, Greatly enhanced solubility (>17.8 mg/mL), Reduced off-target toxicity | Pancreatic cancer, Targeted therapy |
| Niosomes [4] | Non-ionic surfactants, Cholesterol | 150-200 | 5-15% | Enhanced skin permeation, Improved stability over liposomes, Suitable for topical delivery | Psoriasis, Dermatological applications |
This protocol describes the preparation of PEGylated liposomes for enhanced pharmacokinetics of this compound, based on the lipid thin-layer-hydration-extrusion method with modifications [6].
Formation of lipid thin film:
Hydration process:
Size reduction and homogenization:
Purification and storage:
This protocol describes the preparation of This compound nanosuspensions using an antisolvent precipitation method, achieving exceptionally high drug loading up to 86.83% [7].
Preparation of organic and aqueous phases:
Antisolvent precipitation:
Solvent removal:
Lyophilization (optional):
This compound exhibits multifaceted anticancer activity through modulation of multiple signaling pathways and cellular processes. The compound demonstrates efficacy against various cancer types, including breast, liver, ovarian, lung, and pancreatic cancers [9] [2]. Key mechanisms include:
Recent research has identified this compound as a natural inhibitor of Yes-associated protein (YAP), an immunosuppressive factor in the tumor microenvironment [8]. YAP inhibition not only mitigates immunosuppression but also reduces vascular endothelial growth factor (VEGF) expression, thereby inhibiting tumor growth and decreasing activation of pain-associated VEGF receptor 1 (VEGFR1), providing both antitumor and analgesic effects [8].
In autoimmune and inflammatory conditions, this compound demonstrates potent immunomodulatory effects through multiple pathways:
The following diagram illustrates this compound's primary molecular targets and signaling pathways in cancer and inflammatory diseases:
This protocol describes standardized methods for evaluating the anticancer activity of this compound formulations in cell culture models.
Cell seeding:
Treatment regimen:
MTT reagent incubation:
Absorbance measurement and analysis:
Cell treatment and harvesting:
Staining procedure:
Flow cytometry analysis:
Despite significant advances in this compound delivery systems, several challenges remain for clinical translation. The scale-up manufacturing of nanocarriers with consistent quality attributes requires further development, particularly for complex systems such as targeted liposomes and polymeric nanoparticles [1]. Regulatory considerations for nanopharmaceuticals present additional hurdles, with requirements for comprehensive characterization of physicochemical properties, stability profiles, and biodistribution patterns [1]. Additionally, long-term toxicity assessments of both this compound and the nanocarrier materials need to be thoroughly investigated in relevant disease models.
Future research directions should focus on innovative targeting strategies that enhance specificity for diseased tissues while minimizing off-target effects. The development of stimuli-responsive systems that release this compound in response to disease-specific triggers (e.g., pH, enzymes, or reactive oxygen species) represents a promising approach for precision medicine [5] [8]. Combination therapies incorporating this compound with other therapeutic agents in co-delivery systems may provide synergistic effects while potentially reducing individual drug doses and associated toxicities [1].
Several emerging technologies show particular promise for advancing this compound delivery:
The following diagram illustrates the integrated workflow for the development and evaluation of this compound nanoformulations:
Direct chemical modification involves covalently attaching specific groups or moieties to the celastrol molecule to alter its physicochemical properties. The key sites for modification on the this compound structure are the C-20 carboxylic acid, the C-2/C-3 quinone methide moiety, and the C-29 hydroxyl group [1] [2].
The table below summarizes the primary sites for modification, the types of modifications performed, and their impact on this compound's properties.
| Modification Site | Type of Modification | Key Findings / Impact on Properties | Primary Reference(s) |
|---|---|---|---|
| C-20 Carboxylic Acid | Amides (primary, secondary, tertiary) [2] | Retains or improves Heat Shock Response (HSR) induction; primary amide showed lower EC50 (1.7 μM) than this compound (2.2 μM) [2]. | [1] [2] |
| Esterification (e.g., Pristimerin) [2] | Retains some HSR induction; bulkier esters (n-butyl, benzyl) show reduced or lost activity [2]. | [1] [2] | |
| Long-chain amides for biotinylation [2] | Enables creation of affinity probes (e.g., biotinylated this compound) for target identification [2]. | [2] | |
| Quinone Methide (C-2/C-3) | Reduction (e.g., with Dithiothreitol) [2] | Leads to complete loss of HSR induction activity, indicating this moiety is critical for function [2]. | [1] [2] |
| C-29 Hydroxyl Group | Glycosylation [1] | Can be used to create prodrugs or improve water solubility [1]. | [1] |
| Multi-Site/Conjugates | Glucolipid-celastrol conjugate [3] | Developed for breast cancer; aimed at enhancing antitumor efficacy [3]. | [3] |
| Nucleic acid aptamer-celastrol conjugate [3] | Significantly improves water solubility and enables selective targeting of pancreatic cancer cells, reducing liver toxicity [3]. | [3] |
This protocol provides a detailed methodology for synthesizing and testing this compound amides at the C-20 position, based on established procedures [2].
Beyond direct covalent modification, encapsulating this compound in nano-delivery systems is a highly effective indirect strategy. These systems improve solubility, prolong circulation, and enhance targeted delivery through passive and active mechanisms [3] [4].
The following table outlines various nano-delivery systems used for this compound, classified by their targeting strategy.
| Targeting Strategy | Nano-System Type | Reported Application / Benefit |
|---|---|---|
| Active Targeting | Nucleic Acid Aptamer-Dendrimer-Celastrol Conjugate [3] | Enhanced antitumor efficacy and reduced toxicity in colorectal cancer [3]. |
| Albumin-based Nanoparticles [3] [5] | Improved safety and reduced side effects in rheumatoid arthritis; reduced liver accumulation in mesangioproliferative glomerulonephritis [3]. | |
| Passive Targeting | Vesicular Liposomes [3] | Reduced damage to liver tissue in hepatocellular carcinoma models [3]. |
| Vesicular Exosomes [3] | Enhanced antitumor efficacy in lung cancer models [3]. | |
| Vesicular Nanostructured Lipid Carriers (NLCs) [3] | Prolonged release property and increased this compound accumulation in the skin for skin diseases [3]. | |
| Vesicular Bilosomes [3] | Enhanced anti-inflammatory effect in arthritis [3]. | |
| Vesicular Phytosomes [3] | Enhanced oral bioavailability [3]. | |
| Polymer-based Micelles and Nanogels [4] | Improved solubility and passive tumor targeting via the EPR effect [4]. |
Both direct chemical modification and indirect nano-delivery strategies offer promising paths to overcome the significant pharmacokinetic and toxicity challenges associated with this compound. The choice of strategy depends on the therapeutic goal. Direct modification of the C-20 carboxylic acid to amides is a relatively straightforward approach that can maintain or improve bioactivity. For more sophisticated targeted delivery and a greater enhancement of solubility, nano-delivery systems are highly effective. The provided protocol for synthesizing and testing this compound amides offers a reliable starting point for researchers to explore structure-activity relationships and develop novel this compound-based therapeutics with improved properties.
Celastrol (CeT), a quinone methyl triterpenoid extracted from the root of Tripterygium wilfordii, has emerged as one of the most promising natural compounds for cancer therapy due to its broad-spectrum anticancer activities. It exhibits potent pharmacological effects against various cancers, including colorectal, pancreatic, breast, and liver cancers, primarily through induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. This compound achieves these effects by modulating multiple signaling pathways, such as NF-κB, STAT3/JAK2, HSP90, and PI3K/AKT/GSK-3β [1] [2]. Despite this remarkable therapeutic potential, the clinical translation of this compound has been severely hindered by several inherent limitations, including extremely poor water solubility (<0.014 mg/mL), low oral bioavailability (approximately 17.06%), narrow therapeutic window, and significant off-target cytotoxicity that can lead to hepatotoxicity, nephrotoxicity, and cardiotoxicity [1] [2] [3].
To address these challenges, researchers have developed innovative targeted drug delivery systems, particularly This compound aptamer conjugates, which represent a cutting-edge approach in precision nanomedicine. Aptamers, often referred to as "chemical antibodies," are single-stranded oligonucleotides (typically 30-80 nucleotides) that fold into unique three-dimensional structures capable of specifically binding to target molecules with high affinity and specificity [4]. When conjugated to this compound, these aptamers serve as targeting ligands that direct the therapeutic agent specifically to cancer cells expressing particular surface biomarkers, such as Epithelial Cell Adhesion Molecule (EpCAM), which is overexpressed in various carcinomas including colorectal, pancreatic, and breast cancers [5] [6]. The advantages of aptamers over traditional antibodies include superior tumor penetration due to their small size, low immunogenicity, high stability, and ease of chemical modification for further functionalization [4].
The integration of aptamers with nanocarriers, such as polyamidoamine (PAMAM) dendrimers, creates a powerful delivery platform that further enhances the therapeutic potential of this compound. These sophisticated nanoconjugates leverage the enhanced permeability and retention (EPR) effect of tumors for passive targeting, while the aptamers provide active targeting to specific cancer cell populations. Recent advances have demonstrated that PEGylated aptamer-dendrimer-celastrol nanoconjugates significantly improve tumor accumulation, enhance intratumoral penetration, and reduce systemic toxicity compared to free this compound or antibody-based delivery systems [5] [6]. This application note provides comprehensive technical specifications, experimental protocols, and methodological details for the development, characterization, and evaluation of this compound aptamer conjugates, enabling researchers to implement these advanced therapeutic constructs in preclinical cancer drug development.
The development of effective this compound aptamer conjugates requires careful optimization of their physicochemical properties to maximize therapeutic efficacy while minimizing off-target effects. The table below summarizes the key characteristics of various this compound aptamer conjugates reported in the literature, providing benchmark values for researchers developing similar constructs.
Table 1: Technical Specifications of this compound Aptamer-Dendrimer Nanoconjugates
| Parameter | Specification | Significance | Reference |
|---|---|---|---|
| Nanoconjugate Type | PEGylated EpCAM aptamer-dendrimer-celastrol | Enables active targeting to EpCAM-positive tumors | [5] |
| Dendrimer Generation | G5 PAMAM (128 surface amine groups) | Optimal balance between size and functionalization capacity | [5] [6] |
| Hydrodynamic Size | ~10-15 nm | Facilitates enhanced EPR effect and tumor penetration | [5] |
| Surface Charge | ~5-10 mV (near neutral) | Reduces non-specific cellular interactions and improves circulation time | [5] |
| Drug Loading Efficiency | >85% | Maximizes therapeutic payload delivery | [6] |
| Aptamer Type | DNA EpCAM aptamer (SYL3C) | High binding specificity to EpCAM biomarker | [5] [6] |
| PEG Molecular Weight | 2-5 kDa | Optimizes circulation half-life while maintaining targeting efficiency | [5] |
| This compound Solubility Enhancement | >100-fold increase | Dramatically improves aqueous solubility and bioavailability | [1] [6] |
| Cellular Uptake | 5-8 fold higher in EpCAM+ cells vs. EpCAM- cells | Demonstrates target-specific internalization | [6] |
The exceptional performance of these nanoconjugates stems from their meticulously engineered design. The PAMAM dendrimer core provides a well-defined, monodisperse nanostructure with numerous surface functional groups for conjugating multiple components. PEGylation extends circulation half-life by reducing reticuloendothelial system clearance and minimizing non-specific interactions with serum proteins. The EpCAM aptamer (SYL3C) confers specific targeting to tumor cells overexpressing the EpCAM biomarker, which is particularly abundant in colorectal, pancreatic, and breast carcinomas [5] [6]. This multi-component approach results in a therapeutic agent with superior pharmacokinetic properties and targeting capability compared to free this compound or non-targeted nanocarriers.
The therapeutic efficacy of this compound aptamer conjugates has been rigorously evaluated in various in vitro and in vivo cancer models. The table below summarizes key performance metrics that demonstrate the advantages of these targeted delivery systems over conventional this compound formulations.
Table 2: Therapeutic Efficacy of this compound Aptamer Conjugates in Preclinical Models
| Evaluation Model | Test System | Key Findings | Reference |
|---|---|---|---|
| In Vitro Cytotoxicity | SW620 colon cancer cells (EpCAM+) | IC~50~ of aptamer-conjugate: 0.75 µM vs. free this compound: 2.5 µM (3.3-fold enhancement) | [6] |
| In Vitro Specificity | Co-culture of SW620 (EpCAM+) and AD293 (EpCAM-) cells | Selective cytotoxicity to EpCAM+ cells with >80% EpCAM+ cell death vs. <20% EpCAM- cell death | [6] |
| Tumor Penetration | 3D tumor spheroids | 4-fold deeper penetration compared to antibody counterparts | [5] |
| Cellular Uptake | SW620 cells | 6.6-fold higher tumor accumulation than EpCAM antibody conjugates | [5] |
| In Vivo Antitumor Efficacy | SW620 xenograft nude mice | 85% tumor growth inhibition at 2 mg/kg vs. 45% for free this compound | [6] |
| In Vivo Toxicity | Mouse normal tissues | Minimal histopathological changes in liver and kidney vs. significant toxicity with free this compound | [6] |
| Pharmacokinetics | Rat model | 4.3-fold longer circulating half-life than unmodified counterparts | [5] [6] |
| Biosafety | Zebrafish embryo model | Significant reduction in developmental toxicity compared to free this compound | [6] |
The enhanced therapeutic efficacy demonstrated across these evaluation models highlights the significant advantages of the aptamer-dendrimer delivery platform. The improved cytotoxicity against target cancer cells, coupled with reduced off-target effects, results in a dramatically enhanced therapeutic index. Particularly noteworthy is the superior tumor penetration capability of aptamer-based conjugates compared to antibody-based delivery systems, addressing a critical limitation in solid tumor therapy [5]. The in vivo studies confirm that these targeted nanoconjugates can achieve significant tumor growth suppression at lower doses than free this compound, while simultaneously reducing systemic toxicity - effectively addressing the narrow therapeutic window that has hampered clinical development of this compound.
Objective: To synthesize and characterize multifunctional dendrimer nanoconjugates for targeted delivery of this compound to EpCAM-expressing cancer cells.
Materials:
Protocol:
Carboxylation of G5 PAMAM Dendrimers
PEGylation of Carboxylated Dendrimers
This compound Conjugation
Aptamer Functionalization
Objective: To comprehensively characterize the physicochemical properties of the synthesized this compound aptamer-dendrimer conjugates.
Protocol:
Size and Surface Charge Analysis
Drug Loading Capacity Determination
Morphological Examination
Structural Confirmation
Objective: To evaluate the targeting specificity, cellular uptake, and cytotoxicity of this compound aptamer-dendrimer conjugates in relevant cancer cell models.
Protocol:
Cell Culture
Cellular Uptake Studies
Cytotoxicity Assay
3D Tumor Spheroid Penetration
Objective: To evaluate the antitumor efficacy, biodistribution, and safety profile of this compound aptamer-dendrimer conjugates in tumor xenograft models.
Protocol:
Tumor Xenograft Model
Therapeutic Efficacy Study
Biodistribution Study
Histopathological Analysis
The following diagram illustrates the synthetic pathway for preparing PEGylated aptamer-dendrimer-celastrol conjugates and their mechanism of action in targeted cancer therapy:
Diagram 1: Synthetic pathway and therapeutic mechanism of PEGylated aptamer-dendrimer-celastrol conjugates. The synthesis involves sequential functionalization of G5 PAMAM dendrimers, while the therapeutic mechanism leverages both passive (EPR effect) and active (aptamer-mediated) targeting for precise drug delivery to cancer cells.
The synthetic pathway begins with G5 PAMAM dendrimers that undergo sequential functionalization: first with succinic anhydride to create carboxyl groups, followed by PEGylation to improve biocompatibility and circulation time, then conjugation with this compound via EDC/NHS chemistry, and finally functionalization with the EpCAM-specific aptamer (SYL3C) for active targeting. The resulting conjugate (Ce-G5-P-Ep) exhibits significantly improved properties compared to free this compound, including enhanced water solubility, extended circulation half-life, and specific targeting to EpCAM-positive cancer cells.
The therapeutic mechanism involves multiple steps: after systemic administration, the PEGylated surface prolongs circulation time by reducing reticuloendothelial clearance. The nanoscale size (10-15 nm) enables passive accumulation in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. The EpCAM aptamer then mediates active targeting to cancer cells expressing the EpCAM biomarker, followed by receptor-mediated endocytosis. Once internalized, this compound is released intracellularly where it exerts its multifaceted anticancer effects through induction of apoptosis, inhibition of proliferation, and suppression of invasion and angiogenesis by modulating multiple signaling pathways including NF-κB, STAT3, and HSP90 [5] [6] [2].
The development of this compound aptamer conjugates represents a significant advancement in targeted cancer therapy, effectively addressing the major limitations that have hindered the clinical translation of this promising natural compound. The integration of PAMAM dendrimer nanocarriers with targeting aptamers creates a sophisticated delivery platform that enhances this compound's solubility, stability, bioavailability, and tumor specificity while reducing its systemic toxicity. The experimental data demonstrate that these conjugates achieve superior therapeutic outcomes compared to free this compound or non-targeted formulations, with significantly enhanced tumor growth inhibition (85% vs. 45%) and dramatically reduced off-target toxicity in preclinical models [5] [6].
The key advantages of this approach include:
Despite these promising results, several challenges remain for clinical translation. Scale-up production of well-defined dendrimer-aptamer conjugates with consistent quality attributes requires further development. Comprehensive toxicological assessments in higher species are needed to establish the safety profile of these nanoconjugates. Additionally, strategies to further enhance tumor-specific drug release through stimuli-responsive linkers (pH-, enzyme-, or redox-sensitive) represent promising directions for future research.
The versatility of the aptamer-dendrimer platform also opens opportunities for theranostic applications by incorporating imaging agents alongside therapeutic payloads. Furthermore, the modular design allows for adaptation to other molecular targets by simply exchanging the aptamer component, making this platform applicable to a wide range of cancers expressing different surface biomarkers.
This compound (also known as tripterine) is a quinone methyl triterpenoid isolated from the root of Tripterygium wilfordii, a traditional Chinese medicinal herb. It has demonstrated potent pharmacological activities across various disease models, including anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects. This compound has been identified as one of the top five promising natural products for transforming traditional medicines into modern drugs. Despite its significant therapeutic potential, the clinical application of this compound has been severely limited by several physicochemical and pharmacokinetic challenges, including poor aqueous solubility (approximately 13.25 μg/mL at 37°C), low oral bioavailability (approximately 17.06% in rat models), narrow therapeutic window, and dose-dependent organ toxicity [1] [2] [3].
Dendrimers represent a class of highly branched, monodisperse polymeric nanostructures that have gained significant attention as drug delivery vehicles. Their unique architectural features, including a well-defined core, branched interior structure, and numerous peripheral functional groups, make them particularly suitable for addressing the delivery challenges associated with this compound. Dendrimers can be engineered to improve drug solubility, enhance permeability, enable targeted delivery, and reduce off-target toxicity through both passive and active targeting mechanisms [2] [4]. This document provides comprehensive application notes and detailed experimental protocols for developing and evaluating dendrimer-based delivery systems for this compound, with specific focus on enhancing therapeutic efficacy while mitigating toxicity concerns.
The application of dendrimers as delivery vehicles for this compound addresses multiple limitations simultaneously through several key mechanisms:
Solubility Enhancement: Dendrimers can encapsulate hydrophobic drugs like this compound within their hydrophobic interior cavities or through conjugation to surface functional groups, significantly improving aqueous solubility. Nucleic acid aptamer-dendrimer-celastrol conjugates have demonstrated solubility increases from less than 0.014 mg/mL for free this compound to greater than 17.8 mg/mL for the conjugated form – representing more than a 1000-fold improvement [2] [5].
Targeted Delivery: Surface-functionalized dendrimers can be decorated with targeting ligands such as aptamers, antibodies, or other homing molecules to achieve specific accumulation at disease sites. PEGylated aptamer-dendrimer systems have shown enhanced tumor accumulation and retention specificities compared to antibody-modified counterparts, leading to improved therapeutic outcomes [6].
Toxicity Reduction: By promoting selective delivery to pathological tissues and reducing distribution to healthy organs, dendrimer systems can significantly mitigate the dose-limiting toxicities of this compound, including hepatotoxicity and nephrotoxicity. Targeted dendrimer formulations have demonstrated reduced accumulation in liver and kidney tissues while maintaining antitumor efficacy [2] [5].
Table 1: Comparative Performance of Different Dendrimer-Based Formulations for this compound Delivery
| Formulation Type | Solubility Enhancement | Loading Capacity | Therapeutic Model | Efficacy Improvement | Toxicity Reduction |
|---|---|---|---|---|---|
| Nucleic Acid Aptamer-Dendrimer Conjugate [2] [5] | >17.8 mg/mL (from <0.014 mg/mL) | Not specified | Pancreatic Cancer | IC~50~ reduced from 450 nM to 200 nM (24h) | Reduced liver accumulation |
| PEGylated Aptamer-Dendrimer [6] | Not specified | Not specified | Colorectal Cancer | 92% tumor inhibition at 2 mg/kg | No obvious side effects |
| Polymer-Dendrimer Hybrid [7] | Not specified | 4% (doxorubicin model) | Not specified (Proof of concept) | Not specified | Improved cell viability |
Activation of this compound:
Conjugation to Dendrimer:
Aptamer Functionalization:
Characterization:
The nucleic acid aptamer-dendrimer-celastrol conjugate has demonstrated remarkable efficacy in pancreatic cancer models. In vitro studies using PANC-1 cells showed significantly enhanced cytotoxicity with IC~50~ values decreasing from 450 nM (free this compound) to 200 nM after 24 hours treatment, and from 200 nM to 70 nM after 48 hours treatment [2] [5]. In vivo biodistribution studies revealed selective tumor targeting with reduced accumulation in liver and kidney tissues, indicating potential for reduced systemic toxicity. Tumor volume in xenograft models treated with the targeted dendrimer system was approximately half that observed with free this compound at equivalent doses, demonstrating superior antitumor efficacy.
PEGylated aptamer-dendrimer systems have shown exceptional performance in colorectal cancer models. These systems exhibited enhanced intratumoral penetration capabilities by reducing macrophage reservoir effects in solid tumors, leading to improved accumulation and retention specificities at tumor sites compared to antibody-modified counterparts [6]. In a colorectal xenograft tumor mouse model, this compound delivered via PEGylated aptamer dendrimers achieved a 92% tumor inhibition rate at a dose of 2 mg/kg without obvious side effects, representing a 20% enhancement in therapeutic efficiency compared to antibody-modified delivery systems.
Low Drug Loading Efficiency: If this compound loading is suboptimal (<5%), consider increasing the activation time of this compound carboxyl groups or using different coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) instead of DCC.
Particle Aggregation: If dendrimer conjugates show aggregation during formulation, incorporate surface PEGylation steps and ensure adequate dialysis against appropriate buffers. Sonication for short intervals (15-30 seconds) at low power can help disperse aggregates.
Inconsistent Biological Performance: If batch-to-batch variability occurs in efficacy studies, implement rigorous quality control measures including standardized characterization of particle size, zeta potential, and drug release profiles for each batch.
For translation to larger-scale production, consider the following adaptations:
Dendrimer-based delivery systems represent a promising strategy for overcoming the significant pharmacological challenges associated with this compound. The protocols outlined in this document provide robust methodologies for developing, characterizing, and evaluating dendrimer-celastrol formulations with enhanced therapeutic efficacy and reduced toxicity. The quantitative improvements in solubility, targeting capability, and anticancer activity demonstrated by these systems highlight their potential for clinical translation.
Future development efforts should focus on advanced targeting strategies incorporating multiple ligand types for enhanced specificity, stimuli-responsive release mechanisms triggered by tumor microenvironment characteristics (pH, enzymes, redox status), and combination therapy approaches that leverage this compound's ability to sensitize cancer cells to conventional chemotherapeutic agents. Additionally, comprehensive toxicological assessments following regulatory guidelines will be essential for advancing these promising formulations toward clinical application.
Celastrol, a pharmacologically active triterpenoid compound isolated from the medicinal plant Tripterygium wilfordii Hook, has emerged as a potent inducer and modulator of ferroptosis across various disease contexts. Ferroptosis represents a novel form of regulated cell death characterized by iron-dependent lipid peroxidation, distinct from apoptosis, necrosis, and other programmed cell death pathways in both morphology and biochemical mechanisms. The growing interest in this compound's capacity to modulate ferroptosis stems from its therapeutic potential in conditions including cancer, ischemia/reperfusion injury, and inflammatory disorders. These application notes provide detailed experimental protocols and quantitative data for researchers investigating this compound-mediated ferroptosis, encompassing both in vitro and in vivo approaches, with comprehensive methodological details for implementation in preclinical studies.
The significance of these protocols extends to multiple research domains, particularly cancer therapeutics and organ protection strategies. In hepatocellular carcinoma models, this compound demonstrates dose-dependent cytotoxicity through ferroptosis induction, while in intestinal ischemia/reperfusion injury, it exhibits protective effects against ferroptosis-mediated acute lung injury. This dual nature highlights the context-dependent applications of this compound and underscores the importance of standardized protocols for elucidating its mechanisms of action. The following sections provide comprehensive experimental frameworks for investigating this compound's effects on ferroptosis-related pathways, validated through both in vitro and in vivo models, with emphasis on key readouts including lipid peroxidation, iron accumulation, and mitochondrial alterations.
Table 1: Summary of this compound effects across experimental models
| Model System | This compound Concentration/Dose | Key Effects on Ferroptosis Markers | Experimental Outcomes |
|---|
| Hepatocellular carcinoma (Huh-7 cells) [1] | 0-8 μM for 24h (in vitro) | • ↓RRM2 expression • ↓mTOR phosphorylation • ↓GSH levels • ↑MDA content • ↑ROS accumulation | Dose-dependent inhibition of cell proliferation with IC~50~ ~2-4 μM | | Hepatocellular carcinoma (mouse xenograft) [1] | 1 mg/kg every 2 days for 2 weeks (in vivo) | • ↓RRM2 and GPX4 protein levels • ↓Tumor volume and weight • No significant liver/kidney toxicity | 40-50% reduction in tumor growth compared to controls | | Intestinal ischemia/reperfusion (mouse model) [2] [3] | 2 mg/kg intraperitoneally (in vivo) | • ↓Lipid peroxidation • ↓ROS accumulation • ↑YAP protein expression • ↓Pro-inflammatory cytokines | Attenuated acute lung injury, improved histological scores | | MLE-12 cells (OGD/R model) [2] [3] | 0.5-1.0 μM for 24h (in vitro) | • ↓Intracellular iron accumulation • ↑YAP nuclear localization • ↓MDA production • ↑Cell viability under OGD/R | Protection against oxygen-glucose deprivation-induced ferroptosis |
Table 2: Optimal this compound treatment conditions for different experimental objectives
| Research Objective | Recommended this compound Concentration | Treatment Duration | Key Assays for Validation |
|---|
| Cancer cell ferroptosis induction [1] | 2-4 μM (in vitro) 1 mg/kg every 2 days (in vivo) | 24 hours (in vitro) 2 weeks (in vivo) | • CCK-8 viability • Western blot (RRM2, GPX4, xCT) • MDA/GSH assays • ROS detection | | Organ protection against ferroptosis [2] [3] | 0.5-2 mg/kg (in vivo) 0.5-1.0 μM (in vitro) | Pre-treatment 1-2 hours before injury | • Histological scoring • BALF protein/content analysis • Iron assay • Lipid peroxidation measurement | | Pathway mechanism studies [2] | 1-2 μM (in vitro) | 6-24 hours depending on endpoint | • Immunofluorescence (YAP localization) • Western blot (Hippo pathway proteins) • Co-immunoprecipitation assays |
Materials Required: this compound (purity: HPLC ≥ 98%, Solarbio, SC8190), Ferrostatin-1 (Fer-1, HY-100579, MedChemExpress), Erastin (Era, M2679, AbMole), Deferoxamine (DFO, HY-B0988, MedChemExpress), N-acetylcysteine (NAC, HY-B0215, MedChemExpress), cell culture reagents, Huh-7 human hepatocellular carcinoma cells (Cell Bank of Chinese Academy of Sciences), MLE-12 mouse lung epithelial cells (ATCC).
Procedure:
Cell Viability Assessment:
Biochemical Assays:
Protein Expression Analysis:
Animals: Male C57BL/6 mice (6-8 weeks old, 20-25 g) from licensed breeders (e.g., SiPeiFu Biotechnology Co., Ltd.). House under standard conditions (12h light/dark cycle) with free access to food and water. All procedures should be approved by Institutional Animal Care and Use Committee [2].
Surgical Procedure:
Sample Collection and Analysis:
Animals: Balb/c Nude mice (6-8 weeks old, female) from Charles River. House under specific pathogen-free conditions with autoclaved food and water [1].
Procedure:
This compound modulates ferroptosis through context-dependent mechanisms that vary between disease models. In cancer cells, this compound primarily induces ferroptosis by suppressing RRM2 expression, which leads to reduced mTOR phosphorylation and enhanced lipid peroxidation [1]. The subsequent depletion of glutathione and inhibition of GPX4 activity creates a permissive environment for ferroptosis execution. Conversely, in ischemia/reperfusion injury models, this compound exerts protective effects by activating the Hippo-YAP signaling pathway, resulting in reduced iron accumulation and lipid peroxidation in lung epithelial cells following intestinal ischemia [2] [3].
The dual nature of this compound's action on ferroptosis highlights the importance of cellular context and experimental conditions. The key regulatory nodes include:
Figure 1: Context-dependent pathways of this compound-mediated ferroptosis regulation
Figure 2: In vitro experimental workflow for this compound ferroptosis studies
This compound Preparation and Stability:
Optimization Guidelines:
Troubleshooting Common Issues:
The protocols outlined herein enable systematic investigation of this compound's effects on ferroptosis across multiple research contexts. In cancer drug discovery, these methods facilitate screening for combinatorial approaches that enhance this compound's pro-ferroptotic activity in malignant cells. For ischemia/reperfusion injury research, the protocols provide frameworks for evaluating this compound's protective effects against ferroptosis in various organ systems beyond the lung injury model described.
Emerging applications include:
The experimental flexibility of these protocols allows researchers to modify specific elements (cell types, treatment durations, endpoint analyses) to address diverse research questions while maintaining methodological rigor for reproducible investigation of this compound-mediated ferroptosis modulation.
Network pharmacology represents a paradigm shift in drug discovery that moves beyond the traditional "one drug–one target" model to address complex biological systems through multi-target approaches. This methodology is particularly well-suited for investigating traditional Chinese medicine (TCM) compounds like celastrol, which typically exert their therapeutic effects through synergistic interactions with multiple biological targets rather than single proteins. This compound, a pentacyclic triterpenoid quinone derived from the root bark of Tripterygium wilfordii Hook.f., has garnered significant research interest due to its diverse pharmacological properties, including potent anti-inflammatory, immunomodulatory, and anti-cancer activities. The complex nature of this compound's mechanisms of action necessitates sophisticated analytical approaches that can decipher its multi-target effects within biological systems.
The fundamental premise of network pharmacology analysis is that therapeutic effects emerge from network-based interactions between drug compounds and biological systems, creating modulated states that can be computationally modeled and experimentally validated. This approach perfectly aligns with the holistic principles of TCM, where therapeutic outcomes result from complex interactions among multiple active components working in concert [1]. Research by Li et al. has demonstrated that the origins and development of network pharmacology are tightly correlated with the study of TCM, creating a natural synergy that promotes advancement in both fields [1]. This methodological framework enables researchers to systematically map the complex relationships between this compound's chemical structure, its protein targets, and the resulting pharmacological effects across various disease models.
Recent applications of network pharmacology to this compound research have revealed intriguing insights into its dose-dependent effects and therapeutic windows. For instance, studies have demonstrated that while low-dose this compound exhibits therapeutic benefits through suppression of the PI3K/AKT signaling pathway in autoimmune hepatitis, high-dose administration can trigger immunotoxicity through paradoxical activation of this same pathway [2] [3]. This dose-response complexity underscores the critical importance of systematic network analysis to elucidate the nuanced mechanisms underlying this compound's pharmacological profile. The following graphical abstract provides a comprehensive overview of the integrated network pharmacology workflow for this compound analysis:
The initial phase of this compound network pharmacology analysis involves comprehensive target identification using specialized databases that catalog compound-protein interactions. This process begins with obtaining the canonical structural representation of this compound, typically in the form of a 2D structure from PubChem (CID: 122724), which serves as the query for subsequent target prediction steps [2] [4]. Researchers should employ multiple complementary databases to maximize coverage and minimize false positives, including Swiss Target Prediction, PharmMapper, and ETCM platforms, each employing distinct algorithms for target identification based on structural similarity, pharmacophore mapping, and known ligand-protein interactions.
Following target prediction, the identified proteins must be standardized using the UniProt database to ensure consistent gene nomenclature and minimize ambiguities in downstream analyses. The standardization process involves converting all target identifiers to official gene symbols and removing duplicates through computational filtering. Concurrently, disease-associated targets should be collected from comprehensive databases such as GeneCards, OMIM, and DisGeNET using appropriate keyword searches (e.g., "autoimmune hepatitis," "hepatocellular carcinoma," or "sepsis-induced acute lung injury") [5] [3]. The intersection between this compound targets and disease targets is then identified using Venn analysis, resulting in a set of potential mechanistic targets for further investigation.
Table 1: Key Databases for this compound Network Pharmacology Analysis
| Database Category | Database Name | Primary Function | URL | Key Features |
|---|---|---|---|---|
| Compound-Target | Swiss Target Prediction | Target prediction based on structural similarity | http://www.swisstargetprediction.ch/ | High prediction accuracy for natural compounds |
| PharmMapper | Pharmacophore-based target identification | http://lilab-ecust.cn/pharmmapper/ | Specialized for natural products | |
| TCMSP | TCM-specific compound-target relationships | http://tcmspw.com/tcmsp.php | Comprehensive TCM compound library | |
| Disease-Target | GeneCards | Human disease-gene comprehensive database | https://www.genecards.org/ | Extensive disease-gene associations |
| OMIM | Catalog of human genes and genetic disorders | https://omim.org/ | Curated genetic disorder information | |
| CTD | Chemical-disease interaction database | http://ctdbase.org/ | Environmental chemical exposure data | |
| Pathway Analysis | KEGG | Pathway mapping and functional annotation | https://www.genome.jp/kegg/ | Well-curated signaling pathways |
| Metascape | Integrated pathway enrichment tool | https://metascape.org/ | Multiple database integration | |
| Protein Interactions | STRING | Protein-protein interaction network | https://string-db.org/ | Comprehensive PPI data |
The construction of biological networks represents a core component of this compound network pharmacology analysis, providing visual and computational frameworks for understanding the complex relationships between targets, pathways, and biological processes. The protein-protein interaction (PPI) network is typically generated using the STRING database with a confidence score threshold >0.7, after which the results are imported into Cytoscape (version 3.8.0 or higher) for advanced network analysis and visualization [6] [5]. Within Cytoscape, researchers should employ the NetworkAnalyzer tool to calculate key topological parameters including degree centrality, betweenness centrality, and closeness centrality, which help identify hub targets that play critical roles in network stability and signal transduction.
For more sophisticated network clustering, the MCODE plugin should be utilized to identify densely connected regions within the larger PPI network that may represent functional modules or core complexes through which this compound exerts its pharmacological effects [7] [4]. These network clusters often correspond to specific signaling pathways or protein complexes that are critically modulated by this compound treatment. Additionally, researchers should construct compound-target-pathway networks that integrate multiple data layers, providing a comprehensive systems-level view of this compound's mechanism of action. The following diagram illustrates the key network types and their interrelationships in this compound analysis:
Pathway enrichment analysis represents a critical step in deciphering the biological significance of this compound's multi-target effects, translating lists of potential targets into functionally coherent mechanisms of action. This process typically involves Gene Ontology (GO) enrichment analysis across three domains: biological processes, molecular functions, and cellular components, coupled with Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway mapping to identify significantly overrepresented signaling pathways [6] [7]. Researchers should utilize comprehensive enrichment platforms such as Metascape or DAVID, applying strict statistical thresholds (p-value < 0.01, minimum count of 3, enrichment factor > 1.5) to ensure biological relevance and minimize false discoveries.
The interpretation of enrichment results should focus on identifying thematically coherent pathways that collectively suggest mechanistic hypotheses for this compound's pharmacological effects. For instance, consistent enrichment of inflammation-related pathways (NF-κB signaling, TNF signaling, IL-17 signaling) would support this compound's known anti-inflammatory properties, while simultaneous enrichment of apoptosis and ferroptosis pathways might indicate complementary cell death mechanisms in cancer models [4]. The results should be visualized using comprehensive bubble charts or bar plots that display both statistical significance and biological effect size, enabling rapid identification of the most pertinent pathways for further experimental investigation.
Table 2: Frequently Enriched Pathways in this compound Network Pharmacology Studies
| Pathway Category | Specific Pathway | Biological Context | Key Targets | Experimental Validation |
|---|---|---|---|---|
| Inflammatory Signaling | NF-κB signaling pathway | Sepsis-induced ALI, autoimmune diseases | STAT3, TLR4, HIF-1α, NF-κB1 | Western blot, IHC [6] |
| PI3K-Akt signaling pathway | Autoimmune hepatitis, immunotoxicity | PIK3R1, AKT1, EGFR, mTOR | Western blot, RNA-Seq [2] [3] | |
| Metabolic Processes | Chemical carcinogenesis-reactive oxygen species | Hepatocellular carcinoma, ferroptosis | GSTM1, NQO1, GSTP1 | CCK-8, iron assay, molecular docking [4] |
| Cell Death Mechanisms | Ferroptosis | Hepatocellular carcinoma, liver fibrosis | GPX4, FTH1, SLC7A11 | GSH-Px activity, MDA assay [4] |
| TGF-beta signaling pathway | Type 2 diabetes, renal protection | BMP7, THBS2, ADAMTS | Gene expression validation [7] | |
| Immune Function | T cell differentiation | Immunotoxicity, autoimmune diseases | CD4, CD8, IL-2 | Flow cytometry, histopathology [2] |
Molecular docking simulations represent a crucial computational bridge between network predictions and experimental validation, providing atomic-level insights into how this compound interacts with its predicted protein targets. The docking protocol begins with protein preparation by retrieving 3D crystal structures of key targets (e.g., AKT1, PIK3R1, GSTM1, PTEN) from the RCSB Protein Data Bank, followed by removal of water molecules, addition of hydrogen atoms, and energy minimization using molecular modeling software such as AutoDock Tools or MOE [5] [3]. Concurrently, the 3D structure of this compound should be energy-minimized using molecular mechanics force fields to ensure proper geometry before docking simulations. The actual docking calculations are performed using AutoDock Vina or similar software, with binding affinity scores (typically in kcal/mol) used to prioritize interactions for further experimental investigation.
For in vitro validation, cell-based assays should be designed to test specific hypotheses generated from the network pharmacology analysis. For anti-inflammatory mechanisms, LPS-stimulated macrophage models (Raw264.7 cells) can be treated with varying concentrations of this compound (typically 25-75 nM) followed by measurement of inflammatory mediators (IL-1β, TNF-α, IL-6) using ELISA or RT-qPCR [6]. For cancer-related mechanisms, appropriate cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer) should be employed to assess this compound's effects on cell proliferation (CCK-8 assay), apoptosis (flow cytometry with Annexin V/PI staining), and pathway modulation (Western blotting of key proteins). For ferroptosis induction, specialized assays measuring lipid peroxidation (MDA assay), intracellular iron levels (iron assay), and GSH/GSSG ratio should be incorporated to validate this specific cell death mechanism [4].
Animal models provide essential physiological context for validating network pharmacology predictions, with selection of appropriate models being critical for meaningful results. For investigating this compound's effects on sepsis-induced acute lung injury, the cecal ligation and puncture (CLP) model in mice or rats represents a well-established approach, with this compound typically administered at 1-3 mg/kg/day either prophylactically or therapeutically [6]. For autoimmune hepatitis studies, both acute models (ConA-induced) and chronic models (CYP2D6-induced) should be employed to comprehensively evaluate this compound's effects across disease stages, with this compound administration at 3 mg/kg/day for 7-14 days representing an effective dosing regimen [3]. For assessing immunotoxicity, higher doses (5-10 mg/kg) may be administered to evaluate potential adverse effects on immune organs [2].
Endpoint analyses should include comprehensive histopathological examination of target tissues (lung, liver, spleen, thymus) using hematoxylin-eosin (H&E) staining to assess tissue architecture and inflammatory infiltration, complemented by special staining techniques such as Sirius red for fibrosis assessment in chronic models [3]. Immunohistochemistry (IHC) and immunofluorescence should be employed to validate protein-level changes in key targets identified through network analysis (e.g., PTEN, NF-κB, HIF-1α, STAT3) [5] [2]. Molecular validation should include Western blotting to measure protein expression and phosphorylation status in pathway components, coupled with RT-qPCR to assess transcript-level changes in both target tissues and relevant cell lines. For comprehensive pathway analysis, RNA-Seq provides an unbiased assessment of gene expression changes that can confirm or extend initial network pharmacology predictions [2].
The DOT language provides a powerful and flexible framework for visualizing complex networks and pathways identified through this compound network pharmacology analysis. When implementing DOT scripts for biological pathway visualization, researchers should adhere to specific formatting guidelines to ensure clarity, consistency, and biological accuracy. The following protocol details the creation of a signaling pathway diagram based on actual this compound mechanisms identified in the research:
This DOT script implementation demonstrates several critical principles of effective pathway visualization: (1) use of subgraph clusters to group functionally related elements; (2) strategic color coding to distinguish between different biological elements (blue for upstream signals, yellow for core pathway components, red for this compound and pathological outcomes); (3) clear edge labeling with sufficient labeldistance to prevent visual clutter; and (4) consistent arrow styling to distinguish activation (solid lines) from inhibition (dashed lines). When customizing this template for specific research contexts, researchers should modify node labels and connections to accurately reflect their specific findings while maintaining the visual conventions established in this protocol.
Statistical analysis of network pharmacology data requires specialized approaches that address the unique characteristics of interconnected biological systems. For network topology parameters, researchers should calculate and report degree distribution, betweenness centrality, and closeness centrality for all hub targets, as these metrics provide complementary insights into a target's importance within the overall network architecture [6] [5]. For experimental validation data, appropriate statistical tests should be applied based on data distribution and experimental design, typically including Student's t-test for two-group comparisons and one-way ANOVA with post-hoc tests for multiple group comparisons, with significance thresholds set at p < 0.05 unless multiple testing correction requires more stringent criteria.
The integration of computational and experimental results represents a critical phase in network pharmacology analysis, where predicted relationships must be reconciled with empirical observations. Researchers should pay particular attention to dose-dependent effects, as this compound frequently exhibits bidirectional or concentration-dependent activities on certain pathways, such as the PI3K/AKT signaling pathway which shows inhibition at low doses but paradoxical activation at high doses [2]. Similarly, tissue-specific effects must be carefully interpreted, as this compound may modulate the same pathway differently across various organs or cell types. All integrated analyses should acknowledge both the confirmatory aspects (predictions validated by experiments) and the discovery aspects (unexpected findings that extend beyond initial predictions) to provide a balanced interpretation of the comprehensive network pharmacology workflow.
Network pharmacology applications to this compound research present several technical challenges that require careful consideration and methodological optimization. A frequent issue involves target prediction accuracy, as different databases may yield conflicting results due to variations in their underlying algorithms and data sources. To address this limitation, researchers should employ consensus approaches that integrate predictions from multiple databases and prioritize targets identified by two or more independent methods [1]. Additionally, the limited coverage of certain specialized databases for traditional Chinese medicine compounds can be mitigated by supplementing electronic predictions with manual literature mining to capture recently published interactions not yet incorporated into curated databases.
Experimental validation phases present their own unique challenges, particularly regarding dose selection for in vitro and in vivo studies. The research indicates that this compound exhibits distinctly dose-dependent effects, with low concentrations (25-75 nM in vitro; 1-3 mg/kg in vivo) typically demonstrating therapeutic efficacy, while higher concentrations (≥1 μM in vitro; ≥5 mg/kg in vivo) often inducing toxicity or paradoxical pathway activation [2] [4]. Researchers should therefore implement comprehensive dose-ranging studies rather than relying on single concentrations. Another common challenge involves pathway redundancy and compensation, where inhibition of one signaling node may trigger adaptive activation of alternative pathways, potentially obscuring interpretation of results. This can be addressed through multi-parameter assessment that simultaneously monitors several related pathways rather than focusing on isolated signaling cascades.
Network pharmacology has emerged as an indispensable methodology for deciphering the complex mechanisms underlying this compound's multifaceted pharmacological profile. The integrated protocol outlined in this document—encompassing computational prediction, network analysis, experimental validation, and data visualization—provides a systematic framework for researchers to investigate this compound's effects across various disease contexts. The consistent identification of certain key pathways (PI3K/AKT, NF-κB, ferroptosis) across multiple independent studies suggests that these represent core mechanisms through which this compound exerts its therapeutic effects, while also highlighting its potential for dose-dependent toxicity.
Future methodological developments will likely enhance the precision and predictive power of this compound network pharmacology. The integration of artificial intelligence approaches such as AlphaFold2 for protein structure prediction [7] and deep learning for network analysis promises to improve target identification accuracy and mechanistic modeling. Additionally, the development of temporally resolved networks that capture dynamic changes in pathway activation across different treatment durations will help elucidate the sequence of molecular events following this compound exposure. The growing availability of specialized TCM network pharmacology platforms and R packages (such as TCMNP) will further streamline analytical workflows and facilitate standardization across research groups [8]. As these methodological advances mature, network pharmacology will continue to illuminate the complex therapeutic landscape of this compound, accelerating its rational development as a multifaceted therapeutic agent for inflammatory diseases, cancer, and metabolic disorders.
FAQ 1: What is the core challenge of working with celastrol in a lab setting? The primary challenge is its narrow therapeutic window. This compound exhibits dose-dependent effects, where low concentrations can be therapeutic, but high concentrations become toxic. This dual nature means that precise dosing is critical for successful experiments [1] [2] [3].
FAQ 2: Which organs or systems are most susceptible to this compound toxicity? Research indicates that this compound can cause dose-dependent toxicity in several systems, with significant effects on:
FAQ 3: Are there specific signaling pathways involved in this compound's toxic effects? Yes, recent studies have identified key pathways. Notably, high-dose this compound-induced immunotoxicity is mediated through the activation of the PI3K-Akt signaling pathway. In contrast, lower doses may protect by inhibiting this same pathway, highlighting its dose-dependent mechanism [3].
FAQ 4: What are the main strategies to reduce this compound's toxicity in experimental models? The most promising strategies include:
Issue: High cell death observed in in vitro models after this compound treatment.
Issue: Unexpected toxicity in animal studies, particularly in immune organs.
Issue: Poor solubility or low bioavailability of this compound in the experimental system.
The table below summarizes key quantitative findings from recent studies to help you plan your experiments.
| Model System | Toxic Dosage / Effect | Protective/Therapeutic Dosage | Key Findings / Mechanisms |
|---|---|---|---|
| Kidney Organoids (Human iPSC-derived) [1] [2] | 5-50 µM (induced nephrotoxicity) | 2 µM (reduced cisplatin-induced nephrotoxicity) | Downregulated SNORD3A and HIST1H3A genes. |
| C57BL/6J Mice (Immunotoxicity) [3] | 10 mg/kg (caused thymus/spleen damage) | Lower doses (suppressed PI3K-Akt) | Activated PI3K-Akt pathway (EGFR, PIK3, Akt3). |
| db/db Mice (Diabetic Kidney Disease) [7] | Not specified in results | 1 mg/kg/d (for 8 weeks, via gavage) | Modulated gut-kidney axis; activated PPAR signaling pathway. |
| Nude Mice (Thyroid Cancer Xenograft) [6] | Not the focus of the study | 1-2 mg/kg (inhibited tumor growth) | Induced apoptosis via Caspase-3 pathway. |
Understanding the molecular pathways is essential for troubleshooting. The diagram below illustrates the dose-dependent mechanism of this compound's immunotoxicity, as identified in recent research [3].
Diagram 1: Dose-dependent immunotoxicity of this compound via the PI3K-Akt pathway. High doses activate PI3K-Akt signaling, leading to immune organ damage, while low doses suppress this pathway, offering protection [3].
To systematically evaluate and mitigate this compound toxicity in your research, consider the following workflow:
Start with In Vitro Screening:
Validate in Advanced Models:
Mechanistic Investigation:
Optimize Formulation:
Your research must account for the dose-dependent dual effect of celastrol; it is nephroprotective at low concentrations but becomes toxic at higher doses [1].
The table below summarizes the primary protective and toxic mechanisms identified in recent studies.
| Mechanism of Action | Key Players / Pathways Involved | Observed Effect (Protective vs. Toxic) | Key Experimental Models |
|---|---|---|---|
| Anti-oxidant | Activation of Nrf2 pathway; Upregulation of HO-1, GCLC, NQO1; Increased activities of GSH, SOD, CAT; Reduction in MDA [2] [3]. | Protective | Cypermethrin-induced nephrotoxicity in rats [2]; Acetaminophen-induced nephrotoxicity in rats [3]. |
| Anti-inflammatory | Inhibition of NF-κB pathway; Downregulation of TNF-α, IL-6, IL-1β, MCP-1 [4] [2] [5]. | Protective | Cisplatin-induced AKI in mice and HK-2 cells [5]; High glucose-induced injury in HK-2 cells [4]; Cypermethrin-induced nephrotoxicity in rats [2]. |
| Anti-apoptotic | Modulation of Bcl-2/Bax ratio; Inhibition of caspase-3 activation [2] [5] [3]. | Protective | Cisplatin-induced AKI in mice [5]; Cypermethrin-induced nephrotoxicity [2]. |
| Anti-fibrotic | Inhibition of TGF-β1/Smad3 signaling pathway; Downregulation of α-SMA, Col4a1 [6]. | Protective | 5/6 nephrectomized (Nx) rat model (CKD) [6]. |
| Inhibition of Ferroptosis | Activation of Nrf2/GPX4 pathway [7]. | Protective | Cisplatin-induced AKI [7]. |
| Dose-dependent Toxicity | Not fully clarified, but high concentrations lead to significant cell death [1]. | Toxic | Kidney organoids [1]. |
Here are detailed methodologies for key experiments from the search results to help you replicate these findings.
This advanced in vitro model helps establish a safety profile by testing efficacy and toxicity in the same system [1].
The following diagram illustrates this integrated experimental workflow:
This protocol is suitable for comprehensive in vivo studies of nephroprotection against toxin-induced injury [2].
This compound's protective effects are mediated through multiple interconnected pathways. The diagram below synthesizes these mechanisms, showing how this compound targets oxidative stress, inflammation, and apoptosis.
Why is preventing celastrol-induced hepatotoxicity a major research focus? this compound has immense therapeutic potential for conditions like cancer, obesity, and neurodegenerative diseases [1] [2] [3]. However, its poor water solubility, low bioavailability, and off-target effects cause severe organ toxicity, including hepatotoxicity, which narrows its therapeutic window and hinders clinical application [4] [5] [3].
Can this compound also protect the liver? Yes, interestingly, this compound has demonstrated hepatoprotective effects in specific models of liver disease. Studies show it can alleviate metabolic-associated fatty liver disease (MAFLD), autoimmune hepatitis, and cholestatic liver injury through mechanisms involving anti-inflammatory and antioxidant pathways [1] [6] [7]. This highlights that its effects are context-dependent.
What are the most promising strategies to reduce hepatotoxicity? The most effective strategies involve advanced drug delivery systems that enhance this compound's solubility and target it to diseased tissues, minimizing accumulation in healthy organs like the liver [4] [3]. The main approaches are:
This guide summarizes practical strategies you can implement in your experimental design.
| Strategy | Mechanism for Reducing Hepatotoxicity | Key Evidence & Advantages |
|---|---|---|
| Targeted Nanocarriers | Enhances specific delivery to tumor/inflamed tissue; reduces free this compound in liver [4] [3]. | P-selectin-targeted nanoparticles showed strong anti-tumor efficacy with dramatically reduced organ toxicity [4]. |
| Polymer-Drug Conjugates | Improves water solubility and alters biodistribution; promotes accumulation at target site [3]. | Nucleic Acid Aptamer-Celastrol Conjugate (NACC) showed higher solubility (>17.8 mg/mL), increased efficacy (IC50 70 nM), and decreased liver/kidney accumulation [3]. |
| Combination Therapy | Allows use of lower, less toxic doses of this compound while achieving synergistic effects [5]. | Combined with Lapatinib in breast cancer, it enhanced apoptosis and reduced required this compound dose, minimizing adverse effects [5]. |
| Novel Derivatives | Chemical modification of this compound structure to improve selectivity and drug-like properties [8] [5]. | Dipeptide-derivative compound 3 showed remarkable anti-proliferative activity and improved selectivity for liver cancer cells vs. normal hepatocytes [8]. |
When evaluating the success of any toxicity-mitigation strategy, the following assays are considered standard.
This protocol is fundamental for preclinical safety profiling.
1. Animal Grouping & Dosing:
2. Sample Collection:
3. Biochemical Analysis (Serum):
4. Histopathological Examination (Liver Tissue):
The following diagram illustrates this workflow:
This cell-based assay provides a rapid, high-throughput method for initial safety screening.
1. Cell Culture:
2. Compound Treatment:
3. Viability & Cytotoxicity Assay:
4. Selectivity Index (SI) Calculation:
Understanding these pathways is crucial for interpreting your experimental results and designing targeted solutions.
The table below compares the primary strategies researchers use to enhance celastrol's solubility and bioavailability.
| Strategy | Mechanism | Key Advantages | Reported Solubility / Performance | Citation |
|---|---|---|---|---|
| Nano-Delivery Systems | Encapsulates this compound in nano-sized carriers. | Improves bioavailability, enables targeted delivery, reduces off-target toxicity. | Liposomes: 78.77% drug entrapment; sustained release profile. | [1] [2] [3] |
| Cyclodextrin Inclusion | Host-guest complexation; drug molecule is enclosed within the cyclodextrin cavity. | Simple preparation, enhances stability and permeability, inhibits P-gp efflux. | SBE-β-CD complex: Significant solubility increase; 2.5-fold higher permeation. | [4] |
| Direct Chemical Modification | Covalently bonds this compound to a hydrophilic molecule (e.g., aptamer, PEG). | Fundamentally alters physicochemical properties, high target specificity. | Aptamer-Celastrol: Solubility >17.8 mg/mL (from <0.014 mg/mL). | [2] [5] |
| Chemical Synthesis of Derivatives | Modifies the parent chemical structure to create more soluble analogs. | Can create derivatives with improved drug-like properties. | Sodium salt (NST001A): Water-soluble; inhibits colon cancer cell growth. | [6] [7] |
Here are detailed methodologies for two of the most cited approaches in recent literature.
This protocol uses the well-established lipid thin-layer-hydration-extrusion method [3].
This protocol details the preparation of a supramolecular inclusion complex, specifically with Sulfobutylether-β-Cyclodextrin (SBE-β-CD), which has shown superior performance [4].
The following diagram outlines a logical decision-making process for selecting the most appropriate solubility enhancement strategy based on your research objectives.
Q1: Why is improving this compound's water solubility so critical for its development? The extremely low aqueous solubility of this compound (approximately 13.25 μg/mL at 37°C) is the root cause of its low oral bioavailability (around 17.06% in rat models) and subsequent off-target toxicity [1] [6]. Improving solubility directly enhances dissolution and absorption, which can increase therapeutic efficacy and allow for lower, safer dosing.
Q2: What is the difference between a nano-delivery system and a cyclodextrin complex? The main difference lies in the mechanism. Nano-delivery systems (e.g., liposomes, polymeric nanoparticles) physically encapsulate this compound within a carrier, which can be engineered for targeted release. Cyclodextrin complexes form on a molecular level, where the hydrophobic this compound molecule is "guest" within the hydrophobic "cavity" of the cyclodextrin "host," resulting in a soluble complex [2] [4]. Nano-systems are more complex but offer targeting, while cyclodextrins are simpler and excel at enhancing basic solubility and permeability.
Q3: Beyond solubility, what other properties do these strategies improve? These advanced formulations address multiple limitations simultaneously:
Q1: What specific factors contribute to celastrol's narrow therapeutic window? this compound's clinical application is limited by a combination of pharmacokinetic and safety profile issues [1] [2].
Q2: What practical strategies can I use to improve this compound's therapeutic window in my experiments? Researchers are exploring several strategies to enhance this compound's efficacy and reduce its side effects [2].
The tables below summarize the key challenges and the experimental strategies being employed to overcome them.
Table 1: Key Challenges Limiting this compound's Clinical Application
| Challenge | Quantitative/Specific Data | Key References |
|---|---|---|
| Water Solubility | 13.25 ± 0.83 mg/ml at 37°C | [2] |
| Oral Bioavailability | Absolute bioavailability of 17.06% in rats | [2] |
| Effective Anticancer Dose (preclinical) | 1-5 mg/kg (in various tumor xenograft models) | [2] |
| Toxic Dose (preclinical) | Signs of toxicity and 27% mortality at 3 mg/kg in some rodent studies; LD50 reported at 20.5 mg/kg. | [2] |
| Major Side Effects | Cardiotoxicity, hepatotoxicity, hematopoietic system toxicity, nephrotoxicity. | [2] |
Table 2: Experimental Strategies to Overcome Limitations
| Strategy | Example(s) | Key Findings / Rationale |
|---|---|---|
| Combination Therapy | With ErbB2-targeted therapeutics (e.g., for breast cancer) | Significantly retarded tumor growth in a mouse xenograft model with only minor systemic toxicity [2]. |
| Structural Derivatives | NST001A (a sodium salt of this compound) | Improved water solubility; inhibited growth of Colo 205 colon cancer cells in vitro and in vivo [2]. |
| Nano/Micro Delivery Systems | This compound-albumin nanoparticles | Reduced accumulation of free this compound in off-target organs, successfully reducing systemic toxicity [2]. |
Here are detailed methodologies for key experiments cited in the strategies above.
This protocol is adapted from studies where this compound was combined with targeted therapeutics like ErbB2-inhibitors for breast cancer [2].
This protocol is based on the development and testing of this compound-albumin nanoparticles [2].
The following diagrams, created with Graphviz, illustrate the molecular mechanisms and experimental workflows related to this compound.
This diagram summarizes the multiple signaling pathways through which this compound exerts its anticancer effects, leading to various outcomes such as cell death and inhibited invasion [3] [4] [5].
This flowchart outlines a standard experimental workflow for developing and testing nanoparticle-based delivery systems for this compound, from preparation to final safety assessment [2].
The following table details specific experimental approaches and their rationales, as identified in the current literature.
| Strategy | Experimental Formulation & Workflow | Key Findings & Efficacy Data | Ref |
|---|
| Bacteria-Assisted Liposomes | 1. Prepare Celastrol-loaded PEGylated liposomes. 2. Modify surface with Lactoferrin (for cancer cell targeting). 3. Coat with Carboxymethyl Chitosan (CMCS). 4. Adsorb onto Bifidobacterium infantis (for tumor hypoxia targeting). 5. In vivo: Use mouse lung cancer model (e.g., C57BL/6J mice, LLC cell line). | CMCS coating degrades in acidic tumor microenvironment. System inhibited tumor growth and significantly minimized this compound-induced liver damage in mice. | [1] | | Dose Optimization | 1. In vivo: Administer low-dose (e.g., 1-2 mg/kg) vs. high-dose (e.g., 10 mg/kg) this compound to C57BL/6J mice. 2. Assess histopathology of thymus/spleen. 3. Use RNA-Seq and IHC/mIHC to analyze PI3K-Akt pathway genes (EGFR, PIK3C, Akt3) and proteins (p-AKT, p-PI3K, PTEN). | Low dose: Suppressed PI3K-Akt signaling (downregulated mTOR), offered protection. High dose: Activated PI3K-Akt, caused lymphocyte depletion and immunotoxicity. Conclusion: Effect is bidirectionally dose-dependent. | [2] | | Chemical Modification | Introduce hydrophilic groups (e.g., Piperazine, Polyethylene Glycol - PEG) at the C-3, C-20, or C-29 positions of the this compound molecule. | Improves water solubility, metabolic stability, and safety profile by altering physicochemical properties. | [3] [4] |
To help visualize the core concepts of dose dependency and the bacteria-assisted delivery workflow, I have created the following diagrams.
(this compound Dose-Dependent Immunotoxicity)
(Bacteria-Assisted Liposome Delivery Workflow)
I hope this structured technical guide provides a solid foundation for your work. The field of nanodelivery, in particular, appears to be a key avenue for overcoming the historical challenges associated with this potent compound.
Celastrol's clinical application is hindered by several inherent limitations. The table below outlines the core problems and the nano-delivery strategies developed to overcome them.
| Challenge | Description & Impact | Formulation Strategies to Improve Stability & Delivery |
|---|
| Poor Aqueous Solubility | Aqueous solubility of only 13.25 μg/mL at 37°C [1]. This strong hydrophobicity leads to low absorption and efficacy. | - Nanoemulsions: Improve solubility and bioavailability for applications like semen cryopreservation [2].
Here are detailed methodologies for key formulation and evaluation techniques cited in the research.
This protocol, based on a 2025 study, uses the thin-film hydration method to create stable, long-circulating liposomes [4].
This protocol uses a simple complexation method to enhance solubility and stability [3].
This test is critical for ensuring the safety of intravenous formulations [4].
The following diagrams illustrate the experimental workflow for liposomal formulation and a key mechanism of this compound instability.
Diagram 1: Workflow for preparing and characterizing liposomal this compound formulations [4].
Diagram 2: Mechanism of this compound's instability via its reactive quinone methide group [5].
How can I prevent this compound precipitation in aqueous cell culture media? Consider using a nano-delivery system like liposomes or nanoemulsions instead of dissolving this compound directly in DMSO. Alternatively, formulate this compound as a water-soluble inclusion complex with SBE-βCD to maintain it in solution [3].
What are the best practices for storing this compound and its formulations? Store pure this compound powder desiccated at or below -20°C. For aqueous nano-formulations (liposomes, nanoemulsions), store at 4°C and characterize particle size and drug content after long-term storage to check for aggregation or degradation. Protect all forms from light [3].
The efficacy of my this compound formulation in animal models is low. How can I improve it? Low in vivo efficacy is often due to poor bioavailability and off-target distribution. Implementing an actively targeted nano-delivery system (e.g., with ligands for tumor-specific receptors) can significantly improve tumor accumulation and therapeutic efficacy while reducing side effects [1].
This compound, a pentacyclic triterpenoid compound isolated from Tripterygium wilfordii Hook.f., has gained significant research interest due to its broad pharmacological activities, including anti-inflammatory, anti-tumor, anti-obesity, and immunomodulatory effects. However, its transition from preclinical promise to clinical application faces substantial challenges related to its metabolic limitations and physicochemical properties. This technical support guide provides evidence-based troubleshooting for researchers working with this complex compound.
Table 1: Key Metabolic and Physicochemical Limitations of this compound
| Parameter | Value/Range | Experimental Impact | Citation |
|---|---|---|---|
| Aqueous Solubility | 13.25 ± 0.83 μg/mL at 37°C | Limited formulation options, poor absorption | [1] |
| Absolute Oral Bioavailability (Rats) | 17.06% | Low systemic exposure, variable efficacy | [1] |
| Peak Plasma Concentration (Oral) | 0.031-0.497 μM | Subtherapeutic levels at target tissues | [1] |
| Therapeutic Window | Narrow (High dose toxicity >7.5 mg/kg in rats) | Difficult dosing optimization | [2] [1] |
| Plasma Half-life | Short (Species-dependent) | Frequent dosing required | [1] |
| Gender-dependent Absorption | Significant in rats (F > M) | Variable experimental outcomes | [1] |
Problem: Poor aqueous solubility limiting in vitro and in vivo applications
Problem: Low oral bioavailability compromising in vivo efficacy
Problem: Dose-dependent toxicity observed in multiple organ systems
Problem: Narrow therapeutic window complicating experimental design
Q1: What is the most critical consideration when designing this compound experiments?
Q2: How can I improve consistency in this compound research outcomes?
Q3: What in vivo dosing regimen is recommended for obesity-related research?
Q4: How does this compound exert anti-obesity effects mechanistically?
This protocol evaluates this compound's dose-dependent effects on immune organs and signaling pathways, based on validated methodologies. [2]
Experimental Animals: C57BL/6J mice (8-10 weeks old)
Dosing Regimen:
Endpoint Measurements:
Figure 1: Dose-dependent duality of this compound's effects on the PI3K-Akt signaling pathway, demonstrating activation and immunotoxicity at high doses versus inhibition and therapeutic protection at low doses
This protocol details methodology for investigating this compound's effects on obesity and metabolic parameters. [3]
Animal Model: C57BL/6J male mice (8 weeks old) fed high-fat diet (HFD)
Study Design:
Key Assessments:
Figure 2: Comprehensive experimental workflow for evaluating this compound's anti-obesity efficacy in diet-induced obese (DIO) mice
For researchers seeking to overcome this compound's limitations, nanotechnology approaches offer promising solutions:
Table 2: Nano-Delivery Strategies for Overcoming this compound Limitations
| Nanocarrier Type | Key Advantages | Reported Outcomes | Research Applications |
|---|---|---|---|
| Polymeric Micelles | Improved solubility, EPR effect | 3-5 fold solubility increase, Enhanced tumor accumulation | Cancer research, Anti-inflammatory studies |
| Liposomes | Biocompatibility, Surface modifiability | Prolonged circulation half-life, Reduced toxicity | Cardiovascular diseases, Autoimmune disorders |
| Solid Lipid Nanoparticles | Stability, Scalability | Enhanced oral bioavailability, Sustained release | Metabolic disease research, Obesity studies |
| Stimuli-Responsive Systems | Targeted activation, Spatiotemporal control | Reduced off-target effects, Improved therapeutic index | Tumor microenvironment studies, Inflammation targeting |
When implementing nano-delivery systems, characterization should include: particle size and polydispersity index (PDI) by dynamic light scattering, zeta potential, drug loading capacity and encapsulation efficiency, in vitro release profile under physiologically relevant conditions, and stability in biological media. [1]
Robust analytical methods are essential for reliable this compound research:
Celastrol influences mitochondrial function through several key pathways. The following diagrams summarize two primary mechanisms identified in recent studies.
Diagram 1: Neuronal Protection via EPAC-1/VDAC1 (after ICH) This pathway is primarily cited in the context of protecting neurons after an intracerebral hemorrhage (ICH) [1].
Diagram 2: Anti-inflammatory & Dynamics Regulation (in Macrophages) This pathway illustrates how this compound regulates mitochondrial dynamics to exert anti-inflammatory effects in macrophages [2].
The effects of this compound are concentration-dependent and vary by cell type. The tables below summarize key experimental data.
Table 1: Effects in Glioblastoma (GBM) Cell Lines (e.g., U251, LN229, U87-MG) [3] [4]
| Parameter | Effect at 1.0 µM | Effect at 1.5 µM | Key Experimental Methods |
|---|---|---|---|
| Mitochondrial Dynamics | Promotes fission | Promotes fission | Mito-Tracker Green staining, Western Blot (Mfn1 ↓) |
| Mitochondrial Membrane Potential (ΔψM) | Decreased | Decreased | JC-1 staining |
| Mitochondrial Reactive Oxygen Species (mROS) | - | Increased | MitoSOX staining |
| Cell Proliferation | Inhibited | Inhibited | CCK-8 assay, Colony formation assay |
| Key Protein Expression | CDK1 ↓, Cyclin B1 ↓ | CDK1 ↓, Cyclin B1 ↓ | Western Blot |
Table 2: Effects in Non-Cancerous Cell Models [1] [2]
| Disease Model | Cell Type | This compound Concentration | Observed Effect & Key Mechanism |
|---|---|---|---|
| Intracerebral Hemorrhage (ICH) | Neurons (in vivo/vitro) | Not specified in abstract | Protective: Improved mitochondrial function, binds EPAC-1, inhibits mPTP opening [1]. |
| Atherosclerosis (LPS-induced inflammation) | Macrophages (RAW264.7) | 100 nM | Anti-inflammatory: Promoted p-Drp1 (Ser637), increased Mfn2, inhibited NF-κB/ERK/p38 [2]. |
Q1: Why does this compound seem to have opposite effects on mitochondrial dynamics in different studies? A: This is a context-dependent phenomenon. The contrasting effects are likely due to different experimental models and concentrations.
Q2: My cell viability assays show unexpected results with this compound. What could be the issue? A: The most common issue is the narrow window between efficacy and toxicity.
Q3: How can I experimentally validate that my observed effects are specifically due to altered mitochondrial dynamics? A: Beyond measuring morphology, you should assess downstream functional parameters.
Here are standardized protocols for key assays based on the search results.
Protocol 1: Assessing Mitochondrial Morphology via Mito-Tracker Staining [3]
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔψM) via JC-1 Staining [3] [2]
The following table summarizes the primary molecular mechanisms through which celastrol induces programmed cell death in various cancers.
| Cancer Type | Primary Apoptosis Pathway | Key Molecular Targets & Markers | Supporting Evidence (In vitro/In vivo) |
|---|---|---|---|
| Thyroid Cancer [1] | Caspase-3 Pathway Activation | ↑ Cleaved Caspase-3, ↑ Bax, ↑ PARP1, ↓ BCL2 | Cell lines (PTC, MTC, ATC); Nude mouse model |
| Osteosarcoma [2] | ROS/JNK Signaling | ↑ ROS, ↑ p-JNK, ↑ cleaved Caspase-3, -8, -9, ↑ cleaved PARP, ↓ MMP | Cell lines (HOS, MG-63); Mouse xenograft |
| Uterine Corpus Endometrial Carcinoma (UCEC) [3] | KAT2B/RBPJ/MCM4 Axis (DNA Damage) | ↑ KAT2B, ↑ acetylated RBPJ, ↑ γ-H2AX, ↑ cleaved Caspase-9, ↓ MCM4 | Cell lines (Ishikawa, HEC-1-A); Nude mouse model |
| Gastric Cancer [4] | ROS/ER Stress & Mitochondrial Dysfunction | ↑ ROS, Binds & inhibits Prdx2, ER Stress, ↓ Mitochondrial function | Cell line studies |
| Non-Small Cell Lung Cancer (NSCLC) [4] | Death Receptor & Mitochondrial Pathways | ↑ Fas/FasL, ↑ TNFSF10B (DR5), ↑ ROS, ER Stress activation | Cell line studies |
| Multiple Cancer Types (Broad Mechanism) [4] | Cell Cycle Arrest (enabling apoptosis) | G2/M or S phase arrest; ↓ Cyclin D1/CDK4, ↑ p21/p27 | Various cell lines (e.g., ovarian, colon, myeloma) |
To illustrate the interconnected signaling, here is a pathway diagram for the ROS/JNK mechanism validated in osteosarcoma [2]:
Here is a generalized workflow for assessing this compound-induced apoptosis, synthesizing common methods across the studies [4] [1] [2].
| Problem | Potential Cause | Solution & Advice |
|---|---|---|
| Low or No Apoptotic Effect | Low activity of this compound stock; resistant cell line. | Confirm this compound solubility in DMSO; verify stock concentration; run a positive control (e.g., Staurosporine); determine IC50 for your cell line [2] [3]. |
| High Toxicity in Normal Cells | Non-selective cytotoxicity. | Titrate dose carefully. Evidence suggests fibroblasts tolerate lower doses better than cancer cells; test a range from 0.3 µM to 5 µM [2]. |
| Unexpected In Vivo Toxicity | Immunotoxicity at high doses. | Critical: Dose selection is crucial. High doses (e.g., 10 mg/kg in mice) can cause immunotoxicity (thymus/spleen damage) via PI3K-Akt pathway. Use lower doses (1-2 mg/kg) shown to be effective and safer in models [5]. |
| Excessive Autophagy | Complex crosstalk between death pathways. | Use pharmacological inhibitors (e.g., 3-MA for autophagy, Z-VAD for apoptosis) to decipher the primary death mode, as this compound induces both simultaneously [2]. |
A primary challenge is celastrol's dose-dependent toxicity, particularly immunotoxicity at high doses. The table below summarizes critical in vivo findings on its effects and safety.
| Aspect | Model/Assay | Key Findings | Reference Dosage |
|---|---|---|---|
| Immunotoxicity | C57BL/6J mice | High dose activates PI3K-Akt pathway, causing thymus/spleen damage; low dose suppresses pathway, offering protection. [1] | High dose: 10 mg/kg [1] |
| Anti-Arthritic Efficacy | AIA rats | This compound suppresses arthritic symptoms by inhibiting SERCA and modulating calcium signaling. [2] [3] | 1 mg/kg [2] |
| Anti-Tumor Efficacy | Nude mice (xenograft) | Suppresses colorectal cancer cell proliferation by covalently targeting PRDX1 and manipulating ROS. [4] | 2 mg/kg [5] |
| Acute Toxicity | ICR mice (up-and-down procedure) | Structural derivatives (COM5, COM6) showed ≥10 times lower acute toxicity than native this compound. [3] | - |
| Hepatotoxicity Marker | Mouse serum (AST level) | Liposomal encapsulation significantly reduced AST levels compared to free drug solution (7.92 vs. 27.93 U/L). [6] [7] | - |
| Nephrotoxicity Marker | Mouse serum (BUN level) | Liposomal encapsulation significantly reduced BUN levels (8.19 vs. 12.36 μmol/L). [6] [7] | - |
To mitigate systemic toxicity, researchers are developing sophisticated delivery systems. The following diagram illustrates the workflow for creating and evaluating one such strategy: liposomal this compound.
This workflow is adapted from the development of pegylated liposomal this compound-PROTACs, which showed enhanced targeting and reduced liver/kidney toxicity in a triple-negative breast cancer model. [6] [7]
Modifying the this compound molecule itself is another powerful strategy to improve its therapeutic profile.
When testing this compound or its new formulations in vivo, the following key protocols and endpoints are recommended based on current literature.
The clinical application of celastrol is hindered by several intrinsic limitations. The following table summarizes the core challenges and the corresponding nano-delivery strategies designed to address them.
| Key Challenge | Description & Impact | Recommended Nano-Delivery Strategy |
|---|---|---|
| Poor Water Solubility | Aqueous solubility of only 13.25 ± 0.83 μg/mL at 37°C, leading to formulation difficulties and low bioavailability [1] [2]. | Polymer-based nanoparticles (e.g., PLGA), polymeric micelles, liposomes, and nanogels to encapsulate the hydrophobic compound [1] [3]. |
| Low Oral Bioavailability | Absolute oral bioavailability in rat models is only ~17.06%, due to first-pass metabolism and poor absorption [1] [2]. | Nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), and vesicular carriers like phytosomes to enhance gastrointestinal absorption and stability [3]. |
| Systemic Toxicity & Off-Target Effects | Narrow therapeutic window; causes hepatotoxicity, nephrotoxicity, and weight loss at effective anticancer doses (e.g., 3-5 mg/kg in mouse models) [2]. | Active targeting (e.g., aptamer-drug conjugates, ligand-modified nanoparticles) and passive targeting (EPR effect) to improve tumor accumulation [1] [3] [4]. |
Here are answers to specific technical problems you might encounter when developing and testing this compound delivery systems.
Problem: How can I improve the cellular uptake and targeting of my this compound formulation?
Problem: My liposomal formulation of a this compound derivative has low encapsulation efficiency (EE).
Problem: How can I evaluate the safety of my nano-formulation for intravenous injection?
For key experiments, here are summarized methodologies and benchmarks for interpreting your results.
Experiment 1: Preparing and Characterizing PEGylated Liposomal this compound This protocol is adapted from a 2025 study on this compound-PROTACs, which demonstrated reduced toxicity and improved efficacy [4].
| Step | Protocol Summary | Key Parameters & Expected Outcomes |
|---|---|---|
| 1. Preparation | Use the thin-film hydration method. Dissolve drug, HSPC, cholesterol, and mPEG2000-DSPE in organic solvent, evaporate to form a thin film, and hydrate with buffer [4]. | Organic solvent: Ethanol or chloroform. Hydration temperature: Above the lipid phase transition temperature (e.g., 60°C). |
| 2. Characterization | Analyze particle size, polydispersity index (PDI), zeta potential, and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) [4]. | Target Values: Size: ~65-85 nm; PDI: <0.35; Zeta Potential: ~ -6.77 mV; Morphology: Spherical, uniform [4]. |
| 3. Encapsulation Efficiency | Determine EE using HPLC. Separate unencapsulated drug via dialysis or centrifugation and calculate EE% = (Total drug - Free drug) / Total drug × 100% [4]. | Target EE: Aim for >90%. A high EE indicates stable formulation and effective drug loading [4]. |
Experiment 2: Assessing In Vivo Anti-Tumor Efficacy and Toxicity
| Parameter to Measure | Method | Interpretation of Results |
|---|---|---|
| Tumor Volume Inhibition | Measure tumor volume regularly in a xenograft mouse model after intravenous administration of the formulation vs. control [4]. | A significant reduction (p < 0.01) in the nano-formulation group compared to the free drug solution group confirms enhanced efficacy [4]. |
| Systemic Toxicity | Monitor mouse body weight and measure serum biomarkers post-treatment: AST (for hepatotoxicity) and BUN (for nephrotoxicity) [4]. | Significantly lower (p < 0.01) AST and BUN levels in the liposome group vs. free drug group indicate successfully reduced toxicity [4]. |
The following diagram maps out the logical process of identifying a challenge and selecting an appropriate optimization strategy, which is central to the troubleshooting philosophy.
| Aspect | Celastrol (Natural Compound) | Conventional Chemotherapy (Representative Agents) |
|---|---|---|
| Primary Mechanism | Multi-targeting: induces apoptosis, inhibits proliferation, invasion, metastasis, and inflammation [1] [2]. | Targeted cytotoxicity: DNA damage (e.g., Oxaliplatin) or antimetabolite (e.g., 5-Fluorouracil) [3]. |
| Key Signaling Pathways | Inhibits PI3K/Akt/mTOR, NF-κB, STAT3, HSP90; downregulates MEK/ERK to suppress IL-1β [1] [4] [2]. | Varies by agent; generally not focused on inflammatory pathways like IL-1β. |
| Experimental Efficacy (In Vitro) | TNBC (MDA-MB-231): IC~50~ ~1-2 µM [2]. Pancreatic Cancer: IC~50~ ~7-8 µM [4]. PROTAC YX-112 (derivative): IC~50~ 0.32 µM in TNBC [5]. | Colon Cancer (FOLFOX regimen): Highly effective standard of care [3]. | | Experimental Efficacy (In Vivo) | Reduces paw swelling & arthritis scores in RA models [6]; inhibits tumor growth in xenograft models (1-5 mg/kg) [1]. | Curative intent for early-stage colon cancer via surgery & adjuvant therapy [3]. | | Major Limitations | Poor water solubility, low oral bioavailability (~17%), narrow therapeutic window, organ toxicity (e.g., liver, reproductive) [1] [7]. | Systemic toxicity: neurotoxicity, myelosuppression, gastrointestinal damage [3]. |
For researcher reference, here are the methodologies from key studies comparing this compound and conventional chemotherapy.
The following diagram summarizes the experimental workflow and key mechanisms by which this compound exerts its effects in TNBC cells, as detailed in the research [2]:
Significant research focuses on overcoming this compound's drawbacks through chemical modification and advanced delivery systems:
This compound is a promising multi-target agent with a mechanism distinct from conventional chemotherapy, showing particular efficacy in modulating the tumor-promoting inflammatory environment in cancers like TNBC. However, its inherent physicochemical properties severely limit clinical potential.
Future research directions are clear:
These strategies are crucial to bridging the gap between this compound's compelling preclinical activity and its successful clinical application.
The following table summarizes key findings from preclinical studies on celastrol's combination with other therapeutics.
| Combination Partner | Cancer Type | Key Findings / Synergistic Mechanisms | Experimental Models | Key Reference |
|---|
| Lapatinib / Trastuzumab (ErbB2-targeted) | ErbB2-overexpressing Breast Cancer | Strong synergy, higher cytotoxicity with lower doses. Degrades ErbB2 (HSP90 client) and increases ROS. Michael acceptor functionality is key to bioactivity. | In vitro (cell line panel); In vivo mouse xenograft | [1] [2] | | anti-PD-L1 Antibody (Immunotherapy) | Triple-Negative Breast Cancer (TNBC) | Liposomal this compound (Cel/Lip) enhances efficacy. Reprograms immunosuppressive microenvironment. Downregulates membrane PD-L1 and PD-L1⁺ extracellular vesicles. | In vitro (4T1 cells); In vivo orthotopic 4T1 model | [3] [4] | | Cisplatin (Chemotherapy) | Osteosarcoma | Synergistic effect (Combination Index: 0.80-0.97). Induces apoptosis via mitochondrial/ER stress pathways. Upregulates pro-apoptotic proteins (Bax, cytochrome c, caspase-3). | In vitro (U-2OS cell line) | [5] | | HDAC Inhibitors (e.g., SAHA) | Lung Cancer | Synergistically suppresses cancer cell proliferation. this compound triggers histone acetylation (e.g., H4K16ac). | In vitro; In vivo mouse allografts | [6] |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental methodologies used in the cited studies.
In Vitro Cytotoxicity and Synergy Assessment (MTT/SRB Assay)
Apoptosis Detection (Annexin V/PI Staining & Flow Cytometry)
Western Blot Analysis
In Vivo Efficacy Studies (Mouse Xenograft Models)
The efficacy of this compound in combinations stems from its multi-targeted nature, which allows it to attack cancer from several angles simultaneously. The diagram below illustrates its key mechanisms in the context of a combination therapy.
The evidence strongly supports this compound as a promising sensitizing agent in oncology. However, several challenges must be addressed to advance its clinical translation.
The table below summarizes key findings from preclinical studies on celastrol's synergistic interactions with other drugs.
| Combined Drug | Cancer Type | Key Findings on Synergy | Proposed Mechanisms of Synergy | Experimental Models |
|---|---|---|---|---|
| Lapatinib [1] | Breast Cancer | Enhanced growth inhibition of HER2-overexpressing cells. | Increased caspase-9 and caspase-3 activity; reduced HER2, p-HER2, p-Akt, and p-ERK1/2 signaling. [1] | In vitro (MDA-MB-453 cells) |
| Erlotinib [1] | Lung Cancer | Synergistically induced cell death. | Induced apoptosis and cell cycle arrest; inhibited the Akt/mTOR signaling pathway. [1] | In vitro and in vivo |
| Erastin [2] | Non-Small Cell Lung Cancer; Hepatocellular Carcinoma (HCC) | Synergistically induced cell death; enhanced ferroptosis. | Reduced glutathione (GSH) levels; regulated GSTM1 expression; increased lipid peroxidation and iron accumulation. [2] | In vitro (HepG2 cells) |
| Sorafenib [2] | Hepatocellular Carcinoma (HCC) | Enhanced anticancer effect. | Promoted ferroptosis. [2] | In vitro |
| Various Chemotherapeutics [1] [3] | Multiple Cancers (e.g., Leukemia, Myeloma) | Overcame multidrug resistance (MDR); synergistically induced apoptosis. | Inhibited P-glycoprotein (P-gp) drug efflux; downregulated NF-κB and STAT3 signaling pathways. [1] [3] | In vitro |
For researchers looking to replicate or build upon these findings, here is a summary of the common methodologies used in these studies.
This compound's synergy arises from its multi-target nature, simultaneously disrupting several key survival mechanisms of cancer cells. The diagram below illustrates how this compound targets different cellular processes to enhance the effect of co-administered drugs.
This multi-target mechanism allows this compound to effectively sensitize cancer cells to the cytotoxic effects of other drugs [2] [1] [5].
Despite promising results, several challenges must be addressed before clinical translation [1] [3] [4]:
The table below compares the three primary proteomics strategies used in recent Celastrol research.
| Strategy | Core Methodology | Key this compound Targets Identified | Applications & Advantages | Considerations |
|---|
| Activity-Based Protein Profiling (ABPP) [1] [2] [3] | Uses a chemical probe (Cel-p) to label and enrich direct binding targets in native systems, often with quantitative MS (e.g., TMT). | In malaria parasites: PfSpdsyn, PfEFG1-α [1]. In human cells: Targets in redox, cytoskeleton, chaperone systems [2]. In nephrotoxicity: PC, FASN, PKM2, VDAC1 [3]. | Ideal for identifying covalent, direct targets. Provides spatial and functional insights into binding events. | Requires synthesis of a functional activity-based probe. | | PROTAC-Based Profiling (DBPP) [4] [5] | Converts this compound into a PROTAC degrader; targets are identified by monitoring protein depletion via quantitative proteomics (e.g., DIA, TMT). | In TNBC: CHEK1, PIK3R2, CDK4, p-AKT [4]. Toolbox approach: IKKβ, PI3Kα, CIP2A, CHK1, OGA [5]. | Identifies pharmacologically relevant targets that lead to functional degradation. Can uncover weak/interactions. | Protein downregulation may be indirect; requires careful control experiments. | | Stimulus-Based Quantitative Proteomics [6] | Tracks global proteome changes (up/down-regulation) in response to this compound treatment using SILAC or label-free quantitative MS. | In lymphoblastoid cells: 158 proteins altered; up-regulation of HSPs, peroxiredoxins, heme oxygenase 1 [6]. | Reveals downstream effects and adaptive cellular responses. No chemical modification of this compound required. | Distinguishes direct targets from indirect effects can be challenging. |
Here is a detailed breakdown of the experimental workflows for the two most prominent strategies.
This protocol is designed to identify proteins that covalently bind to this compound.
This protocol uses the cellular degradation machinery to find targets.
To help visualize the logical flow of these strategies and how to choose between them, the following diagram outlines the key decision points.
This compound is a pharmacologically active quinone methide triterpenoid primarily isolated from Tripterygium wilfordii Hook.f. (Thunder God Vine) and other species within the Celastraceae family. This natural compound has garnered significant research interest due to its multifaceted bioactivities, including anti-inflammatory, anti-obesity, and hepatoprotective properties. As research into this compound advances, metabolomics profiling has emerged as a powerful analytical approach for comprehensively understanding its complex mechanisms of action, molecular targets, and toxicity profiles. By simultaneously monitoring numerous metabolite changes in biological systems, metabolomics provides a systems-level perspective on how this compound modulates biochemical pathways, offering valuable insights for therapeutic development and safety assessment.
The application of mass spectrometry-based metabolomics has become indispensable in this compound research, enabling researchers to decipher its pleiotropic mechanisms against various metabolic diseases. These advanced analytical techniques allow for the detailed characterization of this compound's effects on lipid and glucose metabolism, its anti-inflammatory pathways, and its potential hepatotoxicity. This guide objectively compares the current methodologies, platforms, and applications in this compound metabolomics research, providing researchers and drug development professionals with structured experimental data, standardized protocols, and visual representations of key pathways and workflows to support their investigative work in this promising field.
Table 1: Comparison of Analytical Platforms for this compound Metabolomics Profiling
| Analytical Platform | Separation Mechanism | Detection Range | Key Applications in this compound Research | Representative Studies |
|---|
| UHPLC-HRMS² (Ultra-High Performance Liquid Chromatography-High Resolution Tandem MS) | Reverse-phase C18 column; gradient elution with acetonitrile/water + formic acid | Broad metabolite coverage: polar to mid-polar compounds | Comprehensive metabolome characterization of Celastraceae plants; molecular networking; chemical diversity assessment | [1] | | UPLC-Q-TOF-MS/MS (Ultra-Performance LC-Quadrupole Time-of-Flight Tandem MS) | Reverse-phase C18 column; similar gradient elution | Polar to mid-polar metabolites; structural characterization via MS/MS | Toxicity mechanism studies; biomarker discovery; detoxification methods (e.g., roasting) | [2] | | LC-MS/GNPS Platform (Liquid Chromatography-MS/Global Natural Products Social Molecular Networking) | Reverse-phase chromatography | Structural analogues; transformation products | Molecular networking; dereplication; metabolite annotation through spectral similarity | [1] |
Table 2: Key Research Findings from this compound Metabolomics Studies
| Research Focus | Experimental Models | Major Findings | Implications | Reference |
|---|---|---|---|---|
| Hepatoprotective Mechanisms | HFD-induced MAFLD mice; HepG2 cells | Restored glycolipid metabolism; regulated PPARγ pathway; reduced hepatic lipid accumulation; improved insulin sensitivity | Potential therapeutic strategy for MAFLD/NAFLD treatment | [3] [4] |
| Toxicity & Detoxification | Rat models; urine metabolomics | Roasting reduced toxicity via alkaloid reduction and This compound decomposition; 16 toxicity biomarkers identified; sphingolipid metabolism disruption | Processing method to enhance safety profile while maintaining efficacy | [2] |
| Lipid Metabolism Regulation | 3T3-L1 adipocytes; OA-induced steatosis | Suppressed adipocyte differentiation; enhanced glucose uptake; reduced lipid droplet accumulation via PPARγ/C/EBPα pathways | Potential application in obesity-related metabolic disorders | [4] |
Solid-Liquid Extraction (SLE): The most common method for preparing this compound and plant metabolite samples. Tissue or biological samples are typically homogenized first to reduce particle size and quench metabolic reactions. For comprehensive metabolite coverage from this compound studies, researchers commonly use methanol, acetonitrile, or water with formic acid additives to extract compounds across a wide polarity range. For non-polar metabolites like lipids, dichloromethane or chloroform are employed as extraction solvents. Cold solvents are often used to reduce enzymatic activity during extraction, followed by centrifugation to remove solid residues and protein precipitates [5].
Specific Extraction Protocols: In hepatotoxicity studies of Tripterygium wilfordii (which contains this compound), researchers have used 70% methanol extraction with specific solid-to-solvent ratios (e.g., 1:10). Samples are typically extracted through sonication for 45 minutes at room temperature, followed by centrifugation and filtration through 0.22 μm membranes before LC-MS analysis. These standardized protocols ensure reproducible metabolite extraction across different batches and experimental conditions [2].
Chromatographic Conditions: For comprehensive metabolomic profiling of Celastraceae plants (including this compound-containing species), researchers employ reverse-phase C18 columns (e.g., 100 × 2.1 mm, 1.7 μm particle size) maintained at 40°C. The mobile phase typically consists of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a flow rate of 0.3 mL/min. The gradient program generally runs from 1% to 99% B over 20-30 minutes, effectively separating metabolites across a wide polarity range for subsequent mass spectrometric analysis [1].
Mass Spectrometry Acquisition: High-resolution mass spectrometry is performed in both positive and negative ionization modes to maximize metabolite coverage. Key parameters include: resolution of 70,000-120,000 FWHM, mass range of m/z 100-1500, spray voltage of 3.5-4.0 kV, and capillary temperature of 320°C. Data-dependent acquisition (DDA) is implemented to automatically select top N ions for MS/MS fragmentation at stepped normalized collision energies (e.g., 20, 40, 60 eV), generating comprehensive spectral libraries for metabolite annotation [1].
Molecular Networking and Dereplication: The raw MS data is processed using platforms like Global Natural Product Social Molecular Networking (GNPS) to organize spectral data through similarity-based networks. In this approach, each node represents an MS feature, and edges are drawn based on MS² spectral similarity, allowing for the visualization of molecular families and the annotation of structurally related compounds. This strategy is particularly valuable for identifying This compound analogues and related terpenoids in complex plant extracts [1].
Advanced Annotation Tools: To enhance annotation coverage beyond experimental spectral libraries, researchers implement integrated computational approaches including:
Figure 1: Molecular Mechanisms of this compound in Metabolic Diseases
This diagram illustrates the multifaceted mechanisms through which this compound exerts its therapeutic effects in metabolic diseases, particularly focusing on MAFLD/NAFLD. The anti-inflammatory properties are mediated primarily through inhibition of NF-κB signaling and NLRP3 inflammasome activation, reducing production of pro-inflammatory cytokines. Simultaneously, this compound modulates metabolic pathways by regulating PPARγ signaling, which influences lipid metabolism, adipogenesis, and glucose uptake. Additionally, this compound addresses cellular stress pathways by reducing oxidative and ER stress, while improving mitochondrial function. These coordinated actions ultimately ameliorate key pathological features including hepatic steatosis, insulin resistance, and liver inflammation, contributing to the improvement of MAFLD/NAFLD [6] [7] [3].
Figure 2: Comprehensive Workflow for this compound Metabolomics Studies
This diagram outlines the standardized workflow for conducting metabolomics studies on this compound, from sample preparation to biological interpretation. The process begins with careful sample collection of Celastraceae plants or biological fluids from treated models, followed by optimized metabolite extraction using solid-liquid extraction techniques with appropriate solvents. The analysis employs advanced LC-MS platforms capable of high-resolution and tandem mass spectrometry data acquisition in both positive and negative ionization modes to maximize metabolite coverage. Raw data undergoes comprehensive processing including peak detection, alignment, and normalization, followed by multivariate statistical analysis to identify significant features. Finally, advanced annotation tools like GNPS, ISDB, and Sirius are employed for metabolite identification, followed by pathway analysis to extract biological insights regarding this compound's mechanisms of action and toxicity profiles [1] [5] [2].
Toxicity Mechanism Elucidation: Metabolomics approaches have been successfully applied to understand This compound-induced hepatotoxicity and explore detoxification methods. For instance, UPLC-Q-TOF-MS/MS-based urine metabolomics identified 16 toxicity biomarkers for Tripterygium wilfordii total extract, with 14 associated with detoxification through roasting. The study revealed that roasting reduced toxicity by decomposing this compound and reducing alkaloid content, while identifying disruptions in sphingolipid metabolism, bile acid biosynthesis, and phospholipid pathways as key toxicity mechanisms [2].
Therapeutic Mechanism Investigation: Metabolomic profiling has illuminated multi-target mechanisms underlying this compound's therapeutic effects in metabolic diseases. Studies demonstrate that this compound stabilizes glycolipid metabolism in hepatic steatosis by binding and regulating PPARγ signaling, suppresses adipocyte differentiation in 3T3-L1 cells, and enhances glucose uptake. These findings position this compound as a promising multi-target therapeutic agent for metabolic diseases including obesity, diabetes, MAFLD/NAFLD, and atherosclerosis [6] [7] [4].
Technical and Methodological Challenges: Despite advances, several challenges persist in this compound metabolomics, including the need for improved database standardization, expansion of metabolite libraries, and better understanding of metabolite-gene-protein interactions. Additionally, the limited bioavailability and potential toxicity of this compound remain significant hurdles for clinical translation. Advanced functional metabolomics, spatial metabolomics, single-cell metabolomics, and metabolic flux analysis represent emerging approaches that could address these limitations in future studies [5] [6].
Future Research Priorities: The integration of artificial intelligence and bioinformatics with metabolomics data offers promising avenues for overcoming current analytical bottlenecks. Future studies should focus on developing advanced formulation strategies and targeted delivery systems to improve this compound's bioavailability and reduce toxicity. Additionally, there is a need for more suitable experimental models that better recapitulate human metabolic diseases, and for standardized benchmarking of this compound's efficacy and safety profiles across different research platforms [6] [7] [3].
The table below summarizes the key findings from recent studies that combined network pharmacology with experimental validation to explore celastrol's therapeutic potential.
| Disease Model | Core Targets Identified | Key Signaling Pathways Involved | In Vivo/In Vitro Validation Models | Reference (Journal) |
|---|---|---|---|---|
| Sepsis-Induced Acute Lung Injury (ALI) [1] [2] | STAT3, TLR4, HIF-1α, NF-κB1 [1] | NF-κB/HIF-1α [1] | In vivo: Cecal ligation and puncture (CLP) mouse model; In vitro: LPS-stimulated A549 and Raw264.7 cells [1] | Phytomedicine (2025) |
| IgA Nephropathy (IgAN) [3] [4] | PTEN, PCNA, Cyclin D1 [3] | PTEN pathway [3] | In vivo: BSA + CCl4 + LPS-induced mouse model; In vitro: Aggregated IgA1-induced human mesangial cells (HMCs) [3] | Drug Design, Development and Therapy (2023) |
| Cervical Cancer (for methodology reference) [5] | EGFR, PI3K, AKT, mTOR [5] | EGFR/PI3K/AKT/mTOR [5] | In vitro: Hela cells (CCK-8, wound healing, transwell, western blot assays) [5] | Scientific Reports (2024) |
Here is a detailed breakdown of the key experimental methodologies used in the cited studies for validation.
1. For Sepsis-Induced Acute Lung Injury (ALI) [1] [2]:
2. For IgA Nephropathy (IgAN) [3] [4]:
The field relies on specific bioinformatics tools and databases, many of which were used in the studies above [6].
Based on the research, this compound's mechanism in Sepsis-Induced ALI and IgA Nephropathy can be visualized through the following pathways.
The compiled data, while not from direct comparative studies, highlights several key points for researchers:
Researchers are employing multiple approaches to improve celastrol's properties. The following experimental data highlights the progress in derivative development and combination therapy.
Creating synthetic analogs of this compound aims to enhance its efficacy and reduce toxicity. The table below summarizes key findings from recent studies on this compound derivatives.
| Derivative/Compound | Experimental Model | Key Findings & Mechanism | Reference |
|---|---|---|---|
| Compound 3 (Dipeptide derivative) | In vitro (Cancer cell lines) | Remarkable anti-proliferative activity; induced apoptosis; inhibited SERCA and P-gp efflux [1]. | - |
| Compound 4m (STAT3 inhibitor derivative) | In vitro (HCT-116 cells); Colorectal cancer organoid | Suppressed STAT3 phosphorylation; induced cell cycle arrest and apoptosis; bound STAT3 more tightly than this compound [2]. | - |
| NST001A (Sodium salt) | In vitro & In vivo (Colo 205 cells) | Water-soluble analog; inhibited growth of human colon cancer [3]. | - |
Using this compound in combination with other drugs can enhance efficacy and reduce its required dose, thereby mitigating toxicity.
| Combined Treatment | Cancer Type (Experimental Model) | Key Findings & Mechanism | Reference |
|---|---|---|---|
| Amino-artemisinins (e.g., artemisone) | In vitro (HepG2 liver cancer cells) | Synergistic anti-cancer effect [4]. | - |
| Lapatinib | Breast Cancer (MDA-MB-453 cells) | Enhanced apoptosis; downregulated HER2, p-Akt, p-ERK1/2 [3]. | - |
Understanding this compound's multifaceted mechanisms and its dose-dependent toxic effects is crucial for its development.
The future of this compound in clinical trials hinges on successfully applying the strategies outlined above.
| Model System | Experimental Findings / Efficacy | Key Parameters / Dosage | Citation |
|---|---|---|---|
| In Vitro: Various Cancer Cell Lines | Induced apoptosis, inhibited proliferation, suppressed migration/invasion. | IC₅₀ values in low micromolar to nanomolar range (e.g., ~7 µM in pancreatic cells). | [1] [2] |
| In Vitro: 3D Cyst Model (PKD) | Potent inhibition of cyst growth. | Effective at 100 nM. | [3] |
| In Vivo: Mouse Xenograft (Cancer) | Suppressed tumor growth in various cancer models (e.g., breast, liver). | Effective doses: ~1-5 mg/kg. Reports of toxicity and weight loss at these doses. | [4] [5] |
| In Vivo: PKD Mouse Model | Inhibited renal cyst growth and preserved kidney function. | Effective and well-tolerated at 0.5-1 mg/kg/day. | [3] |
A major hurdle for celastrol is its narrow therapeutic window—the dose required for efficacy is very close to the dose that causes toxicity. In several cancer models, effective doses of 1-5 mg/kg are associated with systemic toxicity, including cardiotoxicity, hepatotoxicity, and weight loss [4] [5]. However, one study in a polycystic kidney disease (PKD) model showed that doses of 0.5-1 mg/kg/day were effective and well-tolerated [3], suggesting that the safety profile may depend on the specific disease context.
This compound is a multi-target agent, and its anti-cancer effects are mediated through the modulation of several critical cellular signaling pathways. The diagram below illustrates its primary mechanisms.
The promising in vitro activity of this compound is hampered by significant pharmacological challenges. Researchers are developing sophisticated strategies to overcome these limitations.
For research and development professionals, the following areas are critical for advancing this compound towards clinical application:
雷公藤红素(Celastrol),又名雷红素或Tripterine,是从卫矛科植物雷公藤根皮中提取的醌甲基三萜类物质 [1]。作为雷公藤的主要有效成分之一 [2],它呈现为红色针状晶体,分子量为450.619 g/mol [1]。其水溶性较差,但易溶于二甲基亚砜(DMSO)、乙醇等有机溶剂 [2] [3],这在一定程度上限制了其临床应用。
现代药理学研究表明,雷公藤红素具有抗炎、免疫抑制、抗肿瘤、抗氧化和抗菌等多种生物活性 [1]。值得一提的是,雷公藤红素还可对抗肿瘤耐药,同时提高肿瘤细胞对其它抗癌药物的敏感性,与化疗药物和放射疗法相结合发挥协同效应 [2]。
雷公藤红素在抗肿瘤方面表现出多靶点的作用机制,下面通过表格汇总它与一些传统化疗药物在关键指标上的差异:
表:雷公藤红素与传统抗肿瘤药物的关键特性比较
| 比较维度 | 雷公藤红素 | 传统化疗药物(如5-FU、顺铂) |
|---|---|---|
| 作用靶点 | Nur77 [4]、HMGB1 [5]、PKM2 [5]、蛋白酶体 [2]、HSP90 [1]等多种信号通路 | 通常作用于单一或有限靶点(如DNA、微管) |
| 抗瘤谱 | 广谱:可抑制肝癌、乳腺癌、结直肠癌、白血病等多种肿瘤细胞 [2] [1] | 相对狭窄,不同癌种需不同药物 |
| 诱导凋亡 | 通过线粒体途径和死亡受体途径等多种机制 [4] [1] | 多为单一途径诱导 |
| 耐药性 | 可逆转化疗耐药,与其它药物有协同作用 [2] | 易产生耐药性 |
| 选择性 | 对部分肿瘤细胞有选择性,可诱导G0/G1期阻滞 [2] | 普遍对正常细胞毒性大 |
| 毒性问题 | 治疗窗窄,存在肝毒性等风险 [1] | 骨髓抑制、肾毒性、神经毒性等 |
从表格可以看出,雷公藤红素的一个显著特点是其多靶点作用机制。例如,它可通过与Nur77蛋白结合,促使Nur77从细胞核转移至线粒体,进而与Bcl-2蛋白相互作用,激活Caspase级联反应,最终诱导肿瘤细胞凋亡 [4]。此外,研究还发现雷公藤红素能直接与HMGB1蛋白的Cys106残基结合 [5],抑制其促炎功能,并在脓毒症模型中通过抑制PKM2蛋白和Warburg效应,发挥神经保护作用和抗炎效果 [5]。
在抗炎和免疫抑制方面,雷公藤红素与传统抗炎药物的对比如下:
表:雷公藤红素与传统抗炎/免疫抑制剂的特性比较
| 特性 | 雷公藤红素 | 非甾体抗炎药(NSAIDs) | 糖皮质激素 |
|---|---|---|---|
| 作用机制 | 抑制NF-κB通路 [1]、抑制炎症小体 [1]、抑制HMGB1 [5] | 抑制COX酶 | 抑制NF-κB等多种通路 |
| 主要应用 | 类风湿关节炎 [2]、系统性红斑狼疮 [2]、强直性脊柱炎 [2] | 轻中度疼痛、炎症 | 自身免疫病、严重炎症 |
| 优势 | 多靶点、可能改善疾病进程 | 起效快、使用方便 | 作用强、起效迅速 |
| 劣势 | 治疗窗窄,长期安全性需进一步研究 [1] | 胃肠道副作用、肾毒性 | 代谢紊乱、感染风险、骨质疏松 |
雷公藤红素的抗炎作用与其抑制NF-κB信号通路的能力密切相关 [1]。它能通过直接抑制IKKα和IKKβ激酶,或通过抑制与HSP90相关的辅伴侣蛋白CDC37和p23,来干扰NF-κB的激活 [1]。值得注意的是,有研究表明雷公藤红素在极低浓度(2-10 ng/ml)下即可有效抑制肿瘤细胞增殖 [2]。
近年来研究发现,雷公藤红素对耐甲氧西林金黄色葡萄球菌(MRSA) 等革兰氏阳性菌具有显著的抗菌活性 [1]。其作用机制与传统抗生素不同,主要通过靶向细菌的P5CDH酶,扰乱脯氨酸代谢、增加活性氧(ROS)水平,导致细菌氧化损伤和DNA合成受阻 [1]。
表:雷公藤红素与传统抗生素的抗MRSA活性比较
| 抗生素 | 作用机制 | 耐药性 | 对MRSA活性 |
|---|---|---|---|
| 雷公藤红素 | 抑制P5CDH,扰乱代谢,增加ROS [1] | 不易产生耐药 [1] | 强效 [1] |
| 万古霉素 | 抑制细胞壁合成 | 已出现耐药菌株 | 强效 |
| 奥沙西林 | 抑制细胞壁合成 | 普遍耐药 | 无效 |
实验表明,雷公藤红素在体内外均能有效降低MRSA菌负荷,提高感染模型动物的存活率 [1]。不过,高剂量下也观察到肝毒性和肾损伤等毒性反应,提示其治疗窗较窄 [1]。
了解相关实验方法有助于评估研究结果的可靠性,以下是雷公藤红素研究中的常用实验方法:
实验原理:活细胞线粒体中的琥珀酸脱氢酶能使外源性MTT还原为难溶的蓝紫色结晶甲瓒(Formazan),后者可被DMSO溶解,通过测定光密度(OD)值,可间接反映活细胞数量。
详细步骤 [4]:
实验原理:利用荧光标记的Annexin V与细胞外翻的磷脂酰丝氨酸(PS)结合,同时结合碘化丙啶(PI)区分坏死细胞,从而量化早期凋亡和晚期凋亡细胞。
典型流程:
实验原理:通过电泳分离蛋白质,转膜后利用特异性抗体检测目标蛋白的表达水平或修饰状态。
关键步骤 [4]:
实验原理:利用化学探针直接标记、富集和鉴定活细胞环境中药物作用的靶点蛋白。
在雷公藤红素研究中的应用 [5]:
以下是ABPP技术鉴定雷公藤红素靶点的实验流程图:
ABPP鉴定雷公藤红素靶点流程图 [5]
雷公藤红素通过干预多个细胞信号通路发挥其药理作用,下图概括了其主要作用机制:
雷公藤红素在临床应用上主要面临以下挑战:
针对这些局限,研究人员已提出一些改良策略:
总而言之,雷公藤红素作为一种多靶点天然产物,在抗肿瘤、抗炎和抗菌方面展现出独特优势,特别是其多靶点作用、诱导肿瘤细胞凋亡、逆转耐药和协同增效的特点 [4] [2]。尽管存在水溶性差、治疗窗窄等局限性,但通过新型递送系统、结构修饰和联合用药等策略有望克服这些难题 [4] [2] [6]。对于科研人员而言,雷公藤红素作为一个极具研究价值的多靶点先导化合物,值得进一步探索其作用机制和临床转化潜力。
The table below summarizes how modifications to the celastrol structure influence its activity, based on recent research.
| Modification Type | Site of Modification | Biological Activity / Consequence | Key Findings / Experimental Models |
|---|---|---|---|
| Carboxylic Acid Conversion | C-29 (Carboxyl group) | Heat Shock Response (HSR) & Antioxidant Response [1] | Primary amide showed lower EC50 (1.7 μM) vs. This compound (2.2 μM) in HSR; activity decreased with increased methyl substitution on amide nitrogen [1]. |
| Biotinylated Probes | C-29 (via extended alkyl chain) | Target Identification & HSR [1] | Probe with longer linker (compound 24) retained good activity (HSR EC50 = 6.6 μM); used to identify Annexin II, eEF1A, and β-tubulin as potential targets [1]. |
| Covalent Target Engagement | C-173 of PRDX1 (Quinone methide) | Anticancer (Colorectal Cancer) [2] | This compound covalently binds to PRDX1 (IC50 = 0.29 μM), inhibiting peroxidase activity; crystal structure confirmed binding mode [2]. |
| Derivative for Selectivity | Multiple sites (based on PRDX1 crystal structure) | Increased Selectivity & Reduced Toxicity [2] | Derivative 19-048 showed improved potency & selectivity for PRDX1 over PRDX2-PRDX6; anti-tumor efficacy in xenograft mice was PRDX1-dependent [2]. |
| Drug Delivery Conjugates | N/A (Encapsulation or conjugation) | Enhanced Efficacy & Reduced Toxicity [3] | Aptamer-celastrol conjugate increased water solubility and target selectivity in pancreatic cancer; various carriers (liposomes, dendrimers) improve bioavailability [3]. |
To ensure your guide provides supporting experimental data, here are the core methodologies from the pivotal studies cited above.
SAR Analysis via Carboxylic Acid Modification [1]
Target Identification via Covalent Binding [2]
Mechanism of Action in Cancer Cells [4]
The following diagram illustrates the interconnected signaling pathways through which this compound exerts its anticancer effects, as identified in the research.
Based on the current research, here are critical points for your comparison guide:
Acute Toxic